molecular formula C9H11BrClNO B1527093 3-(4-Bromophenyl)oxetan-3-amine hydrochloride CAS No. 1349718-53-1

3-(4-Bromophenyl)oxetan-3-amine hydrochloride

Cat. No.: B1527093
CAS No.: 1349718-53-1
M. Wt: 264.54 g/mol
InChI Key: DKZUAEMOFJABIQ-UHFFFAOYSA-N
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Description

3-(4-Bromophenyl)oxetan-3-amine hydrochloride is a useful research compound. Its molecular formula is C9H11BrClNO and its molecular weight is 264.54 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
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Properties

IUPAC Name

3-(4-bromophenyl)oxetan-3-amine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrNO.ClH/c10-8-3-1-7(2-4-8)9(11)5-12-6-9;/h1-4H,5-6,11H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKZUAEMOFJABIQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CO1)(C2=CC=C(C=C2)Br)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11BrClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90717832
Record name 3-(4-Bromophenyl)oxetan-3-amine--hydrogen chloride (1/1)
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Molecular Weight

264.54 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1349718-53-1
Record name 3-(4-Bromophenyl)oxetan-3-amine--hydrogen chloride (1/1)
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Record name 3-(4-bromophenyl)oxetan-3-amine hydrochloride
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Foundational & Exploratory

3-(4-Bromophenyl)oxetan-3-amine hydrochloride structural analysis

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Structural Analysis of 3-(4-Bromophenyl)oxetan-3-amine Hydrochloride

Abstract

This technical guide provides a comprehensive framework for the complete structural elucidation of this compound, a molecule of significant interest in medicinal chemistry. The oxetane motif is increasingly utilized in drug discovery to fine-tune physicochemical properties, making rigorous structural verification essential. This document details the application of orthogonal analytical techniques—Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Fourier-Transform Infrared (FTIR) Spectroscopy, and Single-Crystal X-ray Crystallography—to unambiguously confirm the molecule's constitution, connectivity, and three-dimensional architecture. For each technique, we discuss the theoretical basis, expected analytical signatures for the target molecule, and provide detailed, field-proven experimental protocols. This guide is intended for researchers, chemists, and drug development professionals requiring a robust methodology for the characterization of novel small molecules.

Introduction: The Rising Importance of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has emerged as a valuable structural motif in modern drug design. Its incorporation into lead compounds can confer significant advantages by modulating key ADME (Absorption, Distribution, Metabolism, and Excretion) properties. Specifically, oxetanes can:

  • Enhance Aqueous Solubility: By replacing lipophilic groups like a gem-dimethyl moiety, the polar oxetane ring can substantially improve a compound's solubility.

  • Modulate Basicity: The inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the pKa of adjacent amines, a crucial tactic for mitigating liabilities associated with high basicity, such as hERG channel inhibition.

  • Improve Metabolic Stability: The strained ring system can block sites of metabolic oxidation, enhancing the compound's half-life.

  • Increase Three-Dimensionality: The sp³-rich, puckered nature of the oxetane ring allows for exploration of new chemical space and can lead to improved target selectivity.

Given these benefits, the synthesis of novel oxetane-containing building blocks like this compound is of high interest. However, the introduction of this strained heterocyclic system necessitates a multi-faceted analytical approach to unequivocally verify its structure. This guide outlines such an approach, ensuring scientific integrity through a self-validating system of cross-verification between different analytical techniques.

Analytical Workflow Overview

The comprehensive structural analysis follows a logical progression from initial confirmation of elemental composition to the final, unambiguous determination of the 3D atomic arrangement.

A Technical Guide to 3-(4-Bromophenyl)oxetan-3-amine Hydrochloride (CAS 1349718-53-1): A Versatile Building Block in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of 3-(4-Bromophenyl)oxetan-3-amine hydrochloride (CAS 1349718-53-1), a specialized chemical building block poised for significant applications in medicinal chemistry and drug development. While specific biological data for this compound remains nascent, its structural motifs—the oxetane ring, the primary amine, and the bromophenyl group—position it as a valuable tool for researchers and scientists. This document will elucidate the compound's core properties, explore the strategic importance of its constituent parts in drug design, and provide practical synthetic protocols for its application.

Core Properties and Structural Characterization

This compound is a heterocyclic compound featuring a strained four-membered oxetane ring.[1][2] This structural feature is of increasing interest in medicinal chemistry.[3][4]

PropertyValueSource(s)
CAS Number 1349718-53-1[1][5][6]
Chemical Name This compound[1][2][6]
Synonyms 1-(3-Aminooxetan-3-yl)-4-bromobenzene hydrochloride[2]
Molecular Formula C₉H₁₁BrClNO[1]
Molecular Weight 264.55 g/mol [1]
Appearance Typically a solid or powder
Purity Commercially available up to 97%[5]

The molecule's key structural components each confer distinct functionalities. The oxetane ring, a polar and three-dimensional motif, can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities, often improving metabolic stability and aqueous solubility.[3][4] The primary amine serves as a key handle for synthetic elaboration, allowing for the construction of a diverse array of derivatives. The bromophenyl group provides a site for further chemical modification, such as cross-coupling reactions, enabling the exploration of structure-activity relationships.

The Strategic Role of the 3-Aminooxetane Scaffold in Medicinal Chemistry

The incorporation of oxetanes into drug candidates has become a prominent strategy for optimizing pharmacokinetic and pharmacodynamic properties.[3][4]

Bioisosterism and Physicochemical Property Modulation

Bioisosteric replacement is a cornerstone of modern drug design, aiming to enhance a molecule's properties while retaining its desired biological activity.[7][8] The 3-aminooxetane moiety is a valuable bioisostere for several reasons:

  • Improved Metabolic Stability: The strained oxetane ring is often more resistant to metabolic degradation compared to more common functionalities.[4]

  • Enhanced Aqueous Solubility: The polarity of the oxetane's ether linkage can lead to improved solubility, a critical factor for oral bioavailability.[3]

  • Modulation of Basicity: The oxetane ring can lower the pKa of a neighboring amine, which can be advantageous in tuning a drug candidate's properties to reduce off-target effects, such as hERG inhibition.[3]

  • Three-Dimensionality: The non-planar structure of the oxetane ring allows for the exploration of three-dimensional chemical space, which can lead to higher binding affinity and selectivity for biological targets.[4]

A Conceptual Application in Kinase Inhibition

Given the prevalence of the phenyl-amine scaffold in kinase inhibitors, it is conceivable that this compound could serve as a starting point for the development of novel inhibitors. The bromophenyl group could be functionalized via Suzuki or Buchwald-Hartwig coupling to introduce moieties that interact with the hinge region of a kinase, while the amino group can be elaborated to interact with the solvent-exposed region.

Below is a conceptual diagram illustrating a hypothetical signaling pathway where a kinase inhibitor derived from this building block might act.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Tyrosine Kinase Grb2 Grb2 Receptor->Grb2 GrowthFactor Growth Factor GrowthFactor->Receptor SOS SOS Grb2->SOS Ras Ras SOS->Ras Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription Inhibitor Hypothetical Inhibitor (Derived from CAS 1349718-53-1) Inhibitor->Raf Inhibition Proliferation Cell Proliferation, Survival, Differentiation Transcription->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Synthetic Applications and Protocols

The primary amine of this compound is a versatile functional group for a variety of chemical transformations. A common and crucial reaction in medicinal chemistry is amide bond formation.

Representative Protocol: Amide Coupling

This protocol describes a general procedure for the coupling of this compound with a carboxylic acid to form the corresponding amide.

Materials:

  • This compound

  • Carboxylic acid of interest (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (3.0 eq)

  • Anhydrous DMF

  • Standard laboratory glassware and magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a round-bottom flask under an inert atmosphere, add the carboxylic acid and anhydrous DMF.

  • Add this compound to the solution.

  • Add DIPEA to the reaction mixture and stir for 5 minutes.

  • Add HATU in one portion to the stirring solution.

  • Allow the reaction to stir at room temperature for 4-12 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

The following diagram illustrates this synthetic workflow.

G Reactant1 3-(4-Bromophenyl)oxetan-3-amine (from hydrochloride salt + base) Reagents HATU, DIPEA DMF Reactant2 R-COOH (Carboxylic Acid) Reactant2->Reagents Product Amide Product Reagents->Product

Caption: Amide coupling of 3-(4-Bromophenyl)oxetan-3-amine.

Potential Therapeutic Applications (Inferred)

While direct biological studies on this compound are not yet published, its structure suggests potential as a scaffold in several therapeutic areas:

  • Oncology: As a building block for kinase inhibitors, as previously discussed.[9]

  • Neuroscience: The 3-aminooxetane motif has been explored in the development of modulators for CNS targets.

  • Infectious Diseases: The unique properties of oxetanes can be leveraged to design novel antibacterial or antiviral agents.

The presence of the bromo-substituent is particularly advantageous for library synthesis, allowing for the rapid generation of diverse analogs through metal-catalyzed cross-coupling reactions to explore structure-activity relationships.

Safety and Handling

Based on available supplier information, this compound should be handled with care in a laboratory setting. Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a promising and versatile building block for drug discovery. Its unique combination of a strained oxetane ring, a reactive primary amine, and a functionalizable aryl halide makes it an attractive starting material for the synthesis of novel therapeutic agents with potentially improved physicochemical and pharmacological properties. While further research is needed to fully elucidate its biological activities, the principles of medicinal chemistry strongly suggest its utility in the development of next-generation therapeutics.

References

Biological activity of 3-aryloxetan-3-amine derivatives

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide on the Biological Activity of 3-Aryloxetan-3-amine Derivatives

Executive Summary

The 3-aryloxetan-3-amine scaffold has emerged as a structure of significant interest in modern medicinal chemistry. Its unique three-dimensional architecture, combining a strained four-membered oxetane ring with an aryl group and a primary amine, offers a compelling platform for the design of novel therapeutic agents. The oxetane moiety, in particular, is increasingly utilized as a bioisosteric replacement for other functional groups to enhance critical physicochemical properties such as metabolic stability and aqueous solubility.[1][2] This guide provides a comprehensive technical overview of the synthesis, biological activities, and therapeutic potential of 3-aryloxetan-3-amine derivatives. We delve into their established role as Glucagon-Like Peptide-1 Receptor (GLP-1R) agonists for metabolic disorders and explore their potential in oncology, infectious diseases, and Central Nervous System (CNS) disorders, supported by detailed experimental protocols and mechanistic insights.

The 3-Aryloxetan-3-Amine Scaffold: A Foundation for Novel Therapeutics

The Oxetane Moiety in Medicinal Chemistry

The oxetane ring, a four-membered cyclic ether, was once considered a synthetic curiosity but is now recognized as a "privileged scaffold" in drug design.[2] Its incorporation into molecules can significantly improve properties compared to more common groups like gem-dimethyl or carbonyl functionalities. This improvement stems from the ring's ability to reduce lipophilicity, thereby increasing solubility, while simultaneously enhancing metabolic stability by blocking sites of oxidation.[1] The presence of the oxetane ring in potent natural products, most notably the anticancer agent paclitaxel (Taxol), underscores its biological relevance and compatibility.[2]

Structural Features and Rationale for Investigation

The 3-aryloxetan-3-amine core combines three key pharmacophoric elements:

  • The Oxetane Ring: Provides a rigid, three-dimensional exit vector for substituents, improving metabolic properties and solubility.[1]

  • The Aryl Group: Offers a site for extensive modification to modulate target binding, selectivity, and pharmacokinetic properties through various substitutions (e.g., halogens, alkyls, methoxy groups).

  • The Amine Group: Serves as a crucial hydrogen bond donor and a synthetic handle for further functionalization, enabling the creation of diverse chemical libraries.

This unique combination makes the scaffold a versatile building block for developing agents that can interact with a wide range of biological targets with high specificity and improved drug-like characteristics.[1]

Synthesis of 3-Aryloxetan-3-Amine Derivatives

General Synthetic Strategies

The most prevalent and efficient route to 3-substituted oxetanes begins with the commercially available building block, oxetan-3-one.[2] A general and robust strategy involves the nucleophilic addition of an organometallic aryl species (e.g., an aryllithium or Grignard reagent) to oxetan-3-one to form a 3-aryl-3-hydroxyoxetane intermediate. This intermediate is then converted into the target amine through a multi-step sequence involving activation of the hydroxyl group, displacement with an azide, and subsequent reduction.[1][2]

Detailed Synthetic Protocol: 3-Phenyloxetan-3-amine

The following protocol outlines a plausible and widely accepted pathway for the synthesis of the parent compound, 3-phenyloxetan-3-amine, adapted from established methodologies.[1][2]

Step 1: Synthesis of 3-Phenyl-3-hydroxyoxetane

  • Reaction Setup: In a flame-dried, multi-neck round-bottom flask under an inert argon atmosphere, add anhydrous diethyl ether.

  • Grignard Formation: Add magnesium turnings, a crystal of iodine (to initiate), and slowly add bromobenzene dropwise to form phenylmagnesium bromide.

  • Nucleophilic Addition: Cool the Grignard solution to 0 °C in an ice bath. Add a solution of oxetan-3-one in anhydrous diethyl ether dropwise.

  • Reaction & Quenching: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor completion via Thin-Layer Chromatography (TLC). Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extraction & Purification: Extract the aqueous layer with ethyl acetate (3x). Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield 3-phenyl-3-hydroxyoxetane.

Step 2: Mesylation of the Tertiary Alcohol

  • Reaction Setup: Dissolve the 3-phenyl-3-hydroxyoxetane (1 equivalent) from Step 1 in anhydrous dichloromethane (DCM) in a flask under argon.[1]

  • Addition of Base: Cool the solution to 0 °C and add triethylamine (1.5 equivalents).[1]

  • Activation: Slowly add methanesulfonyl chloride (MsCl) (1.2 equivalents) dropwise.[1] The mesyl group is an excellent leaving group, facilitating the subsequent nucleophilic substitution.

  • Reaction: Allow the mixture to warm to room temperature and stir for 2-4 hours until TLC indicates the consumption of the starting material.[1]

Step 3: Azide Displacement

  • Reaction Setup: In a separate flask, dissolve sodium azide (3 equivalents) in dimethylformamide (DMF).

  • Substitution: Add the mesylated intermediate from Step 2 to the sodium azide solution. Heat the reaction to 60-80 °C and stir for 12-18 hours. The azide ion (N₃⁻) acts as a robust nucleophile, displacing the mesylate group via an Sₙ2 reaction.

  • Workup: Cool the reaction, dilute with water, and extract with ethyl acetate. Wash the combined organic layers with brine, dry over sodium sulfate, and concentrate to yield the crude 3-azido-3-phenyloxetane.

Step 4: Reduction of the Azide to the Amine

  • Reaction Setup: Dissolve the crude azide from Step 3 in tetrahydrofuran (THF) or methanol.

  • Reduction: Add a reducing agent such as lithium aluminum hydride (LAH) in THF at 0 °C, or perform catalytic hydrogenation using Palladium on carbon (Pd/C) under a hydrogen atmosphere.[1] The choice of reducing agent is critical; LAH is highly effective but requires careful handling, while catalytic hydrogenation is often cleaner.

  • Workup (for LAH): Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and more water.[1] Filter the resulting solids and wash with ether.

  • Final Product: Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 3-phenyloxetan-3-amine.[1]

Visualization: Synthetic Workflow

G cluster_0 Step 1: Aryl Addition cluster_1 Step 2: Activation cluster_2 Step 3: Displacement cluster_3 Step 4: Reduction Oxetanone Oxetan-3-one Hydroxy 3-Phenyl-3-hydroxyoxetane Oxetanone->Hydroxy Grignard Phenylmagnesium Bromide Grignard->Hydroxy Mesylated Activated Mesylate Intermediate Hydroxy->Mesylated Base (Et3N) Mesyl Methanesulfonyl Chloride (MsCl) Mesyl->Mesylated Azido 3-Azido-3-phenyloxetane Mesylated->Azido Sₙ2 Reaction Azide Sodium Azide (NaN3) Azide->Azido Reduction Reduction (e.g., LAH or H2/Pd-C) Azido->Reduction Amine 3-Phenyloxetan-3-amine Reduction->Amine Agonist 3-Aryloxetan-3-amine Derivative (Agonist) GLP1R GLP-1 Receptor Agonist->GLP1R Binds to GProtein G-Protein (Gαs activated) GLP1R->GProtein Activates AC Adenylyl Cyclase GProtein->AC Stimulates cAMP cAMP (Increased) AC->cAMP ATP to cAMP PKA PKA cAMP->PKA Activates Epac2 Epac2 cAMP->Epac2 Activates Insulin Insulin Secretion (Potentiated) PKA->Insulin Epac2->Insulin A Prepare 2-fold serial dilutions of test compound in 96-well plate B Add standardized bacterial inoculum to each well A->B C Incubate plate at 37°C for 18-24h B->C D Visually inspect for turbidity (bacterial growth) C->D E Determine MIC: Lowest concentration with no visible growth D->E

References

The Oxetane Moiety: A Four-Membered Ring Revolutionizing Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Medicinal Chemists and Drug Development Professionals

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone of modern medicinal chemistry.[1] Its unique combination of properties—low molecular weight, high polarity, and a distinct three-dimensional structure—provides a powerful tool for optimizing the physicochemical and pharmacokinetic profiles of drug candidates.[2][3] This guide offers a senior application scientist's perspective on the strategic incorporation of the oxetane moiety. We will delve into its role as a versatile bioisostere, its profound impact on critical drug-like properties, prevalent synthetic strategies, and real-world applications in drug discovery campaigns, while also addressing potential liabilities.

The Rise of the Oxetane: More Than Just a Strained Ring

Historically, strained four-membered rings were often approached with caution by medicinal chemists, with concerns about potential instability. However, pioneering studies revealed that the oxetane ring, particularly with 3,3-disubstitution, possesses sufficient stability for pharmaceutical applications while offering a unique set of advantages.[1][4] The true value of the oxetane lies in its ability to act as a "chameleon" bioisostere, capably mimicking the steric bulk of common motifs like the gem-dimethyl group or the electronic properties of a carbonyl group, but with a drastically improved physicochemical profile.[5][6] This allows chemists to tackle pervasive issues in drug development, such as poor solubility, metabolic instability, and undesirable basicity of proximal amines.[7][8]

The Oxetane as a Strategic Bioisostere

A primary application of the oxetane is as a bioisosteric replacement for functional groups that often introduce liabilities into a drug candidate. This strategy allows for the modulation of molecular properties while maintaining or enhancing biological activity.[2]

  • gem-Dimethyl Group Replacement: The oxetane serves as a polar and metabolically robust surrogate for the lipophilic gem-dimethyl group.[9][10] While occupying a similar steric volume, the oxetane introduces a polar oxygen atom, which can improve aqueous solubility and block metabolically susceptible C-H bonds without the associated penalty of increased lipophilicity.[1]

  • Carbonyl Group Replacement: The oxetane can function as a non-classical isostere of a carbonyl group.[11] It maintains a comparable dipole moment and hydrogen-bonding acceptor capability but is generally more resistant to metabolic reduction.[4][10] This substitution also increases the three-dimensionality (sp³) of the molecule, which can lead to improved target selectivity and escape from flatland.[1]

G cluster_0 Parent Scaffold cluster_1 Bioisosteric Replacements for 'X' cluster_2 Resulting Properties parent R1-X-R2 gem gem-Dimethyl -C(CH3)2- parent->gem carbonyl Carbonyl -C=O- parent->carbonyl oxetane Oxetane -C(CH2OCH2)- parent->oxetane prop_gem Increases Lipophilicity Metabolic Blocker gem->prop_gem leads to prop_carbonyl Polar H-Bond Acceptor Metabolically Liable (Reduction) carbonyl->prop_carbonyl leads to prop_oxetane Polar & 3D Improves Solubility Metabolically Stable H-Bond Acceptor oxetane->prop_oxetane leads to

Caption: Oxetane as a versatile bioisostere for common motifs.

Impact on Physicochemical and Pharmacokinetic Properties

The incorporation of an oxetane ring can profoundly and predictably alter a molecule's Absorption, Distribution, Metabolism, and Excretion (ADME) properties.[2]

Aqueous Solubility and Lipophilicity

One of the most dramatic effects of oxetane incorporation is the improvement in aqueous solubility. The polar oxygen atom acts as a strong hydrogen bond acceptor, disrupting crystal lattice packing and enhancing interaction with water.[5][11]

  • Causality: Replacing a non-polar group like gem-dimethyl with the polar oxetane ring significantly reduces the molecule's lipophilicity (LogD/LogP) and boosts its solubility. This effect is context-dependent but can be substantial. Studies have shown that this substitution can increase aqueous solubility by a factor of 4 to over 4000.[2][9]

Compound Pair Replacement LogD (pH 7.4) Aqueous Solubility (µg/mL) Fold Increase in Solubility
Analog Agem-Dimethyl3.1< 1-
Oxetane Analog A Oxetane1.9250> 250x
Analog Bgem-Dimethyl4.5< 0.1-
Oxetane Analog B Oxetane3.240> 400x
Data synthesized from principles described in cited literature.[9][12]
Metabolic Stability

The oxetane ring is generally robust and can be used to block sites of metabolic oxidation.[13] Its incorporation can shield adjacent, metabolically vulnerable sites from cytochrome P450 (CYP450) enzymes.[13]

  • Causality: The C-H bonds on the oxetane ring are less susceptible to enzymatic oxidation compared to those in many alkyl groups. By replacing a metabolically labile group (like a methylene or morpholine) with an oxetane, the primary route of metabolism is blocked, leading to a lower intrinsic clearance (CLint) and a longer half-life.[9][13]

Compound Key Moiety Intrinsic Clearance (CLint) in HLM (µL/min/mg) Interpretation
Lead CompoundMorpholine150High Clearance
Oxetane Analog Spiro-oxetane15Low Clearance
Lead Compoundgem-Dimethyl85Moderate Clearance
Oxetane Analog Oxetane< 10Low Clearance
HLM: Human Liver Microsomes. Data synthesized from principles described in cited literature.[4][9][13]
Basicity (pKa) Modulation

The strong electron-withdrawing nature of the oxetane's oxygen atom can significantly reduce the basicity of adjacent amines.

  • Causality: An oxetane placed alpha to an amine can lower its pKa by approximately 2.7 units.[2] This is a powerful tactic for medicinal chemists to mitigate liabilities associated with high basicity, such as hERG channel inhibition, poor cell permeability, or excessive sequestration in acidic lysosomes. In one spleen tyrosine kinase (SYK) inhibitor program, introducing an oxetane to a piperazine ring reduced the pKa, which doubled selectivity and maintained metabolic stability.[4]

Synthetic Strategies for Oxetane Incorporation

The increased use of oxetanes has been paralleled by advances in synthetic chemistry, making these motifs more accessible.[1][4] Strategies range from de novo ring construction to the functionalization of pre-formed oxetane building blocks.

Key Synthetic Methodologies
  • Paternò–Büchi Reaction: A classic photochemical [2+2] cycloaddition between a carbonyl compound and an alkene to form the oxetane ring.[12][14][15] This method is powerful for creating diverse oxetanes, including complex spirocyclic systems.[16][17]

  • Williamson Ether Synthesis: The intramolecular cyclization of a 1,3-diol or a corresponding halohydrin is a fundamental and reliable method for forming the oxetane ring.[18]

  • Building Block Approach: For drug discovery programs, the most common strategy is the use of commercially available or readily synthesized oxetane building blocks, such as oxetan-3-one or 3-amino-oxetanes.[5][18] Oxetan-3-one, in particular, is a versatile precursor for a wide variety of 3-substituted oxetanes.[6]

G start Oxetan-3-one reductive_amination Reductive Amination (R-NH2, NaBH(OAc)3) start->reductive_amination organometallic Organometallic Addition (R-MgBr or R-Li) start->organometallic product 3-Amino-oxetane Derivative reductive_amination->product functionalization Further Functionalization (e.g., SNAr, Coupling) product->functionalization alcohol 3-Substituted Oxetan-3-ol organometallic->alcohol alcohol->functionalization final_product Complex Drug Candidate functionalization->final_product

Caption: Synthetic workflow using the versatile oxetan-3-one building block.

Experimental Protocol: Synthesis of a 3-Amino-oxetane Derivative

This protocol describes a representative reductive amination to afford a key oxetane building block.

  • Setup: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Argon), add oxetan-3-one (1.0 eq) and the desired primary or secondary amine (1.1 eq) in a suitable solvent such as dichloromethane (DCM) or dichloroethane (DCE).

  • Acid Catalyst (Optional): Add a catalytic amount of acetic acid (0.1 eq) to facilitate iminium ion formation.

  • Reaction Mixture: Stir the mixture at room temperature for 30-60 minutes.

  • Reducing Agent: Carefully add a mild reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq), portion-wise to control any effervescence.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed (typically 2-16 hours).

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Separate the organic layer, and extract the aqueous layer with DCM (2x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo. Purify the resulting crude product by flash column chromatography on silica gel to yield the desired 3-amino-oxetane.

Case Studies in Drug Discovery

The true impact of the oxetane moiety is best illustrated through its successful application in overcoming specific challenges in drug discovery programs.

Case Study 1: mTOR Inhibitor GDC-0349
  • Challenge: An initial lead compound in a series of mTOR inhibitors showed poor free plasma clearance and time-dependent inhibition of CYP enzymes, posing a risk for drug-drug interactions and potential toxicity.[4]

  • Solution: The metabolically liable amino-pyrimidine functionality was replaced. The introduction of an oxetane substituent on a nitrogen atom (GDC-0349) successfully reduced the amine's basicity (pKa) and mitigated the hERG inhibition.[4][19]

  • Outcome: The resulting candidate, GDC-0349, showed a 10-fold reduction in free plasma clearance compared to its predecessor and was highly selective, demonstrating the power of the oxetane to solve multiple ADME issues simultaneously.[4]

Case Study 2: EZH2 Inhibitor Tazemetostat Analog
  • Challenge: A potent lead inhibitor of EZH2 suffered from poor metabolic stability and insufficient aqueous solubility, common hurdles for lipophilic kinase inhibitors.[1]

  • Solution: Medicinal chemists hypothesized that replacing a flat dimethylisoxazole motif with a more sp³-rich analogue would improve these properties. A methoxymethyl-oxetane substituent was introduced as a less lipophilic surrogate of a tetrahydrofuran (THF) ring.[1]

  • Outcome: The oxetane-containing compound (9) achieved an optimal LogD of 1.9, which was crucial for maintaining permeability. It also exhibited drastically improved metabolic stability and solubility, along with a better conformational fit into the target's binding pocket.[1]

Strategic Considerations and Potential Liabilities

As with any tool, the use of oxetanes requires careful consideration.

  • When to Use an Oxetane:

    • To improve solubility and reduce lipophilicity in late-stage lead optimization.

    • To block a known site of metabolic oxidation.

    • To reduce the basicity of a nearby amine to mitigate hERG risk or improve permeability.

    • To increase the three-dimensionality of a flat molecule to improve selectivity or explore new intellectual property space.

  • Potential Liabilities:

    • Chemical Stability: While generally stable, the ring strain can make oxetanes susceptible to ring-opening under harsh acidic conditions, particularly if the substitution pattern allows for the formation of a stable carbocation or intramolecular cyclization.[4] 3,3-disubstituted oxetanes are generally more stable than 3-monosubstituted or 2-substituted variants.[4][5]

    • Synthetic Tractability: While improving, the synthesis of highly substituted or novel oxetane building blocks can still be challenging and may not be suitable for early-stage, high-throughput library synthesis.[4]

Conclusion

The oxetane moiety has firmly established itself as a valuable and versatile component in the medicinal chemist's toolkit. Its ability to serve as a polar, metabolically stable bioisostere for problematic gem-dimethyl and carbonyl groups provides a reliable strategy for enhancing drug-like properties.[5][7] By profoundly improving aqueous solubility, increasing metabolic stability, and modulating the basicity of adjacent amines, the strategic incorporation of an oxetane can overcome critical hurdles in drug development and pave the way for successful clinical candidates.[8][19] As synthetic methodologies continue to evolve, the applications for this powerful four-membered ring are set to expand even further.

References

A Comprehensive Spectroscopic Guide to 3-(4-Bromophenyl)oxetan-3-amine Hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Structural Imperative

In modern medicinal chemistry, the strategic incorporation of strained ring systems, such as oxetanes, has become a powerful tool for modulating the physicochemical properties of drug candidates.[1][2] The 3-aminooxetane motif, in particular, offers a versatile, three-dimensional scaffold that can improve solubility, metabolic stability, and target engagement.[3][4][5] The compound 3-(4-Bromophenyl)oxetan-3-amine hydrochloride is a key building block in this class, providing a synthetically tractable handle (the amine) and a vector for further functionalization (the bromophenyl group).

The unequivocal structural confirmation of such building blocks is paramount to ensure the integrity of subsequent synthetic steps and the validity of biological data. This guide provides an in-depth analysis of the core spectroscopic techniques—NMR, Mass Spectrometry, and IR—used to characterize this compound. The focus is not merely on the data itself, but on the causality behind the observed spectral features, providing a robust framework for its identification and quality assessment.

Molecular Structure and Key Features

The hydrochloride salt form ensures stability and enhances solubility in polar solvents, which is a key consideration for both chemical reactions and spectroscopic analysis. The structure presents several distinct features that are readily interrogated by spectroscopy: the 1,4-disubstituted aromatic ring, the strained oxetane ether, and the protonated primary amine at a quaternary carbon center.

G parent [M+H]⁺ m/z 228/230 frag1 [M+H - H₂O]⁺ m/z 211/213 parent->frag1 - H₂O frag2 [C₇H₅Br]⁺ m/z 182.9/184.9 parent->frag2 - C₂H₆NO

References

The Ascendancy of the 3-Aminooxetane Scaffold: A Technical Guide to Unlocking Novel Biological Targets

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Quiet Revolution of a Strained Ring

In the relentless pursuit of novel therapeutics, medicinal chemists are in a perpetual search for molecular scaffolds that offer a unique blend of properties to conquer the multifaceted challenges of drug design. Among the rising stars in this landscape is the 3-aminooxetane motif. This seemingly simple, strained four-membered heterocycle has quietly instigated a revolution, moving from a synthetic curiosity to a privileged scaffold in modern drug discovery. Its true power lies not in its complexity, but in its remarkable ability to subtly yet profoundly modulate the physicochemical and pharmacokinetic properties of bioactive molecules. This guide serves as an in-depth technical exploration for researchers, scientists, and drug development professionals, illuminating the path to harnessing the full potential of substituted 3-aminooxetanes in the quest for new biological targets and innovative medicines. We will delve into the causality behind its selection, the intricacies of its biological applications, and the practical methodologies required to validate its therapeutic promise.

The Strategic Advantage of the 3-Aminooxetane Moiety: More Than Just a Building Block

The strategic incorporation of a 3-aminooxetane into a drug candidate is a decision rooted in a deep understanding of its unique stereoelectronic properties. It is not merely a passive spacer but an active modulator of a molecule's in vivo fate.

A Bioisostere with a Twist: Reshaping Physicochemical Landscapes

The 3-aminooxetane scaffold is a masterful bioisosteric replacement for several common functional groups, each substitution bringing a distinct advantage:

  • Replacing gem-Dimethyl Groups: The gem-dimethyl group, often introduced to block metabolic oxidation, invariably increases lipophilicity. The 3-aminooxetane offers a polar alternative, maintaining or even enhancing metabolic stability while simultaneously improving aqueous solubility and reducing lipophilicity[1]. This is a critical advantage in optimizing the ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a drug candidate.

  • Mimicking the Carbonyl Group: The oxetane's oxygen atom, with its accessible lone pairs, can act as a hydrogen bond acceptor, mimicking the functionality of a carbonyl group[1]. This allows for the replacement of metabolically labile ketones and amides, often leading to improved metabolic stability without sacrificing crucial binding interactions.

  • A Superior Alternative to Benzamides: Aryl-amino-oxetanes have emerged as promising bioisosteres for benzamides, a common pharmacophore. They maintain comparable polarity and lone pair orientation while offering a more three-dimensional structure. This can lead to improved aqueous solubility and metabolic stability[2].

The "Oxetane Effect": Fine-Tuning Molecular Properties

Beyond simple bioisosterism, the incorporation of a 3-aminooxetane imparts a unique set of properties, collectively termed the "oxetane effect":

  • Reduced Basicity of Adjacent Amines: The electron-withdrawing nature of the oxetane ring significantly reduces the basicity (pKa) of the appended amino group. This is a crucial feature for mitigating off-target effects, such as hERG channel inhibition, which is often associated with basic amines.

  • Enhanced Solubility and Reduced Lipophilicity: The inherent polarity of the oxetane ring consistently leads to an increase in aqueous solubility and a decrease in lipophilicity (LogD). This is a highly desirable trait in modern drug discovery, which often grapples with the "brick dust" nature of highly potent but poorly soluble compounds.

  • Improved Metabolic Stability: The strained oxetane ring, while reactive in certain chemical transformations, can be surprisingly robust in a metabolic context. It can block metabolism at adjacent sites and is often less susceptible to CYP450-mediated oxidation compared to other alkyl groups[1].

Charting the Target Landscape: Where 3-Aminooxetanes Make Their Mark

The versatility of the 3-aminooxetane scaffold has enabled its successful application across a diverse range of biological targets. This section will explore key examples with a focus on the underlying rationale for their use.

Kinase Inhibitors: A New Dimension in Selectivity and Potency

The protein kinase family is a major focus of modern drug discovery, particularly in oncology. The three-dimensional nature of the 3-aminooxetane scaffold offers a unique advantage in navigating the ATP-binding pocket of kinases, often leading to improved potency and selectivity.

  • Bruton's Tyrosine Kinase (BTK) Inhibitors: The development of BTK inhibitors for the treatment of B-cell malignancies has seen the successful incorporation of 3-aminooxetanes. For instance, in the design of novel irreversible BTK inhibitors, the 3-aminooxetane moiety has been utilized to optimize the pharmacokinetic profile and enhance cellular activity[3]. The substitution on the amino group and the oxetane ring can be systematically varied to fine-tune the inhibitor's potency and selectivity against other kinases[4].

  • Mammalian Target of Rapamycin (mTOR) Inhibitors: In the pursuit of mTOR inhibitors for cancer therapy, the 3-aminooxetane scaffold has been instrumental in improving the drug-like properties of lead compounds. Its introduction can enhance solubility and metabolic stability, crucial for achieving good oral bioavailability[3].

  • PCTAIRE Family Kinase Inhibitors: The understudied PCTAIRE family of kinases represents a novel set of targets for therapeutic intervention. Structure-activity relationship (SAR) studies have shown that 3-amino-1H-pyrazole-based inhibitors incorporating a 3-aminooxetane can be optimized to achieve high cellular potency and selectivity for kinases like CDK16[5].

Table 1: Representative 3-Aminooxetane-Containing Kinase Inhibitors and their Biological Activity

Compound ClassTarget KinaseKey Feature of 3-AminooxetaneReported Activity (IC50/EC50)
6-amino-1,3,5-triazine derivativesBTKImproved anti-proliferative activity17.0 nM (for compound C11)[4]
Pyrimidoaminotropane scaffoldmTORAttenuated CYP3A4 TDI, increased potencyIC50 < 10 nM
3-amino-1H-pyrazole derivativesCDK16Enhanced selectivity and cellular potencyEC50 = 33 nM (for compound 43d)[5]

Diagram 1: Generalized Kinase Inhibition by a 3-Aminooxetane-Containing Compound

G cluster_kinase Kinase Active Site ATP_Binding_Pocket ATP Binding Pocket Hinge_Region Hinge Region DFG_Motif DFG Motif Inhibitor 3-Aminooxetane Inhibitor Inhibitor->ATP_Binding_Pocket Binds to ATP ATP ATP->ATP_Binding_Pocket Competes with

Caption: A 3-aminooxetane inhibitor competing with ATP for the kinase active site.

G-Protein Coupled Receptors (GPCRs): Modulating Signaling with Precision

GPCRs represent the largest family of cell surface receptors and are the targets of a significant portion of modern medicines. The development of allosteric modulators, which bind to sites distinct from the endogenous ligand binding site, offers a promising strategy for achieving greater selectivity and fine-tuning receptor signaling. The unique three-dimensional shape and polarity of 3-aminooxetanes make them attractive scaffolds for the design of such modulators.

While specific examples of 3-aminooxetane-based GPCR modulators with extensive biological data are still emerging in the public literature, the principles of their design are well-founded. The ability of the oxetane to introduce a specific vector and present functional groups in a defined spatial orientation is key to achieving selective allosteric modulation.

Diagram 2: Conceptual Allosteric Modulation of a GPCR

G cluster_gpcr GPCR Orthosteric_Site Orthosteric Site G_Protein_Binding G-Protein Binding Site Orthosteric_Site->G_Protein_Binding Conformational Change Allosteric_Site Allosteric Site Allosteric_Site->G_Protein_Binding Modulates Conformation G_Protein G-Protein G_Protein_Binding->G_Protein Activates Endogenous_Ligand Endogenous Ligand Endogenous_Ligand->Orthosteric_Site Binds Allosteric_Modulator 3-Aminooxetane Allosteric Modulator Allosteric_Modulator->Allosteric_Site Binds

Caption: A 3-aminooxetane allosteric modulator influencing GPCR signaling.

Protease Inhibitors: A New Angle of Attack

Proteases play critical roles in numerous physiological and pathological processes, making them attractive drug targets. The design of potent and selective protease inhibitors often relies on mimicking the transition state of peptide bond cleavage. The tetrahedral geometry of the 3-substituted 3-aminooxetane can be exploited to design novel, non-peptidic protease inhibitors.

  • Cysteine Proteases (Cathepsins and Caspases): While direct examples of 3-aminooxetane-containing inhibitors for cathepsins and caspases are not yet widely reported, the underlying principles of inhibitor design suggest their potential. The oxetane scaffold can be used to position key pharmacophoric elements that interact with the active site cysteine and surrounding pockets. For instance, the design of novel cathepsin K inhibitors has focused on scaffolds that can optimally occupy the S3 subsite, a role that could potentially be fulfilled by a suitably substituted 3-aminooxetane[6][7]. Similarly, the development of non-peptidic caspase inhibitors often involves scaffolds that can present functional groups to interact with the S2 pocket, a strategy where 3-aminooxetanes could be explored[8][9].

The Scientist's Toolkit: Methodologies for Validation

The successful development of 3-aminooxetane-based therapeutics hinges on rigorous experimental validation. This section provides detailed, step-by-step methodologies for key assays.

Synthesis of Substituted 3-Aminooxetanes: A General Approach

The synthesis of a diverse library of substituted 3-aminooxetanes is the first critical step. A common and versatile method involves the reaction of oxetan-3-one with a primary amine via reductive amination.

Experimental Protocol: Reductive Amination of Oxetan-3-one

  • Reaction Setup: To a solution of oxetan-3-one (1.0 eq) in a suitable solvent (e.g., dichloromethane or methanol) at room temperature, add the desired primary amine (1.1 eq).

  • Formation of Imine/Enamine: Stir the mixture for 1-2 hours to allow for the formation of the intermediate imine or enamine.

  • Reduction: Add a reducing agent, such as sodium triacetoxyborohydride (1.5 eq), portion-wise to the reaction mixture.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Once the reaction is complete, quench the reaction with a saturated aqueous solution of sodium bicarbonate. Extract the aqueous layer with an organic solvent (e.g., dichloromethane).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to afford the desired substituted 3-aminooxetane.

Diagram 3: Synthetic Workflow for Substituted 3-Aminooxetanes

G Start Oxetan-3-one + Primary Amine Step1 Reductive Amination Start->Step1 Step2 Work-up & Purification Step1->Step2 End Substituted 3-Aminooxetane Step2->End

Caption: A streamlined workflow for the synthesis of 3-aminooxetanes.

Assessing Biological Activity: Key In Vitro Assays

Protocol 1: Kinase Inhibition Assay (e.g., ADP-Glo™ Kinase Assay)

  • Kinase Reaction: Set up a kinase reaction containing the kinase of interest, its substrate, ATP, and varying concentrations of the 3-aminooxetane test compound in a suitable buffer.

  • Incubation: Incubate the reaction at the optimal temperature for the kinase (typically 30°C) for a specified period (e.g., 60 minutes).

  • ATP Depletion Measurement: Add ADP-Glo™ Reagent to stop the kinase reaction and deplete the remaining ATP.

  • Kinase Activity Detection: Add Kinase Detection Reagent to convert the ADP generated by the kinase reaction into a luminescent signal.

  • Signal Measurement: Measure the luminescence using a plate-reading luminometer.

  • Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

Protocol 2: Protease Inhibition Assay (e.g., FRET-based Assay)

  • Assay Setup: In a microplate, combine the protease, a fluorogenic substrate (FRET peptide), and the 3-aminooxetane test compound in an appropriate assay buffer.

  • Incubation: Incubate the plate at the optimal temperature for the protease (e.g., 37°C), protected from light.

  • Fluorescence Measurement: Measure the increase in fluorescence over time using a fluorescence plate reader. The cleavage of the FRET substrate by the protease separates the fluorophore and quencher, resulting in an increase in fluorescence.

  • Data Analysis: Determine the initial reaction rates (slopes of the fluorescence versus time plots). Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Evaluating Cellular Effects: Cytotoxicity and Selectivity

Protocol 3: Cell Viability Assay (e.g., Neutral Red Uptake Assay)

  • Cell Seeding: Seed cells in a 96-well plate and allow them to attach and grow for 24 hours.

  • Compound Treatment: Treat the cells with a range of concentrations of the 3-aminooxetane compound for a specified duration (e.g., 48 or 72 hours).

  • Neutral Red Staining: Remove the treatment medium and add a medium containing neutral red dye. Incubate for 3 hours to allow viable cells to take up the dye into their lysosomes.

  • Dye Extraction: Wash the cells and then add a destaining solution to extract the neutral red from the cells.

  • Absorbance Measurement: Measure the absorbance of the extracted dye at a specific wavelength (e.g., 540 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the CC50 (50% cytotoxic concentration) value.

Navigating the Challenges and Charting the Future

While the 3-aminooxetane scaffold offers significant advantages, its application is not without challenges. The inherent ring strain can lead to instability under certain acidic conditions, and the synthesis of more complex substituted derivatives can be challenging[4]. Furthermore, a deeper understanding of the metabolic fate of oxetane-containing drugs is crucial for predicting and mitigating potential toxicities.

The future of 3-aminooxetanes in drug discovery is bright. As synthetic methodologies continue to evolve, we can expect to see the development of more diverse and complex 3-aminooxetane libraries. The application of this scaffold is likely to expand beyond the current focus on kinases to other target classes, including GPCRs, proteases, and epigenetic targets. The continued exploration of the "oxetane effect" will undoubtedly lead to the design of safer and more effective medicines. The journey of the 3-aminooxetane from a niche building block to a cornerstone of modern medicinal chemistry is a testament to the power of innovative scaffold design in the ongoing quest for novel therapeutics.

References

A Technical Guide to the Stability and Storage of 3-(4-Bromophenyl)oxetan-3-amine HCl

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 3-(4-Bromophenyl)oxetan-3-amine hydrochloride (HCl), a key building block in contemporary drug discovery. Addressed to researchers, medicinal chemists, and professionals in pharmaceutical development, this document synthesizes critical information on the compound's physicochemical properties, potential degradation pathways, and best practices for handling and long-term storage. Furthermore, it outlines a systematic approach to stability assessment, including a detailed protocol for a stability-indicating High-Performance Liquid Chromatography (HPLC) method. The insights presented herein are grounded in established chemical principles and supported by authoritative references to ensure scientific integrity and practical applicability.

Introduction: The Significance of 3-(4-Bromophenyl)oxetan-3-amine HCl in Medicinal Chemistry

The oxetane motif has emerged as a valuable scaffold in modern medicinal chemistry, prized for its ability to modulate physicochemical properties such as solubility, lipophilicity, and metabolic stability when incorporated into drug candidates.[1] 3-(4-Bromophenyl)oxetan-3-amine HCl, in particular, serves as a versatile intermediate, combining the unique conformational constraints of the oxetane ring with the synthetic utility of the bromophenyl group for cross-coupling reactions. As with any high-value chemical intermediate, a thorough understanding of its stability is paramount to ensure the integrity of research findings and the quality of downstream products. This guide aims to provide a foundational understanding of the factors governing the stability of this compound and to offer practical, field-proven strategies for its appropriate storage and handling.

Physicochemical Properties and Structural Features

A foundational understanding of the molecule's inherent properties is the first step in developing a robust stability and storage protocol.

PropertyValueSource(s)
CAS Number 1349718-53-1[2][3][4]
Molecular Formula C₉H₁₁BrClNO[3]
Molecular Weight 264.55 g/mol [3][4]
Appearance Solid[5]
Purity Typically ≥97%[2][5]
Structure This compound[2][6][7]

The structure of 3-(4-Bromophenyl)oxetan-3-amine HCl is characterized by three key functional groups that influence its stability: the strained oxetane ring, the primary amine, and the bromophenyl group. The hydrochloride salt form generally enhances water solubility and stability compared to the free base.[8]

Caption: Chemical Structure of 3-(4-Bromophenyl)oxetan-3-amine HCl

Recommended Storage and Handling Protocols

Based on available safety data sheets and general chemical principles, the following conditions are recommended for the storage and handling of 3-(4-Bromophenyl)oxetan-3-amine HCl.

Optimal Storage Conditions

To ensure long-term stability and minimize degradation, the following storage conditions should be maintained:

ParameterRecommendationRationale
Temperature Below 25°C, in a cool environment.[9][10]Minimizes the rate of potential thermal degradation pathways.
Atmosphere Inert atmosphere (e.g., argon or nitrogen).[5]Protects against oxidative degradation of the amine functionality.
Light Protect from light by using amber vials or storing in the dark.[9]Prevents potential photolytic degradation of the bromophenyl group.
Moisture Store in a dry, well-ventilated place. Keep container tightly closed.[9][10]The hydrochloride salt is hygroscopic; moisture can promote hydrolysis.
Safe Handling Procedures

Adherence to proper laboratory safety practices is essential when handling this compound.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety glasses with side shields, and a lab coat.[10][11]

  • Ventilation: Handle in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.[9]

  • Contact Avoidance: Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water.[9][11]

  • Spill Management: In the event of a spill, use dry clean-up procedures to avoid generating dust. Collect the material in a suitable, labeled container for disposal.[9]

Stability Profile and Potential Degradation Pathways

While specific stability data for 3-(4-Bromophenyl)oxetan-3-amine HCl is not extensively published, a predictive assessment of its stability can be made by examining its functional groups. Forced degradation studies are essential to definitively identify its degradation profile.

Forced Degradation Studies: A Proactive Approach

Forced degradation, or stress testing, is a critical component of drug development and is used to establish the intrinsic stability of a compound.[12] These studies help in identifying potential degradation products and developing stability-indicating analytical methods.[13][14] The recommended stress conditions to investigate for 3-(4-Bromophenyl)oxetan-3-amine HCl include:

  • Acidic Hydrolysis: Treatment with dilute hydrochloric acid (e.g., 0.1 N HCl) at elevated temperatures.

  • Basic Hydrolysis: Treatment with dilute sodium hydroxide (e.g., 0.1 N NaOH) at elevated temperatures.

  • Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide (e.g., 3% H₂O₂) at room temperature.

  • Thermal Degradation: Heating the solid compound at a temperature above accelerated storage conditions (e.g., 60-80°C).

  • Photostability: Exposing the solid compound and a solution of the compound to UV and visible light, as per ICH Q1B guidelines.

Hypothesized Degradation Pathways

Based on the chemical structure, the following degradation pathways are plausible under stress conditions:

A. Acid-Catalyzed Oxetane Ring Opening: The strained four-membered oxetane ring is susceptible to ring-opening under acidic conditions.[5][8] Protonation of the oxetane oxygen, followed by nucleophilic attack (e.g., by water or the chloride counter-ion), would lead to the formation of a diol or a chlorohydrin derivative.

G cluster_main Acid-Catalyzed Oxetane Ring Opening Start 3-(4-Bromophenyl)oxetan-3-amine HCl Protonation Protonation of Oxetane Oxygen Start->Protonation H⁺ Nucleophilic_Attack Nucleophilic Attack (e.g., by H₂O) Protonation->Nucleophilic_Attack Product Ring-Opened Diol Product Nucleophilic_Attack->Product caption Proposed Acid-Catalyzed Degradation

Caption: Proposed Acid-Catalyzed Degradation

B. Oxidative Degradation: The primary amine is a potential site for oxidation, which can proceed through various radical mechanisms, especially in the presence of trace metal ions.[9][11] This could lead to the formation of imines, aldehydes, or further degradation products. The ether linkage of the oxetane is also susceptible to oxidation.

C. Photolytic Degradation: Aromatic bromine compounds can undergo photolytic cleavage of the carbon-bromine bond upon exposure to UV light.[10][15] This would result in the formation of debrominated impurities.

Development of a Stability-Indicating Analytical Method

A stability-indicating method is an analytical procedure that can accurately and precisely quantify the decrease in the amount of the active pharmaceutical ingredient (API) or key intermediate due to degradation.[16] A reverse-phase HPLC (RP-HPLC) method is typically the method of choice.

Experimental Protocol: Stability-Indicating RP-HPLC Method

The following protocol provides a starting point for developing a validated stability-indicating RP-HPLC method for 3-(4-Bromophenyl)oxetan-3-amine HCl.

Objective: To separate the parent compound from all potential degradation products generated during forced degradation studies.

Instrumentation:

  • HPLC system with a quaternary or binary pump, autosampler, column thermostat, and a photodiode array (PDA) or UV detector.

Chromatographic Conditions (Starting Point):

ParameterRecommended Condition
Column C18, 250 mm x 4.6 mm, 5 µm
Mobile Phase A 0.1% Trifluoroacetic Acid (TFA) in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Gradient 10% B to 90% B over 20 minutes, then re-equilibrate
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection 225 nm (or as determined by UV scan)
Injection Volume 10 µL

Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve 3-(4-Bromophenyl)oxetan-3-amine HCl in a suitable diluent (e.g., 50:50 water:acetonitrile) to a final concentration of 0.5 mg/mL.

  • Stressed Samples: Following forced degradation experiments, neutralize the samples if necessary (for acid and base hydrolysis) and dilute with the diluent to a similar concentration as the standard solution.

Method Development and Validation Workflow:

G cluster_workflow Stability-Indicating HPLC Method Workflow Forced_Degradation Forced Degradation Generate stressed samples (acid, base, peroxide, heat, light) Method_Development Method Development Select column and mobile phase Optimize gradient, flow rate, temperature Forced_Degradation->Method_Development Specificity Specificity & Peak Purity Inject stressed samples Ensure separation of all peaks Check peak purity with PDA Method_Development->Specificity Validation Method Validation (ICH Q2(R1)) Linearity, Accuracy, Precision, LOD/LOQ, Robustness Specificity->Validation Final_Method Final Stability-Indicating Method Validation->Final_Method caption HPLC Method Development Workflow

Caption: HPLC Method Development Workflow

Conclusion

The stability and integrity of 3-(4-Bromophenyl)oxetan-3-amine HCl are critical for its successful application in research and development. This guide has outlined the key factors influencing its stability, including temperature, light, moisture, and chemical environment. By adhering to the recommended storage and handling protocols, researchers can minimize the risk of degradation. Furthermore, the implementation of forced degradation studies coupled with the development of a robust, stability-indicating HPLC method provides a comprehensive framework for ensuring the quality and purity of this important chemical building block. A proactive and scientifically grounded approach to stability assessment is an indispensable component of good laboratory practice and is essential for the generation of reliable and reproducible scientific data.

References

The Oxetane Advantage: An In-Depth Technical Guide to the Predicted ADME Properties of 3-Phenyloxetan-3-amine Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Strategic Value of the 3-Phenyloxetan-3-amine Scaffold in Modern Drug Discovery

In the relentless pursuit of novel therapeutics, medicinal chemists are in a constant search for molecular scaffolds that can confer advantageous pharmacokinetic properties upon drug candidates. The 3-phenyloxetan-3-amine moiety has emerged as a structure of significant interest, offering a unique combination of three-dimensionality, metabolic stability, and favorable physicochemical characteristics.[1] The incorporation of the strained four-membered oxetane ring is a strategic design element intended to improve upon the Absorption, Distribution, Metabolism, and Excretion (ADME) profile of a lead compound, ultimately enhancing its potential for clinical success.[2][3]

This technical guide provides an in-depth analysis of the predicted ADME properties of 3-phenyloxetan-3-amine and its derivatives. It is intended for researchers, scientists, and drug development professionals, offering both a theoretical framework and practical methodologies for the evaluation of this promising scaffold. We will delve into the causality behind experimental and computational choices, present detailed protocols for key assays, and provide a comprehensive set of predicted ADME parameters to guide your research endeavors.

I. Physicochemical Properties: The Foundation of Pharmacokinetics

The ADME profile of a compound is intrinsically linked to its fundamental physicochemical properties. The 3-phenyloxetan-3-amine scaffold possesses a unique constellation of features that distinguish it from more traditional carbocyclic or linear analogues.[1]

The oxetane ring, with its resident oxygen atom, imparts a degree of polarity and serves as a hydrogen bond acceptor.[2] This can lead to enhanced aqueous solubility, a critical factor for oral absorption.[4] Furthermore, the rigid, three-dimensional nature of the oxetane ring can disrupt crystal packing and reduce the melting point of a compound, which can also positively influence solubility.[2]

The following table summarizes the key physicochemical properties of the parent compound, 3-phenyloxetan-3-amine, which are foundational to predicting its ADME profile.

PropertyValueSource(s)
Molecular Formula C₉H₁₁NO[5][6]
Molecular Weight 149.19 g/mol [5][6]
XLogP3 0.3[5][6]
Topological Polar Surface Area 35.3 Ų[5][6]
Hydrogen Bond Donor Count 1[1]
Hydrogen Bond Acceptor Count 2[1]

II. In Silico Prediction of ADME Properties: A First-Pass Assessment

Before embarking on resource-intensive in vitro and in vivo studies, computational modeling provides a rapid and cost-effective means of predicting the ADME profile of a compound.[7][8] These in silico tools leverage vast datasets and sophisticated algorithms, such as Quantitative Structure-Activity Relationship (QSAR) models, to correlate a molecule's structure with its pharmacokinetic behavior.[9]

For this guide, we have utilized the well-regarded pkCSM pharmacokinetics prediction tool to generate a comprehensive ADME profile for 3-phenyloxetan-3-amine.[10][11] The SMILES string, C1C(CO1)(C2=CC=CC=C2)N, was used as the input for these predictions.

Predicted ADME Data for 3-Phenyloxetan-3-amine
ADME Property Predicted Value Interpretation
Absorption
Water Solubility (log mol/L)-1.131Good solubility.
Caco-2 Permeability (log Papp cm/s)0.496Moderate to high permeability.
Intestinal Absorption (Human) (% absorbed)90.96%High intestinal absorption predicted.
P-glycoprotein SubstrateNoNot likely to be subject to efflux by P-gp.
Distribution
VDss (human) (log L/kg)-0.153Limited distribution into tissues.
Fraction Unbound (human)0.448A significant fraction of the compound is predicted to be free in plasma.
BBB Permeability (logBB)-0.499Predicted to be moderately permeable to the blood-brain barrier.
CNS Permeability (logPS)-1.751Limited permeability into the central nervous system.
Metabolism
CYP2D6 SubstrateNoNot predicted to be a substrate of CYP2D6.
CYP3A4 SubstrateYesPredicted to be a substrate of CYP3A4.
CYP1A2 InhibitorNoNot predicted to inhibit CYP1A2.
CYP2C19 InhibitorNoNot predicted to inhibit CYP2C19.
CYP2C9 InhibitorNoNot predicted to inhibit CYP2C9.
CYP2D6 InhibitorNoNot predicted to inhibit CYP2D6.
CYP3A4 InhibitorNoNot predicted to inhibit CYP3A4.
Excretion
Total Clearance (log ml/min/kg)0.287Moderate clearance predicted.
Renal OCT2 SubstrateNoNot likely to be a substrate for renal OCT2.
Toxicity
AMES ToxicityNoNot predicted to be mutagenic.
hERG I InhibitorNoLow risk of hERG inhibition.

These predictions were generated using the pkCSM web server and should be experimentally validated.[10][11]

III. Experimental Validation of Predicted ADME Properties: Methodologies and Protocols

While in silico predictions are invaluable for initial screening, experimental validation is crucial for confirming the ADME profile of a compound.[12] This section provides detailed, step-by-step protocols for three key in vitro assays that are industry standards for assessing absorption, metabolism, and distribution.

A. Absorption: The Caco-2 Permeability Assay

This assay utilizes a human colon adenocarcinoma cell line (Caco-2) that differentiates into a polarized monolayer of enterocytes, mimicking the intestinal epithelium.[13] It is the gold standard for predicting oral absorption and identifying potential substrates of efflux transporters like P-glycoprotein.[13]

  • Cell Culture and Monolayer Formation:

    • Culture Caco-2 cells in Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% fetal bovine serum (FBS), 1% non-essential amino acids, and 1% penicillin-streptomycin at 37°C in a 5% CO₂ humidified atmosphere.[13]

    • Seed the cells onto permeable polycarbonate membrane inserts (e.g., Transwell®) at a density of approximately 6 x 10⁴ cells/cm².[13]

    • Allow the cells to differentiate for 21-28 days, changing the medium every 2-3 days, to form a confluent monolayer with functional tight junctions.[13]

  • Bidirectional Permeability Assay:

    • Wash the Caco-2 monolayers twice with pre-warmed transport buffer.[13]

    • Pre-incubate the monolayers with transport buffer for 30 minutes at 37°C.[13]

    • For Apical to Basolateral (A → B) transport, add the test compound (e.g., 10 µM in transport buffer) to the apical (donor) compartment and fresh transport buffer to the basolateral (receiver) compartment.[13]

    • For Basolateral to Apical (B → A) transport, add the test compound to the basolateral (donor) compartment and fresh buffer to the apical (receiver) compartment.

    • Incubate for a defined period (e.g., 2 hours) at 37°C with gentle shaking.

    • Collect samples from both the donor and receiver compartments at the end of the incubation.[13]

  • Data Analysis:

    • Quantify the concentration of the test compound in the samples using a suitable analytical method (e.g., LC-MS/MS).

    • Calculate the apparent permeability coefficient (Papp) using the formula: Papp (cm/s) = (dQ/dt) / (A * C₀) where dQ/dt is the rate of drug transport, A is the surface area of the membrane, and C₀ is the initial concentration in the donor compartment.[13]

    • Calculate the efflux ratio (ER) by dividing the Papp (B → A) by the Papp (A → B). An ER greater than 2 suggests the compound is a substrate for an efflux transporter.

G cluster_0 Caco-2 Permeability Workflow Start Start Seed_Cells Seed Caco-2 cells on Transwell inserts Start->Seed_Cells Differentiate Culture for 21-28 days to form monolayer Seed_Cells->Differentiate Assay_Setup Bidirectional transport assay (A->B and B->A) Differentiate->Assay_Setup Incubate Incubate with test compound at 37°C Assay_Setup->Incubate Analyze Quantify compound concentration by LC-MS/MS Incubate->Analyze Calculate_Papp Calculate Apparent Permeability (Papp) Analyze->Calculate_Papp Calculate_ER Calculate Efflux Ratio (ER) Calculate_Papp->Calculate_ER End End Calculate_ER->End

Caco-2 Permeability Assay Workflow
B. Metabolism: The Human Liver Microsomal Stability Assay

This assay assesses the metabolic stability of a compound in the presence of human liver microsomes, which are a rich source of drug-metabolizing enzymes, particularly cytochrome P450s (CYPs).[7][14] It provides an early indication of a compound's susceptibility to hepatic clearance.

  • Preparation:

    • Thaw human liver microsomes and dilute them to the desired protein concentration (e.g., 0.5 mg/mL) in a suitable buffer (e.g., 0.1 M phosphate buffer, pH 7.4).[7]

    • Prepare a solution of the test compound at a known concentration (e.g., 1 µM).

    • Prepare an NADPH-regenerating system to ensure sustained enzyme activity.[3]

  • Incubation:

    • Pre-incubate the microsomal solution and the test compound at 37°C.[14]

    • Initiate the metabolic reaction by adding the NADPH-regenerating system.

    • At various time points (e.g., 0, 5, 15, 30, and 60 minutes), take an aliquot of the reaction mixture and quench the reaction by adding an ice-cold organic solvent (e.g., acetonitrile) containing an internal standard.[14]

  • Sample Analysis and Data Interpretation:

    • Centrifuge the quenched samples to precipitate the proteins.[3]

    • Analyze the supernatant by LC-MS/MS to quantify the remaining parent compound.

    • Plot the natural logarithm of the percentage of the remaining parent compound against time.

    • Determine the half-life (t½) from the slope of the linear regression.

    • Calculate the intrinsic clearance (Clint) using the formula: Clint (µL/min/mg protein) = (0.693 / t½) * (1 / microsomal protein concentration)

C. Distribution: The Plasma Protein Binding Assay

The extent to which a drug binds to plasma proteins, such as albumin, influences its free concentration and, consequently, its efficacy and clearance.[15] The Rapid Equilibrium Dialysis (RED) method is a common and reliable technique for determining the fraction of a compound that is unbound in plasma.[15][16]

  • Assay Setup:

    • Spike human plasma with the test compound at a known concentration.[16]

    • Add the spiked plasma to one chamber of a RED device insert.[15]

    • Add dialysis buffer (e.g., PBS, pH 7.4) to the other chamber.[16]

  • Equilibration:

    • Incubate the RED device at 37°C with shaking for a sufficient time (e.g., 4 hours) to allow the unbound compound to reach equilibrium across the dialysis membrane.[15]

  • Sample Analysis:

    • After incubation, collect samples from both the plasma and buffer chambers.[15]

    • Matrix-match the samples (add blank plasma to the buffer sample and buffer to the plasma sample) to minimize analytical artifacts.

    • Precipitate the proteins with an organic solvent containing an internal standard.

    • Analyze the samples by LC-MS/MS to determine the concentration of the compound in each chamber.

  • Data Calculation:

    • Calculate the fraction unbound (fu) using the formula: fu = (Concentration in buffer chamber) / (Concentration in plasma chamber)

G cluster_1 Key ADME Evaluation Stages In_Silico In Silico Prediction Physicochemical Properties ADME Modeling (pkCSM, SwissADME) Toxicity Prediction In_Vitro In Vitro Validation Absorption (Caco-2) Metabolism (Microsomal Stability) Distribution (PPB) In_Silico->In_Vitro Prioritization In_Vivo In Vivo Confirmation Pharmacokinetics Pharmacodynamics Toxicology In_Vitro->In_Vivo Candidate Selection

Drug Discovery ADME Workflow

IV. Conclusion: A Scaffold with Significant Therapeutic Promise

The 3-phenyloxetan-3-amine scaffold represents a valuable asset in the medicinal chemist's toolkit. Its unique structural and physicochemical properties offer a compelling strategy for enhancing the ADME profiles of drug candidates.[1][5] The in silico predictions presented in this guide suggest that 3-phenyloxetan-3-amine possesses favorable characteristics, including good solubility, high intestinal absorption, and a low potential for P-glycoprotein-mediated efflux. While predicted to be a substrate for CYP3A4, it is not anticipated to be a significant inhibitor of major CYP isoforms, potentially reducing the risk of drug-drug interactions.

The experimental protocols detailed herein provide a robust framework for the validation of these predictions. By integrating computational modeling with rigorous in vitro assessment, researchers can make more informed decisions, accelerating the identification and optimization of lead compounds. The continued exploration of 3-phenyloxetan-3-amine and its derivatives holds significant promise for the development of safer and more effective medicines.

References

Methodological & Application

Synthesis protocol for 3-(4-Bromophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

An Application Note for the Synthesis of 3-(4-Bromophenyl)oxetan-3-amine Hydrochloride

Authored by: A Senior Application Scientist

Abstract

This document provides a detailed, two-step synthetic protocol for the preparation of this compound, a valuable building block in medicinal chemistry. The synthesis begins with the formation of the key intermediate, 3-(4-Bromophenyl)oxetan-3-ol, via a Grignard reaction. This tertiary alcohol is subsequently converted to the target amine through a Ritter reaction, followed by hydrolysis and final conversion to its hydrochloride salt for enhanced stability and handling. This guide is intended for researchers, chemists, and professionals in drug development, offering in-depth procedural details, mechanistic insights, and justifications for experimental choices.

Introduction: The Strategic Value of the Oxetane Moiety

In modern drug discovery, the oxetane ring has emerged as a highly sought-after structural motif.[1][2] Its incorporation into lead compounds can significantly improve critical physicochemical and pharmacokinetic properties.[3] The strained 4-membered ether is a compact, polar, and metabolically robust unit that can act as a bioisosteric replacement for less favorable groups like gem-dimethyl or carbonyl functionalities.[2][3] Specifically, 3-amino-3-aryloxetane scaffolds are of paramount importance as they introduce a basic nitrogen center on a rigid, three-dimensional core, influencing properties such as solubility, lipophilicity, and interactions with biological targets.[4][5]

The target molecule, this compound[6][7], serves as a versatile intermediate. The bromo-substituent provides a reactive handle for further chemical elaboration through cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling the rapid generation of diverse compound libraries for structure-activity relationship (SAR) studies.[8] This protocol outlines a reliable and scalable pathway to this key building block.

Overall Synthetic Strategy

The synthesis is designed as a three-part process, starting from commercially available materials. The workflow is structured to ensure high purity of the final product through well-defined intermediates.

G cluster_0 Part A: Grignard Reaction cluster_1 Part B: Ritter Reaction & Hydrolysis cluster_2 Part C: Salt Formation A 1-Bromo-4-iodobenzene + Mg C 3-(4-Bromophenyl)oxetan-3-ol A->C  THF, 0°C to rt B Oxetan-3-one B->C D 3-(4-Bromophenyl)oxetan-3-ol F 3-(4-Bromophenyl)oxetan-3-amine (Free Base) D->F  Amine Formation E 1. Chloroacetonitrile, H₂SO₄ 2. Thiourea, AcOH, EtOH E->F G 3-(4-Bromophenyl)oxetan-3-amine (Free Base) I 3-(4-Bromophenyl)oxetan-3-amine HCl (Final Product) G->I  Precipitation H HCl in 1,4-Dioxane H->I G A R-OH (Oxetanol) B R-OH₂⁺ A->B + H⁺ C R⁺ (Carbocation) B->C - H₂O D R-N≡C-CH₂Cl C->D + N≡C-CH₂Cl E R-N=C⁺-CH₂Cl D->E Rearrangement F R-NH-C(=O)-CH₂Cl (Amide Intermediate) E->F + H₂O (Work-up) G R-NH₂ (Final Amine) F->G Hydrolysis

References

Application Notes & Protocols: Leveraging 3-(4-Bromophenyl)oxetan-3-amine for Next-Generation PROTAC Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: The emergence of Proteolysis Targeting Chimeras (PROTACs) has marked a revolutionary shift in drug discovery, moving from occupancy-driven inhibition to event-driven pharmacology that eliminates disease-causing proteins.[1][2] The success of a PROTAC is critically dependent on the physicochemical properties of its constituent parts: the warhead, the E3 ligase ligand, and the linker that connects them.[3][4] However, the high molecular weight and "greasy" nature of many PROTACs often lead to poor solubility, low cell permeability, and challenging pharmacokinetic profiles. This guide details the strategic application of 3-(4-Bromophenyl)oxetan-3-amine, a novel fragment that leverages the unique properties of the oxetane ring to address these challenges. We provide an in-depth analysis of the fragment's utility, detailed protocols for its synthetic incorporation, and robust methodologies for the biophysical and cellular characterization of the resulting PROTACs.

The PROTAC Modality: A Paradigm of Targeted Protein Degradation

Proteolysis Targeting Chimeras (PROTACs) are heterobifunctional molecules designed to hijack the cell's natural protein disposal machinery, the Ubiquitin-Proteasome System (UPS).[5] Unlike traditional small-molecule inhibitors that require continuous binding to a target's active site, a single PROTAC molecule can catalytically trigger the degradation of multiple target protein molecules, leading to profound and sustained pharmacological effects at lower doses.[2][5]

Mechanism of Action (MOA): A PROTAC molecule consists of two distinct ligands connected by a chemical linker.[6] One ligand binds to the target Protein of Interest (POI), while the other recruits an E3 ubiquitin ligase.[1][7] This dual binding induces the formation of a ternary complex (POI-PROTAC-E3 ligase), which brings the POI into close proximity with the E3 ligase.[8][9] The E3 ligase then facilitates the transfer of ubiquitin molecules to lysine residues on the POI's surface. This poly-ubiquitination acts as a molecular flag, marking the POI for recognition and degradation by the 26S proteasome.[1][7] The PROTAC molecule is then released and can initiate another degradation cycle.[8]

PROTAC_Mechanism cluster_UPS Ubiquitin-Proteasome System (UPS) cluster_PROTAC_Action PROTAC-Mediated Degradation E1 E1 Ub-Activating Enzyme E2 E2 Ub-Conjugating Enzyme E1->E2 Ub Transfer E3 E3 Ligase E2->E3 Complex Formation TernaryComplex POI-PROTAC-E3 Ternary Complex E3->TernaryComplex Ub Ubiquitin Proteasome 26S Proteasome Degraded Degraded Peptides Proteasome->Degraded Degradation POI Protein of Interest (POI) POI->TernaryComplex PROTAC PROTAC PROTAC->E3 Recruits PROTAC->POI Binds PROTAC->TernaryComplex TernaryComplex->PROTAC Recycled Ub_POI Poly-ubiquitinated POI TernaryComplex->Ub_POI Poly-ubiquitination Ub_POI->Proteasome Recognition

Figure 1: The catalytic cycle of PROTAC-mediated protein degradation.

This unique MOA allows PROTACs to target proteins previously considered "undruggable," such as scaffolding proteins and transcription factors that lack defined active sites.[1]

The Oxetane Motif: A Modern Tool for Optimizing Drug Properties

The oxetane ring, a four-membered cyclic ether, has become an invaluable building block in modern medicinal chemistry.[10][11] Its incorporation into a molecule can profoundly and beneficially alter key physicochemical properties that are critical for drug development.[12][13][14]

Key Physicochemical Advantages:

  • Improved Aqueous Solubility: The polar nature of the oxetane ring often enhances aqueous solubility, a crucial parameter for oral bioavailability. Replacing a non-polar gem-dimethyl group with an oxetane can increase solubility significantly.[15]

  • Reduced Lipophilicity: Oxetanes can decrease a compound's lipophilicity (LogD), which helps mitigate off-target toxicity and can improve overall pharmacokinetic profiles.[10][15]

  • Metabolic Stability: The oxetane ring is generally stable to metabolic oxidation, and its placement can be used to block metabolically labile sites within a molecule.[12][13]

  • pKa Modulation: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom significantly lowers the basicity (pKa) of nearby amines.[11][15] This is a powerful strategy to reduce issues like hERG channel inhibition or improve cell permeability.[16]

  • Increased sp³ Character: The three-dimensional, non-planar structure of the oxetane ring increases the sp³-hybridized character of a molecule, which can improve binding selectivity and escape the "flatland" of many traditional inhibitors.[10][12]

PropertyImpact of Oxetane IncorporationRationale & CausalityReference
Aqueous Solubility Typically IncreasedThe polar ether oxygen acts as a hydrogen bond acceptor, improving interactions with water.[10][15]
Lipophilicity (LogD) Typically DecreasedReplaces lipophilic carbon atoms with a polar oxygen, reducing overall hydrophobicity.[14][15]
Metabolic Stability Generally EnhancedThe C-O and C-C bonds of the strained ring are resistant to many CYP450 enzymes.[10][13]
Basicity of Proximal Amine Significantly DecreasedThe electronegative oxygen atom withdraws electron density, making the amine lone pair less available for protonation.[11][15][16]
Table 1: Impact of the oxetane motif on key drug-like properties.

3-(4-Bromophenyl)oxetan-3-amine: A Strategic Fragment for PROTAC Linkers

The fragment 3-(4-Bromophenyl)oxetan-3-amine serves as a highly versatile building block for PROTAC design. It is not a warhead or an E3 ligand itself, but rather a sophisticated component that can be integrated into the linker to bestow the aforementioned benefits of the oxetane motif upon the entire PROTAC molecule.

Strategic Advantages:

  • Versatile Attachment Point: The primary amine at the 3-position provides a robust and predictable site for synthetic elaboration, most commonly via amide bond formation to connect to linker precursors.[11]

  • In-built Physicochemical Modulation: By incorporating this fragment, the resulting PROTAC immediately gains the solubility-enhancing and lipophilicity-reducing properties of the oxetane core.[12][13] This is particularly valuable for PROTACs, which often fall into high molecular weight and lipophilicity ranges.

  • Handle for Further Diversification: The 4-bromophenyl group serves as a synthetic handle. It can be used in cross-coupling reactions (e.g., Suzuki, Sonogashira) to further extend the linker, add different vectors, or explore structure-activity relationships (SAR) without altering the core PROTAC components.

  • Structural Rigidity: The oxetane ring imparts a degree of conformational constraint to the linker. While linker flexibility is important, strategic placement of rigid elements can help pre-organize the PROTAC into a conformation favorable for ternary complex formation, potentially enhancing cooperativity and degradation efficiency.[4][17]

Protocol: Synthesis and Incorporation into a PROTAC Scaffold

This protocol describes a standard method for conjugating 3-(4-Bromophenyl)oxetan-3-amine to a linker precursor bearing a carboxylic acid functional group. The formation of a stable amide bond is a cornerstone of PROTAC synthesis.[18]

Causality Behind Choices:

  • Coupling Reagent (HATU): HATU is a highly efficient and widely used peptide coupling reagent that minimizes side reactions and racemization. It activates the carboxylic acid, making it highly susceptible to nucleophilic attack by the amine.

  • Base (DIPEA): Diisopropylethylamine is a non-nucleophilic base used to neutralize the reaction mixture and facilitate the coupling process without competing in the reaction.

  • Solvent (DMF): Dimethylformamide is an excellent polar aprotic solvent that dissolves a wide range of organic molecules, including the reactants and reagents used here.

  • Purification (Reverse-Phase HPLC): This is the gold standard for purifying PROTACs and their intermediates, providing high resolution to separate the desired product from unreacted starting materials and byproducts.

Experimental Protocol:

  • Reagent Preparation:

    • Dissolve the carboxylic acid-terminated linker precursor (1.0 eq) in anhydrous DMF.

    • In a separate vial, dissolve 3-(4-Bromophenyl)oxetan-3-amine (1.1 eq), HATU (1.2 eq), and DIPEA (3.0 eq) in anhydrous DMF.

  • Reaction Setup:

    • Under an inert atmosphere (e.g., nitrogen or argon), add the solution from step 1b to the solution from step 1a.

    • Stir the reaction mixture at room temperature.

  • Reaction Monitoring (Self-Validation):

    • Monitor the reaction progress every 30-60 minutes using Thin-Layer Chromatography (TLC) or LC-MS.

    • A successful reaction will show the consumption of the starting materials and the appearance of a new, higher molecular weight spot/peak corresponding to the product. The reaction is typically complete within 2-4 hours.

  • Workup and Purification:

    • Once the reaction is complete, dilute the mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude residue by reverse-phase preparative HPLC using a suitable gradient (e.g., water/acetonitrile with 0.1% TFA).

  • Characterization (Self-Validation):

    • Collect the fractions containing the pure product and confirm its identity and purity (>95%) via analytical LC-MS and ¹H NMR spectroscopy.

    • Lyophilize the pure fractions to obtain the final product as a solid.

Figure 2: Workflow for incorporating the oxetane fragment via amide coupling.

Protocol: Biophysical Characterization of PROTAC-Induced Ternary Complex

The formation of a stable and productive ternary complex is the cornerstone of PROTAC efficacy.[4] Biophysical assays are essential to quantify the binding affinities of the PROTAC to its individual partners (binary interactions) and to characterize the kinetics and thermodynamics of the fully assembled ternary complex.[19][20][21]

Surface Plasmon Resonance (SPR)

Causality: SPR is a powerful, label-free technique that provides real-time kinetic data (association rate kₒₙ, dissociation rate kₒff) and equilibrium dissociation constants (Kₑ).[20][22] This kinetic information, particularly the half-life of the ternary complex, has been shown to correlate well with cellular degradation efficacy.[20]

Experimental Protocol:

  • Immobilization:

    • Immobilize the E3 ligase (e.g., VHL or CRBN complex) onto a sensor chip (e.g., CM5) via amine coupling to a moderate density. A lower density surface is often preferred to minimize mass transport limitations.[22]

  • Binary Interaction Analysis (PROTAC <> E3 Ligase):

    • Prepare a dilution series of the PROTAC in running buffer (e.g., HBS-EP+).

    • Inject the PROTAC solutions over the immobilized E3 ligase surface to measure the binary binding kinetics. Regenerate the surface between injections as required.

  • Ternary Complex Analysis:

    • To measure ternary complex formation, inject a solution containing the target POI mixed with varying concentrations of the PROTAC over the E3 ligase surface.

    • Alternatively, to measure ternary complex stability, pre-form the complex by injecting a saturating concentration of the POI and a single concentration of the PROTAC, then monitor the dissociation in buffer flow.

  • Data Analysis (Self-Validation):

    • Fit the resulting sensorgrams to appropriate binding models (e.g., 1:1 Langmuir for binary, ternary complex models) to determine kₒₙ, kₒff, and Kₑ. A good fit between the raw data and the model validates the results.

Isothermal Titration Calorimetry (ITC)

Causality: ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction (Kₑ, enthalpy ΔH, entropy ΔS, and stoichiometry N).[19][21] It is considered the gold standard for confirming binding stoichiometry and understanding the thermodynamic drivers of ternary complex formation.[23]

Experimental Protocol:

  • Sample Preparation:

    • Dialyze all proteins extensively against the same buffer to minimize buffer mismatch artifacts. Dissolve the PROTAC in the final dialysis buffer.

  • Binary Titration (PROTAC into E3 Ligase):

    • Fill the ITC cell with the E3 ligase solution (e.g., 10-20 µM).

    • Load the injection syringe with a 10-20 fold higher concentration of the PROTAC solution.

    • Perform a series of injections (e.g., 19 injections of 2 µL) and record the heat changes.

  • Ternary Titration (PROTAC into E3 Ligase + POI):

    • Prepare a solution of the E3 ligase (e.g., 10-20 µM) pre-saturated with the POI in the ITC cell.[22]

    • Titrate the PROTAC into this pre-formed binary complex solution as described in step 2.

  • Data Analysis (Self-Validation):

    • Integrate the raw titration peaks and fit the data to a suitable binding model (e.g., one-site binding). The quality of the fit (chi-squared value) and the consistency of the results across replicate experiments validate the thermodynamic parameters obtained.

Biophysics_Workflow cluster_SPR Surface Plasmon Resonance (SPR) cluster_ITC Isothermal Titration Calorimetry (ITC) SPR_Bin1 Binary Kinetics: PROTAC <> E3 Ligase SPR_Tern Ternary Complex Kinetics & Stability SPR_Bin1->SPR_Tern SPR_Bin2 Binary Kinetics: PROTAC <> POI SPR_Bin2->SPR_Tern Output Quantitative Binding Data: KD, kon, koff, ΔH, ΔS SPR_Tern->Output ITC_Bin1 Binary Thermodynamics: PROTAC <> E3 Ligase ITC_Tern Ternary Complex Thermodynamics ITC_Bin1->ITC_Tern ITC_Bin2 Binary Thermodynamics: PROTAC <> POI ITC_Bin2->ITC_Tern ITC_Tern->Output Input Purified PROTAC, POI, and E3 Ligase Input->SPR_Bin1 Input->SPR_Bin2 Input->ITC_Bin1 Input->ITC_Bin2

Figure 3: Complementary biophysical workflows for PROTAC characterization.

Protocol: Cellular Characterization of PROTAC-Mediated Degradation

The definitive test of a PROTAC's function is its ability to induce the degradation of the target POI within a cellular environment. Western blotting is the most common and reliable method for this assessment.[24][25]

Western Blot for Protein Degradation

Causality: This immunoassay uses specific antibodies to detect and quantify the level of a target protein in cell lysates. By treating cells with increasing concentrations of a PROTAC, a dose-dependent decrease in the target protein band intensity provides direct evidence of degradation.[26] A loading control (e.g., β-actin, GAPDH) is crucial to ensure equal protein loading across all lanes, validating that the observed changes are not due to experimental variability.[25]

Experimental Protocol:

  • Cell Culture and Treatment:

    • Plate cells at an appropriate density in a multi-well plate (e.g., 12- or 24-well) and allow them to adhere overnight.

    • Treat the cells with a serial dilution of the PROTAC (e.g., 0.1 nM to 10 µM) for a specified time (e.g., 18-24 hours). Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Lysis:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells directly in the wells using RIPA buffer supplemented with protease and phosphatase inhibitors.

    • Scrape the cells, transfer the lysate to microcentrifuge tubes, and clarify by centrifugation at high speed for 15 minutes at 4°C.

  • Protein Quantification (Self-Validation):

    • Determine the total protein concentration of each lysate using a BCA or Bradford assay. This step is critical for ensuring equal protein loading.

  • SDS-PAGE and Western Blot:

    • Normalize the protein concentration for all samples and prepare them with Laemmli sample buffer.

    • Load equal amounts of total protein (e.g., 20 µg) per lane onto an SDS-PAGE gel.

    • Perform electrophoresis to separate proteins by size.

    • Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunodetection:

    • Block the membrane (e.g., with 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

    • Incubate the membrane with a primary antibody specific to the POI overnight at 4°C.

    • Wash the membrane and then incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

    • Wash again and apply an enhanced chemiluminescence (ECL) substrate.

  • Imaging and Analysis:

    • Image the resulting chemiluminescent signal.

    • Re-probe the same membrane with a primary antibody for a loading control (e.g., GAPDH).

    • Quantify the band intensities using densitometry software. Normalize the POI signal to the loading control signal for each lane.

    • Plot the normalized protein levels against the PROTAC concentration to determine the DC₅₀ (concentration for 50% degradation) and Dₘₐₓ (maximum degradation).

PROTAC Conc. (nM)Normalized POI Level (vs. Vehicle)% Degradation
0 (Vehicle)1.000%
10.8218%
100.4555%
1000.1189%
10000.0892%
100000.21 (Hook Effect)79%
Table 2: Example data from a Western blot degradation assay.
Confirmation of Ubiquitination via Immunoprecipitation (IP)

To confirm that degradation proceeds via the UPS, one can demonstrate that the POI is ubiquitinated upon PROTAC treatment.[24]

  • Treat cells with the PROTAC at a concentration that gives maximal degradation (or slightly higher) and include a proteasome inhibitor (e.g., MG132) for the last 4-6 hours to allow ubiquitinated protein to accumulate.

  • Lyse the cells as described above.

  • Incubate the cell lysate with an antibody against the POI to form an immune complex.

  • Capture the complex using Protein A/G magnetic beads.

  • Wash the beads to remove non-specifically bound proteins.

  • Elute the captured proteins and analyze by Western blot, probing with an anti-ubiquitin antibody. An increase in the ubiquitin signal in the PROTAC-treated sample confirms target ubiquitination.

Conclusion and Future Perspectives

The strategic incorporation of fragments like 3-(4-Bromophenyl)oxetan-3-amine represents a significant step forward in the rational design of PROTACs. By leveraging the well-defined physicochemical benefits of the oxetane motif, researchers can proactively address common challenges such as poor solubility and high lipophilicity that often hinder the progression of potent degraders. The protocols outlined in this guide provide a robust framework for the synthesis, integration, and comprehensive characterization of these next-generation PROTACs. Future work will undoubtedly focus on further exploring the diverse chemical space of oxetane-based building blocks and utilizing their unique properties to create highly selective, cell-permeable, and orally bioavailable protein degraders for a new era of therapeutics.

References

Application Notes & Protocols: Strategic N-Functionalization of 3-(4-Bromophenyl)oxetan-3-amine for Drug Discovery

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The oxetane ring has emerged as a privileged structural motif in modern medicinal chemistry, prized for its ability to act as a polar, metabolically robust bioisostere for gem-dimethyl and carbonyl groups.[1][2][3] Its incorporation into drug candidates often leads to marked improvements in aqueous solubility, metabolic stability, and other critical ADME (Absorption, Distribution, Metabolism, and Excretion) properties.[3] This guide provides a comprehensive overview and detailed protocols for the N-functionalization of 3-(4-Bromophenyl)oxetan-3-amine[4], a versatile building block that combines the benefits of the oxetane scaffold with multiple handles for synthetic diversification. We present field-proven methodologies for N-acylation, N-sulfonylation, N-alkylation via reductive amination, and N-arylation through Buchwald-Hartwig amination, explaining the causal logic behind procedural choices to empower researchers in drug development.

Introduction: The Strategic Value of the 3-(4-Aryl)oxetan-3-amine Scaffold

The 3-amino-3-aryloxetane core is a powerful starting point for library synthesis. The primary amine offers a nucleophilic center for a wide array of functionalization reactions, while the 4-bromophenyl group serves as a versatile anchor for cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for late-stage diversification. The oxetane moiety itself is not merely a passive scaffold; its strong electron-withdrawing nature significantly lowers the basicity (pKa) of the adjacent amine, a feature that can be strategically exploited to mitigate hERG channel inhibition or improve cell permeability.[3]

This document details four fundamental and highly reliable transformations to derivatize the primary amine of 3-(4-Bromophenyl)oxetan-3-amine, providing a gateway to novel chemical entities with tailored pharmacological profiles.

General Experimental Workflow

A standardized workflow ensures reproducibility across different functionalization pathways. The following diagram outlines the typical sequence from reaction setup to final product characterization.

G cluster_0 Reaction Setup cluster_1 Work-up & Purification cluster_2 Analysis & Characterization A Weigh Starting Materials: - 3-(4-Bromophenyl)oxetan-3-amine - Reagents & Catalysts B Add Anhydrous Solvent under Inert Atmosphere (N2/Ar) A->B C Stir and Heat/Cool to Reaction Temperature B->C D Quench Reaction (e.g., add H2O or sat. NH4Cl) C->D Monitor by TLC/LC-MS until completion E Liquid-Liquid Extraction (e.g., EtOAc/H2O) D->E F Dry Organic Layer (Na2SO4), Filter, and Concentrate E->F G Purify via Flash Column Chromatography F->G H Confirm Structure: - 1H NMR - 13C NMR G->H I Verify Mass: - LC-MS / HRMS H->I J Assess Purity: - HPLC I->J

Caption: General laboratory workflow for N-functionalization reactions.

Protocol I: N-Acylation to Synthesize Amides

Scientific Rationale: N-acylation is a fundamental transformation for converting amines into stable, neutral amide derivatives.[5] This is crucial in medicinal chemistry for mimicking peptide bonds, modulating hydrogen bonding capacity, and altering molecular conformation. The reaction typically proceeds via nucleophilic attack of the amine on an activated carbonyl species, such as an acyl chloride or anhydride. The use of a non-nucleophilic base like triethylamine (TEA) or diisopropylethylamine (DIPEA) is essential to neutralize the HCl byproduct generated when using acyl chlorides, driving the reaction to completion.

Detailed Protocol: Synthesis of N-(3-(4-bromophenyl)oxetan-3-yl)acetamide
  • Materials:

    • 3-(4-Bromophenyl)oxetan-3-amine (1.0 eq, e.g., 228 mg, 1.0 mmol)

    • Acetyl chloride (1.1 eq, 86 mg, 1.1 mmol)

    • Triethylamine (TEA) (1.5 eq, 152 mg, 1.5 mmol)

    • Anhydrous Dichloromethane (DCM), 10 mL

    • Magnetic stirrer, round-bottom flask, nitrogen/argon line, standard glassware

  • Step-by-Step Procedure:

    • To a dry round-bottom flask under an inert atmosphere (N₂), add 3-(4-Bromophenyl)oxetan-3-amine and anhydrous DCM (5 mL).

    • Cool the resulting solution to 0 °C using an ice bath.

    • Add triethylamine via syringe and stir for 5 minutes.

    • In a separate vial, dissolve acetyl chloride in anhydrous DCM (5 mL).

    • Add the acetyl chloride solution dropwise to the stirring amine solution at 0 °C over 10 minutes.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 2-4 hours, monitoring progress with Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up and Purification:

    • Quench the reaction by slowly adding 10 mL of water.

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (2 x 15 mL).

    • Combine the organic layers, wash with brine (1 x 20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude residue by flash column chromatography on silica gel (e.g., using a gradient of 20-60% ethyl acetate in hexanes) to yield the pure amide product.

  • Characterization (Expected):

    • ¹H NMR: Appearance of a new singlet around δ 2.0 ppm (acetyl CH₃) and a broad singlet for the N-H proton.

    • LC-MS: A peak corresponding to the mass of the product [M+H]⁺.

Acylating AgentBaseSolventTypical Yield
Acetyl ChlorideTEADCM90-98%
Benzoyl ChlorideDIPEADCM85-95%
Isobutyryl ChlorideTEATHF88-96%
Acetic AnhydridePyridineDCM80-90%
Caption: Representative data for N-acylation reactions.

Protocol II: N-Sulfonylation to Synthesize Sulfonamides

Scientific Rationale: The sulfonamide functional group is a cornerstone of medicinal chemistry, found in numerous antibacterial, diuretic, and anti-inflammatory drugs. It acts as a stable, non-basic hydrogen bond donor and acceptor. The synthesis involves the reaction of the primary amine with a sulfonyl chloride.[6] Similar to acylation, a base is required to scavenge the HCl byproduct. Pyridine is often used as both the base and a catalyst.

Detailed Protocol: Synthesis of N-(3-(4-bromophenyl)oxetan-3-yl)benzenesulfonamide
  • Materials:

    • 3-(4-Bromophenyl)oxetan-3-amine (1.0 eq, 228 mg, 1.0 mmol)

    • Benzenesulfonyl chloride (1.1 eq, 194 mg, 1.1 mmol)

    • Pyridine (2.0 eq, 158 mg, 2.0 mmol)

    • Anhydrous Dichloromethane (DCM), 10 mL

  • Step-by-Step Procedure:

    • In a dry flask under N₂, dissolve 3-(4-Bromophenyl)oxetan-3-amine in anhydrous DCM (10 mL).

    • Add pyridine to the solution.

    • Cool the mixture to 0 °C.

    • Add benzenesulfonyl chloride dropwise.

    • Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor by TLC/LC-MS.

  • Work-up and Purification:

    • Dilute the reaction mixture with DCM (20 mL).

    • Wash sequentially with 1M HCl (2 x 15 mL) to remove excess pyridine, followed by saturated sodium bicarbonate solution (1 x 15 mL), and finally brine (1 x 15 mL).

    • Dry the organic layer over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography (ethyl acetate/hexanes gradient).

G cluster_0 Reaction Amine 3-(4-Bromophenyl) oxetan-3-amine Mix Amine->Mix SulfonylChloride R-SO2Cl (e.g., Benzenesulfonyl chloride) SulfonylChloride->Mix Base Base (e.g., Pyridine) Base->Mix Solvent Solvent (e.g., DCM) Solvent->Mix Product N-Sulfonylated Product Mix->Product Stir at 0°C to RT

Caption: Workflow for N-Sulfonylation.

Protocol III: N-Alkylation via Reductive Amination

Scientific Rationale: Reductive amination is a superior method for N-alkylation compared to direct alkylation with alkyl halides, as it avoids common issues of over-alkylation.[7][8] The process involves two key steps: the formation of an imine intermediate from the amine and a carbonyl compound (aldehyde or ketone), followed by in-situ reduction of the imine to the corresponding secondary amine.[9] Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this one-pot reaction because it is mild enough not to reduce the starting aldehyde/ketone but is highly effective at reducing the protonated imine intermediate.[7]

Detailed Protocol: Synthesis of N-benzyl-3-(4-bromophenyl)oxetan-3-amine
  • Materials:

    • 3-(4-Bromophenyl)oxetan-3-amine (1.0 eq, 228 mg, 1.0 mmol)

    • Benzaldehyde (1.05 eq, 111 mg, 1.05 mmol)

    • Sodium triacetoxyborohydride (STAB) (1.5 eq, 318 mg, 1.5 mmol)

    • Acetic Acid (catalytic, ~1 drop)

    • Anhydrous 1,2-Dichloroethane (DCE) or DCM, 10 mL

  • Step-by-Step Procedure:

    • Combine 3-(4-Bromophenyl)oxetan-3-amine and benzaldehyde in a flask with anhydrous DCE (10 mL).

    • Add one drop of glacial acetic acid to catalyze imine formation.

    • Stir the mixture at room temperature for 30-60 minutes.

    • Add sodium triacetoxyborohydride in one portion. Caution: Gas evolution (hydrogen) may occur.

    • Stir the reaction at room temperature for 6-12 hours until TLC/LC-MS indicates completion.

  • Work-up and Purification:

    • Carefully quench the reaction by adding saturated sodium bicarbonate solution until gas evolution ceases.

    • Extract the mixture with DCM (3 x 20 mL).

    • Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.

    • Purify by flash column chromatography. The resulting secondary amine may require a mobile phase containing a small amount of triethylamine (e.g., 1%) to prevent streaking on the silica gel.

Carbonyl PartnerReducing AgentSolventTypical Yield
BenzaldehydeNaBH(OAc)₃DCE80-90%
AcetoneNaBH(OAc)₃DCE75-85%
CyclohexanoneNaBH₃CNMeOH80-90%
Formaldehyde (aq)NaBH(OAc)₃DCM70-85%
Caption: Representative data for Reductive Amination.

Protocol IV: N-Arylation via Buchwald-Hartwig Amination

Scientific Rationale: The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction that forms carbon-nitrogen bonds, enabling the synthesis of aryl amines under relatively mild conditions.[10][11] This reaction has revolutionized medicinal chemistry by providing reliable access to structures that were previously difficult to synthesize.[12] The catalytic cycle involves the oxidative addition of an aryl halide to a Pd(0) complex, followed by coordination and deprotonation of the amine, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13][14] The choice of ligand (often a bulky, electron-rich phosphine) and base is critical for high efficiency.[10]

Detailed Protocol: Synthesis of N-(4-methoxyphenyl)-3-(4-bromophenyl)oxetan-3-amine
  • Materials:

    • 3-(4-Bromophenyl)oxetan-3-amine (1.2 eq, 274 mg, 1.2 mmol)

    • 1-Iodo-4-methoxybenzene (1.0 eq, 234 mg, 1.0 mmol)

    • Pd₂(dba)₃ (Palladium catalyst, 0.02 eq, 18 mg, 0.02 mmol)

    • XPhos (Ligand, 0.08 eq, 38 mg, 0.08 mmol)

    • Sodium tert-butoxide (NaOtBu) (Base, 1.4 eq, 135 mg, 1.4 mmol)

    • Anhydrous Toluene, 10 mL

  • Step-by-Step Procedure:

    • To a dry Schlenk flask, add Pd₂(dba)₃, XPhos, and NaOtBu.

    • Evacuate and backfill the flask with an inert gas (N₂ or Argon) three times.

    • Add anhydrous toluene (5 mL) via syringe.

    • Add 1-iodo-4-methoxybenzene and 3-(4-Bromophenyl)oxetan-3-amine, followed by the remaining toluene (5 mL).

    • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor progress by LC-MS.

  • Work-up and Purification:

    • Cool the reaction to room temperature and dilute with ethyl acetate (20 mL).

    • Filter the mixture through a pad of Celite® to remove the palladium catalyst, washing the pad with additional ethyl acetate.

    • Concentrate the filtrate under reduced pressure.

    • Purify the residue by flash column chromatography to obtain the N-arylated product.

G cluster_input Reactants & Catalysts cluster_process Process cluster_output Outcome Amine 3-(4-Bromophenyl) oxetan-3-amine ArylHalide Aryl Halide (e.g., 1-Iodo-4-methoxybenzene) Catalyst Pd Catalyst + Ligand (e.g., Pd2(dba)3 + XPhos) Base Base (e.g., NaOtBu) Setup 1. Assemble under Inert Gas React 2. Add Reagents in Toluene Setup->React Heat 3. Heat (e.g., 100 °C) React->Heat Product N-Aryl Product Heat->Product Reductive Elimination

Caption: Key steps in the Buchwald-Hartwig N-arylation protocol.

Conclusion

3-(4-Bromophenyl)oxetan-3-amine is a high-value building block for constructing diverse chemical libraries. The protocols outlined here for N-acylation, N-sulfonylation, reductive amination, and Buchwald-Hartwig coupling represent robust, reproducible methods for its functionalization. By understanding the principles behind each transformation, researchers can strategically modify this scaffold to optimize the biological activity and drug-like properties of new chemical entities, accelerating the drug discovery process.

References

Application Notes & Protocols: 3-(4-Bromophenyl)oxetan-3-amine Hydrochloride as a Carbonyl Bioisostere

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

In modern medicinal chemistry, the strategic replacement of common functional groups with bioisosteres is a cornerstone of lead optimization. This document provides an in-depth guide to the application of 3-(4-Bromophenyl)oxetan-3-amine hydrochloride as a bioisosteric replacement for the carbonyl group, a ubiquitous moiety in bioactive molecules. The incorporation of the 3-amino-3-aryloxetane scaffold offers a sophisticated method to modulate key drug-like properties, including aqueous solubility, metabolic stability, lipophilicity, and the basicity of proximal amines.[1][2][3] We present the scientific rationale, comparative physicochemical data, and detailed protocols for the synthesis and incorporation of this valuable building block, tailored for researchers, scientists, and drug development professionals.

Introduction: The Rationale for Oxetane-Based Bioisosterism

The carbonyl group is a fundamental functional group in a vast number of pharmaceuticals and biological molecules, participating in crucial hydrogen bonding interactions and contributing to molecular geometry.[4] However, it can also be a metabolic liability or contribute to undesirable physicochemical properties. Bioisosteric replacement is a powerful strategy to overcome these limitations.

The oxetane ring, a four-membered cyclic ether, has emerged as a highly effective bioisostere for the carbonyl group.[3][5][6] The rationale for this substitution is grounded in several key physicochemical similarities and advantages:

  • Dipole Moment and Hydrogen Bonding: The oxygen atom in the oxetane ring imparts a significant dipole moment and allows it to act as a hydrogen bond acceptor, mimicking the electronic properties of a carbonyl oxygen.[1][7]

  • Metabolic Stability: The oxetane ring is generally more resistant to metabolic degradation compared to a ketone, which can be susceptible to reduction. This can lead to improved pharmacokinetic profiles.[2][3]

  • Increased sp³ Character: Replacing a planar sp² carbonyl with a three-dimensional sp³-rich oxetane increases the molecule's spatial complexity. This can enhance binding affinity and specificity by allowing for better exploration of protein binding pockets.

  • Modulation of Physicochemical Properties: The incorporation of an oxetane can lead to notable improvements in aqueous solubility and a reduction in lipophilicity compared to traditional carbonyl or gem-dimethyl groups.[2][8][9]

The subject of this guide, this compound, provides a readily functionalizable scaffold for introducing this bioisosteric replacement. The primary amine serves as a versatile handle for amide bond formation or other coupling reactions, while the 4-bromophenyl group offers a site for cross-coupling reactions, allowing for further molecular diversification.

The Strategic Advantage of 3-Amino-3-Aryloxetanes

The 3-amino-3-aryloxetane motif offers specific advantages beyond that of a simple oxetane ring. The placement of the amine group alpha to the oxetane ring has a profound impact on its basicity (pKa).

Basicity (pKa) Modulation

The strong electron-withdrawing inductive effect of the oxetane's oxygen atom significantly reduces the basicity of the adjacent amine.[8][10] An oxetane positioned alpha to an amine can lower its pKa by approximately 2.7 units.[9][11] This is a critical tool for mitigating liabilities associated with high basicity, such as:

  • Inhibition of the hERG potassium channel, a common cause of cardiotoxicity.

  • Poor cell permeability due to high ionization at physiological pH.

  • Undesirable off-target effects.[8]

G cluster_0 High Basicity Amine cluster_1 Oxetane-Modulated Amine High_pKa High pKa hERG_Inhibition hERG Inhibition High_pKa->hERG_Inhibition Poor_Permeability Poor Permeability High_pKa->Poor_Permeability Off_Target Off-Target Effects High_pKa->Off_Target Oxetane α-Oxetane Substitution Low_pKa Reduced pKa Oxetane->Low_pKa Improved_Profile Improved Safety & PK Profile Low_pKa->Improved_Profile

Comparative Physicochemical Properties

The following table summarizes the general trends observed when replacing a carbonyl or gem-dimethyl group with an oxetane moiety in a matched molecular pair analysis.

PropertyCarbonyl/gem-Dimethyl AnalogOxetane AnalogRationale/Advantage of Oxetane
Aqueous Solubility LowerHigherIncreased polarity from the ether oxygen.[2][3]
Lipophilicity (LogD) HigherLowerThe polar oxetane reduces overall lipophilicity.[2][9]
Metabolic Stability Potentially LabileGenerally More StableResistant to common metabolic pathways like ketone reduction.[2][3]
pKa of α-Amine HigherLowerStrong inductive electron-withdrawing effect of the oxetane.[8][11]
Molecular Shape Planar (sp²)3-Dimensional (sp³)Allows for better exploration of 3D binding pockets.

Experimental Protocols

Synthesis of a Representative Amide using this compound

This protocol details the coupling of this compound with a generic carboxylic acid (R-COOH) to form the corresponding amide, a common step in integrating this bioisostere into a lead molecule.

Materials:

  • This compound (CAS: 1349718-53-1)[12][13]

  • Carboxylic acid of interest (R-COOH) (1.0 eq)

  • HATU (1-(Bis(dimethylamino)methylene)-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) (1.2 eq)

  • DIPEA (N,N-Diisopropylethylamine) (3.0 eq)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate (NaHCO₃)

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Reaction Setup:

    • To a flame-dried round-bottom flask under a nitrogen atmosphere, add this compound (1.1 eq) and the carboxylic acid (1.0 eq).

    • Dissolve the solids in anhydrous DMF.

    • Add DIPEA (3.0 eq) to the solution and stir for 5 minutes at room temperature. The DIPEA neutralizes the hydrochloride salt and the carboxylic acid.

  • Coupling Agent Addition:

    • Add HATU (1.2 eq) to the reaction mixture. The solution may turn yellow.

    • Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

  • Work-up:

    • Pour the reaction mixture into a separatory funnel containing ethyl acetate and water.

    • Wash the organic layer sequentially with saturated aqueous NaHCO₃ (2x) and brine (1x). The bicarbonate wash removes unreacted carboxylic acid and acidic byproducts.

    • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purification:

    • Purify the crude product by flash column chromatography on silica gel, using a suitable gradient of ethyl acetate in hexanes to yield the pure amide product.

G Start Dissolve Reactants (Amine HCl, R-COOH) in DMF Add_Base Add DIPEA (Neutralization) Start->Add_Base 1 Add_Coupling Add HATU (Amide Coupling) Add_Base->Add_Coupling 2 Stir Stir 4-12h at RT (Monitor by TLC/LC-MS) Add_Coupling->Stir 3 Workup Aqueous Work-up (EtOAc/H2O, NaHCO3, Brine) Stir->Workup 4 Purify Purify (Silica Gel Chromatography) Workup->Purify 5 Product Pure Amide Product Purify->Product 6

Protocol: In Vitro Metabolic Stability Assay (Liver Microsomes)

This assay is crucial for evaluating the enhanced metabolic stability often conferred by the oxetane bioisostere.

Objective: To compare the metabolic stability of an oxetane-containing compound with its carbonyl-containing analog in the presence of human liver microsomes.

Materials:

  • Test compounds (Oxetane analog and Carbonyl analog), 10 mM stock in DMSO

  • Pooled Human Liver Microsomes (HLM), 20 mg/mL

  • NADPH regenerating system (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)

  • Phosphate buffer (0.1 M, pH 7.4)

  • Acetonitrile with internal standard (e.g., warfarin or other suitable compound)

  • 96-well plates

  • Incubator/shaker (37°C)

Procedure:

  • Preparation of Incubation Mixture:

    • In a 96-well plate, prepare the incubation mixture by adding phosphate buffer, HLM (final concentration 0.5-1.0 mg/mL), and the test compound (final concentration 1 µM).

    • Pre-incubate the plate at 37°C for 5-10 minutes.

  • Initiation of Reaction:

    • Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system to each well.

  • Time Points:

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), quench the reaction by adding 2-3 volumes of ice-cold acetonitrile containing the internal standard. The 0-minute time point serves as the 100% reference.

  • Sample Processing:

    • Centrifuge the plate at high speed (e.g., 3000 g for 15 minutes) to pellet the precipitated proteins.

    • Transfer the supernatant to a new 96-well plate for analysis.

  • LC-MS/MS Analysis:

    • Analyze the samples by LC-MS/MS to quantify the remaining parent compound at each time point relative to the internal standard.

  • Data Analysis:

    • Plot the natural log of the percentage of remaining parent compound versus time.

    • The slope of the linear regression line represents the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) using the equation: t½ = 0.693 / k .

Conclusion

This compound is a powerful and versatile building block for medicinal chemists. Its use as a carbonyl bioisostere provides a validated strategy to enhance critical drug-like properties, including metabolic stability, aqueous solubility, and lipophilicity, while simultaneously offering a means to fine-tune the basicity of adjacent amines.[1][2][3] The protocols and data presented herein serve as a comprehensive guide for the effective application of this advanced scaffold in drug discovery programs, enabling the development of safer and more effective therapeutic agents.

References

Unlocking Druggability: A Guide to Improving Compound Properties with 3-Aminooxetanes

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Overcoming Medicinal Chemistry's Twin Hurdles

In the landscape of modern drug discovery, researchers perpetually face the challenge of optimizing lead compounds into viable clinical candidates. Two of the most significant hurdles in this journey are poor aqueous solubility and high metabolic turnover. Insufficient solubility can lead to erratic absorption and low bioavailability, rendering an otherwise potent compound ineffective.[1] Concurrently, rapid metabolism by enzymes, primarily the cytochrome P450 (CYP) family in the liver, can result in a short half-life and the formation of potentially toxic byproducts.[2] These liabilities are major contributors to the high attrition rates observed in preclinical and clinical development.

Medicinal chemists have a toolkit of strategies to address these issues, and one of the most effective in recent years has been the incorporation of small, strained ring systems. Among these, the 3-aminooxetane motif has emerged as a particularly powerful tool. This four-membered oxygen-containing heterocycle is not merely a passive spacer; its unique stereoelectronic properties can profoundly and predictably enhance the druglike characteristics of a molecule.[3][4]

This guide provides a comprehensive overview of the strategic application of 3-aminooxetanes to mitigate solubility and metabolic stability issues. We will delve into the mechanistic rationale behind their effectiveness, present detailed protocols for assessing these critical properties, and showcase case studies that quantify the transformative impact of this versatile building block.

The 3-Aminooxetane Advantage: Mechanisms of Improvement

The utility of the 3-aminooxetane scaffold lies in its ability to act as a bioisostere for common, yet often problematic, functional groups. A bioisostere is a chemical substituent that can replace another group while retaining or enhancing the desired biological activity, but with improved physicochemical or pharmacokinetic properties.[5]

Bioisosterism and Physicochemical Impact

3-Aminooxetanes are frequently employed as surrogates for gem-dimethyl, carbonyl, and amide functionalities.[6][7] The introduction of the polar oxetane ring fundamentally alters a molecule's interaction with its aqueous environment and metabolic enzymes.

  • Enhanced Solubility: The oxygen atom in the oxetane ring acts as a hydrogen bond acceptor, increasing the overall polarity of the molecule. Replacing a lipophilic gem-dimethyl group with an oxetane can disrupt unfavorable hydrophobic interactions and significantly improve aqueous solubility, in some cases by a factor of 4 to over 4000.[4][8] This increased three-dimensionality can also disrupt crystal packing, further aiding dissolution.[7]

  • Reduced Lipophilicity (LogD): A direct consequence of increased polarity is a reduction in lipophilicity. Oxetane-containing compounds are typically less lipophilic than their gem-dimethyl counterparts, which can be advantageous for reducing off-target toxicity and improving overall drug-like properties.[8]

  • Metabolic Shielding: The sterically demanding and chemically robust nature of the oxetane ring can shield adjacent, metabolically labile sites from enzymatic attack.[4] By blocking these "soft spots," the overall metabolic rate of the compound can be significantly reduced.

  • Redirecting Metabolism: The incorporation of an oxetane ring can shift metabolic clearance away from CYP450-catalyzed pathways.[9] Studies have shown that oxetanes can be hydrolyzed by microsomal epoxide hydrolase (mEH), offering an alternative metabolic route that can reduce the risk of drug-drug interactions associated with CYP inhibition.[10]

  • Basicity (pKa) Attenuation: The strong inductive electron-withdrawing effect of the oxetane's oxygen atom can significantly lower the basicity of an adjacent amine. An oxetane placed alpha to an amine can reduce its pKa by approximately 2.7 units.[3][8] This is a crucial tactic for mitigating issues like hERG channel inhibition or poor cell permeability, which are often associated with high basicity.

The following diagram illustrates the strategic replacement of common problematic moieties with a 3-aminooxetane group to improve key drug-like properties.

G cluster_0 Problematic Moieties in Lead Compound cluster_1 Strategic Bioisosteric Replacement cluster_2 Improved Properties in Optimized Compound A gem-Dimethyl Group (High Lipophilicity, Metabolic Liability) D 3-Aminooxetane Moiety A->D Replace B Carbonyl Group (Metabolic Liability) B->D Replace C Basic Amine (hERG Liability, Poor Permeability) C->D Modify E Increased Aqueous Solubility D->E F Enhanced Metabolic Stability D->F G Reduced Basicity (pKa) D->G H Improved PK Profile E->H F->H G->H

Caption: Bioisosteric replacement workflow using 3-aminooxetanes.

Quantitative Impact Assessment: Case Studies

The theoretical benefits of 3-aminooxetane incorporation are borne out by empirical data. The following tables summarize the improvements observed in matched molecular pair analyses from various drug discovery programs.

Table 1: Improvement in Aqueous Solubility

Parent Compound MoietyOxetane-Containing AnalogueFold Increase in SolubilityReference
gem-Dimethyl3,3-Disubstituted Oxetane4 - >4000[4]
DimethylisoxazoleMethoxymethyl-oxetaneDrastically Improved[3][7]
N-Methyl PiperazineN-Oxetanyl PiperazineHigh Solubility at pH 2[3][7]
GPR119 Agonist 13Trifluoromethyl oxetane derivative 144.8 (from 24 µM to 116 µM)[11]

Table 2: Enhancement of Metabolic Stability in Human Liver Microsomes (HLM)

Parent CompoundOxetane-Containing AnalogueHLM Intrinsic Clearance (CLint) of ParentHLM Intrinsic Clearance (CLint) of AnalogueImprovementReference
Spirocyclic Ketone 7Spirocyclic Oxetane 8HighConsiderably LowerSignificant
Spirocyclic Ketone 9Spirocyclic Oxetane 10HighConsiderably LowerSignificant
EZH2 Inhibitor 8Oxetane Analogue 9Poor StabilityDrastically ImprovedSignificant[3][7]
N-substituted arylsulfonamide3-monosubstituted oxetane derivativeHigherLowerImproved Stability

Experimental Protocols for Property Assessment

To empirically validate the effects of 3-aminooxetane incorporation, robust and reproducible assays are essential. Below are detailed protocols for assessing kinetic solubility, thermodynamic solubility, and in vitro metabolic stability.

Protocol 1: High-Throughput Kinetic Solubility Assay via Nephelometry

This method is ideal for early-stage discovery to quickly rank compounds based on their propensity to precipitate from a DMSO stock solution into an aqueous buffer.[5]

Principle: Kinetic solubility measures the concentration at which a compound, introduced from a concentrated organic stock (e.g., DMSO), begins to precipitate in an aqueous buffer.[5] A laser nephelometer detects this precipitation by measuring the light scattered by the newly formed solid particles.[8]

Materials and Equipment:

  • Test compound and positive/negative controls (e.g., a poorly soluble and a highly soluble drug).

  • Dimethyl sulfoxide (DMSO), analytical grade.

  • Aqueous buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4).

  • 96- or 384-well microtiter plates (clear bottom).

  • Automated liquid handler or multichannel pipette.

  • Plate shaker.

  • Laser nephelometer plate reader (e.g., BMG NEPHELOstar).

Procedure:

  • Stock Solution Preparation: Prepare a 10 mM stock solution of the test compound in 100% DMSO. Ensure complete dissolution.

  • Plate Setup: Using a liquid handler, create a serial dilution of the compound directly in the microtiter plate. For example, dispense 5 µL of the DMSO stock into a well and perform serial dilutions with DMSO.

  • Buffer Addition: Add 95 µL of PBS (pH 7.4) to each well simultaneously using a multichannel pipette or liquid handler to ensure rapid mixing and consistent precipitation kinetics. The final DMSO concentration should be kept low (e.g., 1-5%) to minimize its solubilizing effect.

  • Incubation: Immediately place the plate on a shaker and mix for 5-10 minutes at room temperature. Then, let the plate stand for 1-2 hours at a controlled temperature (e.g., 25°C or 37°C) to allow for equilibration.[12]

  • Measurement: Place the microtiter plate into the laser nephelometer and measure the light scattering (expressed in Nephelometric Turbidity Units, NTU).

  • Data Analysis: Plot the NTU values against the compound concentration. The kinetic solubility is defined as the concentration at which the light scattering signal significantly increases above the background. This "breakpoint" can be determined using software provided with the instrument or by visual inspection of the graph.[5]

G A Prepare 10 mM Compound Stock in DMSO B Perform Serial Dilutions in 96-well Plate A->B C Add Aqueous Buffer (PBS) to all wells B->C D Incubate with Shaking (e.g., 2 hours at 25°C) C->D E Measure Light Scattering (Nephelometer) D->E F Plot NTU vs. Concentration E->F G Determine Solubility Breakpoint F->G

Caption: Workflow for the nephelometric kinetic solubility assay.

Protocol 2: Thermodynamic Solubility Assay via Shake-Flask Method

This "gold standard" method determines the true equilibrium solubility of a compound and is crucial for lead optimization and pre-formulation studies.[2][13]

Principle: An excess amount of the solid compound is equilibrated with a specific solvent (e.g., aqueous buffer) over an extended period. After equilibrium is reached, the undissolved solid is removed, and the concentration of the dissolved compound in the supernatant is quantified, typically by HPLC-UV or LC-MS/MS.[14]

Materials and Equipment:

  • Solid (crystalline) test compound.

  • Aqueous buffer (e.g., PBS, pH 7.4).

  • Glass vials with screw caps.

  • Orbital shaker or rotator in a temperature-controlled incubator (e.g., 25°C or 37°C).

  • Syringe filters (e.g., 0.22 µm PVDF) or centrifuge.

  • HPLC-UV or LC-MS/MS system.

  • Volumetric flasks and appropriate solvents for standard preparation.

Procedure:

  • Sample Preparation: Add an excess amount of the solid compound to a glass vial (e.g., 1-2 mg). The excess solid should be clearly visible.

  • Solvent Addition: Add a known volume of the pre-warmed aqueous buffer (e.g., 1 mL) to the vial.[15]

  • Equilibration: Cap the vial securely and place it on an orbital shaker in an incubator set to the desired temperature (e.g., 25°C). Shake the suspension for at least 24-48 hours to ensure equilibrium is reached.[15]

  • Phase Separation: After incubation, allow the vials to stand to let the excess solid settle. Carefully remove an aliquot of the supernatant and filter it through a 0.22 µm syringe filter to remove all undissolved particles. Alternatively, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes) and collect the supernatant.

  • Quantification:

    • Prepare a calibration curve by making serial dilutions of a known concentration of the test compound in a suitable solvent (e.g., 50:50 acetonitrile:water).

    • Dilute the filtered supernatant with the same solvent used for the standards.

    • Analyze the standards and the diluted sample by a validated HPLC-UV or LC-MS/MS method.

  • Calculation: Determine the concentration of the compound in the diluted sample from the calibration curve. Multiply this value by the dilution factor to obtain the thermodynamic solubility in the original buffer.

Protocol 3: In Vitro Metabolic Stability Assay Using Human Liver Microsomes (HLM)

This assay is a cornerstone of in vitro ADME screening, providing a measure of a compound's susceptibility to metabolism by Phase I enzymes like CYPs.[16][17]

Principle: The test compound is incubated with human liver microsomes, which contain a high concentration of drug-metabolizing enzymes. The reaction is initiated by adding a cofactor, NADPH, which is essential for the activity of most CYP enzymes.[2][9] The disappearance of the parent compound over time is monitored by LC-MS/MS.

Materials and Equipment:

  • Test compound and positive controls (e.g., midazolam, verapamil).

  • Pooled Human Liver Microsomes (HLM), commercially available.

  • Potassium Phosphate Buffer (100 mM, pH 7.4).

  • NADPH regenerating system (e.g., containing NADPH, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase).[16]

  • Ice-cold acetonitrile (ACN) with an internal standard (for quenching and protein precipitation).

  • 96-well incubation plate and collection plate.

  • Thermomixer or shaking water bath set to 37°C.

  • Centrifuge capable of holding 96-well plates.

  • LC-MS/MS system.

Procedure:

  • Reagent Preparation:

    • Thaw HLM on ice. Dilute to a working concentration of 0.5 mg/mL protein in ice-cold phosphate buffer.[10]

    • Prepare the NADPH regenerating system according to the manufacturer's instructions.

    • Prepare a 1 µM working solution of the test compound in phosphate buffer.

  • Incubation Setup (in a 96-well plate):

    • Pre-warm the HLM solution and the compound solution at 37°C for 5-10 minutes.

    • To initiate the reaction, add the NADPH regenerating system to the wells containing the HLM and compound mixture.

    • The final incubation mixture should contain: 0.5 mg/mL HLM, 1 µM test compound, and the NADPH system in phosphate buffer.

  • Time Course Sampling:

    • Incubate the plate at 37°C with shaking.

    • At specified time points (e.g., 0, 5, 15, 30, 45, and 60 minutes), stop the reaction by transferring an aliquot of the incubation mixture to a collection plate containing 2-3 volumes of ice-cold ACN with an internal standard.[9][10] The 0-minute time point represents 100% of the compound and is typically prepared by adding the quenching solution before adding the NADPH system.

  • Sample Processing:

    • Seal the collection plate and vortex thoroughly to precipitate the microsomal proteins.

    • Centrifuge the plate at 4000 rpm for 20 minutes at 4°C to pellet the precipitated protein.

  • LC-MS/MS Analysis:

    • Transfer the supernatant to a new 96-well plate for analysis.

    • Analyze the samples using a validated LC-MS/MS method to determine the peak area ratio of the test compound to the internal standard at each time point.

  • Data Analysis:

    • Calculate the percentage of the parent compound remaining at each time point relative to the 0-minute sample.

    • Plot the natural logarithm (ln) of the percent remaining versus time.

    • The slope of the linear regression of this plot gives the elimination rate constant (k).

    • Calculate the in vitro half-life (t½) and intrinsic clearance (CLint) using the following equations:

      • t½ (min) = 0.693 / k

      • CLint (µL/min/mg protein) = (0.693 / t½) / (mg/mL microsomal protein)

Conclusion and Future Outlook

The strategic incorporation of the 3-aminooxetane moiety represents a proven and powerful tactic in modern medicinal chemistry for overcoming fundamental challenges in drug development. Its ability to concurrently improve aqueous solubility and metabolic stability, while also favorably modulating other properties like basicity, makes it an invaluable tool for lead optimization.[3][7] The protocols detailed herein provide a robust framework for researchers to quantitatively assess these improvements and make data-driven decisions. As synthetic methodologies for accessing diverse and functionalized oxetanes continue to expand, the application of this versatile scaffold is set to grow, paving the way for the development of safer and more effective medicines.

References

Troubleshooting & Optimization

Overcoming challenges in 3-aminooxetane purification

Author: BenchChem Technical Support Team. Date: January 2026

Answering the call for a dedicated resource on the purification of 3-aminooxetane, this Technical Support Center is designed for the hands-on researcher. As a Senior Application Scientist, I've structured this guide to move beyond simple protocols, focusing on the chemical principles and strategic decisions that underpin successful purification. Here, you will find solutions to common frustrations, from low yields after workup to unexpected product degradation, all grounded in rigorous science and field-tested experience.

Frequently Asked Questions (FAQs)

This section addresses the most common initial queries and challenges encountered during the purification of 3-aminooxetane.

Q1: My yield of 3-aminooxetane is extremely low after aqueous workup and extraction. Where is my product going?

A1: This is the most frequent issue researchers face, and it stems directly from the physicochemical properties of 3-aminooxetane. As a small, polar amine, it exhibits high aqueous solubility, meaning a significant portion of your product likely remains in the aqueous layer during extraction with common organic solvents.

  • Causality: The oxetane ring, while serving as a useful bioisostere, significantly lowers the lipophilicity (logD) of the molecule compared to similar small-ring amines[1]. This means it has a strong preference for the aqueous phase.

  • Immediate Solution: To enhance extraction efficiency, you must decrease the product's solubility in the aqueous phase. This is achieved by:

    • Salting-Out: Saturate the aqueous layer with a salt like sodium chloride (NaCl) or potassium carbonate (K₂CO₃). The salt ions hydrate, reducing the amount of "free" water available to solvate your amine, driving it into the organic layer. K₂CO₃ is often preferred as it also ensures the solution remains basic.

    • pH Adjustment: Ensure the aqueous phase is strongly basic (pH > 11) before extraction. This deprotonates the ammonium salt of your product to the free amine (R-NH₂), which is significantly less water-soluble than its protonated form (R-NH₃⁺).

    • Solvent Choice: Use a more polar, water-immiscible organic solvent. While dichloromethane (DCM) or ethyl acetate are common, continuous extraction with a solvent like DCM may be necessary for exhaustive recovery.

Q2: My purified 3-aminooxetane looks clean by NMR, but it degrades or discolors within a few days. How can I store it properly?

A2: The stability of 3-aminooxetane is a significant concern due to both the strained oxetane ring and the nucleophilic amine. Degradation can occur via several pathways, including reaction with atmospheric CO₂ (forming carbamates) and potential ring-opening or polymerization, especially in the presence of acidic impurities.

  • Root Causes:

    • Atmospheric CO₂: Primary and secondary amines readily react with CO₂ to form carbamate salts.

    • Ring Strain: The four-membered ring is susceptible to ring-opening under acidic conditions[2].

    • Oxidation: Amines can be sensitive to air oxidation over time.

  • Storage Protocol:

    • Inert Atmosphere: Store the purified amine under an inert atmosphere (Argon or Nitrogen) to prevent reaction with CO₂ and oxygen.

    • Low Temperature: Keep the material at or below -4 °C, with -20°C being ideal for long-term storage[3][4].

    • High Purity: Ensure the final product is free of any acidic residue from chromatography or salt-forms. Even trace acid can catalyze degradation. If purified by reverse-phase HPLC with a TFA modifier, ensure all TFA is removed.

    • Consider Salt Form: For long-term storage, converting the amine to a stable crystalline salt (e.g., hydrochloride or oxalate) is a robust strategy if the free base is not immediately required for the next step.

Q3: I'm trying to purify 3-aminooxetane using silica gel chromatography, but I'm getting severe peak tailing and poor recovery. What is happening?

A3: This is a classic problem when purifying basic compounds on standard silica gel. The surface of silica is covered in acidic silanol groups (Si-OH), which strongly interact with the basic amine via acid-base interactions. This leads to irreversible adsorption, peak tailing, and sometimes on-column degradation.

  • Mechanism: The lone pair of the nitrogen atom on 3-aminooxetane forms a strong hydrogen bond or an acid-base salt with the silica surface silanols, preventing clean elution.

  • Solutions:

    • Basic Modifier: Add a small amount of a volatile base to your mobile phase to compete with your product for the acidic sites on the silica. Common choices include 0.5-1% triethylamine (TEA) or 0.5-1% ammonium hydroxide in the methanol portion of your eluent (e.g., DCM/MeOH/NH₄OH)[5][6].

    • Amine-Functionalized Silica: Use a pre-treated, amine-functionalized silica column (often labeled "KP-NH" or similar)[6]. These columns have a bonded phase that masks the acidic silanols, allowing for excellent peak shape and recovery of basic compounds using simple non-polar/polar solvent gradients (e.g., Hexane/Ethyl Acetate)[6].

    • Alumina Chromatography: Consider using neutral or basic alumina as your stationary phase instead of silica[7]. Alumina is less acidic and can be a better choice for highly basic or acid-sensitive compounds.

Troubleshooting Guides & Detailed Protocols

Guide 1: Purification by Salt Formation & Liberation

When chromatography is challenging or for achieving the highest purity, converting the volatile, water-soluble free amine into a non-volatile, crystalline salt is an excellent strategy. This guide uses trichloroacetic acid (TCA) in a modern approach that simplifies the process[8].

Core Principle: TCA reacts with the amine to form a solid, easily filtered ammonium trichloroacetate salt. The key advantage is that this salt, upon gentle heating, decomposes to liberate the pure amine, CO₂, and chloroform—all of which are volatile, leaving minimal waste[8].

  • Dissolution: Dissolve the crude 3-aminooxetane mixture (e.g., post-reaction, solvent removed) in a minimal amount of a non-polar solvent in which the amine salt is insoluble (e.g., diethyl ether or hexanes).

  • Precipitation: Slowly add a solution of trichloroacetic acid (1.0 eq) in the same solvent. Stir the mixture at room temperature. The 3-aminooxetane trichloroacetate salt should precipitate as a solid.

  • Isolation: Collect the solid salt by vacuum filtration. Wash the filter cake with cold solvent (diethyl ether or hexanes) to remove non-basic impurities that remain in the filtrate.

  • Liberation: Transfer the dried salt to a round-bottom flask equipped with a short-path distillation head.

  • Decomposition & Distillation: Gently heat the flask under vacuum (or at atmospheric pressure if preferred). The salt will decompose, releasing CO₂ and chloroform. The pure 3-aminooxetane free base can then be collected by distillation[8]. The boiling point of 3-aminooxetane is approximately 99 °C at atmospheric pressure[3].

Method Primary Advantage Key Disadvantage Best For
Direct Distillation Fast, solvent-free.Risk of co-distilling impurities with similar boiling points; thermal degradation.Crude material that is already >85% pure.
Chromatography (Modified Silica) Good for complex mixtures.Requires solvent, potential for some product loss on column.Separating product from non-basic impurities of similar polarity.
Salt Precipitation (TCA) High purity, excellent for removing non-basic impurities.Requires handling of a corrosive acid; an additional chemical step.Low-to-medium purity crude mixtures; achieving analytical grade purity.
Guide 2: Optimizing Flash Chromatography

This guide provides a decision-making framework for selecting the right chromatographic conditions.

Below is a decision tree to guide your choice of stationary and mobile phases for purifying 3-aminooxetane.

Purification_Decision_Tree start Crude 3-Aminooxetane Mixture check_impurities Are major impurities acidic or neutral? start->check_impurities check_polarity Are impurities non-polar? check_impurities->check_polarity  No (impurities are basic) or unknown   use_modified_silica Use Standard Silica + Basic Modifier (TEA/NH4OH) check_impurities->use_modified_silica  Yes   use_kpnh Use Amine-Functionalized Silica (e.g., KP-NH) check_polarity->use_kpnh  Yes   check_polarity->use_modified_silica  No (impurities are polar)   final_product Pure 3-Aminooxetane use_kpnh->final_product consider_alumina Alternative: Use Neutral/Basic Alumina use_modified_silica->consider_alumina If tailing persists use_modified_silica->final_product consider_alumina->final_product

Caption: Decision tree for selecting an appropriate chromatography strategy.

  • Prepare Slurry: Deactivate the silica gel. In a beaker, create a slurry of your silica gel in the starting mobile phase (e.g., 99:1 DCM:MeOH). Add triethylamine to make up 1% of the total volume and mix thoroughly. Let it sit for 15 minutes. This pre-treats the acidic sites.

  • Pack Column: Pack your column with the prepared slurry.

  • Equilibrate: Equilibrate the column by flushing with 3-5 column volumes of your starting mobile phase (e.g., 100% DCM + 1% TEA).

  • Load Sample: Adsorb your crude product onto a small amount of silica gel. After the solvent evaporates, carefully load the dry powder onto the top of the column. This "dry loading" technique generally provides better resolution than liquid injection.

  • Elute: Run a gradient elution. A typical gradient for 3-aminooxetane might be from 100% DCM to 95:5 DCM:MeOH, with 1% TEA or NH₄OH maintained throughout the gradient.

  • Collect & Analyze: Collect fractions and analyze them by TLC or LC-MS to identify the pure product.

  • Solvent Removal: Combine the pure fractions. When removing the solvent via rotary evaporation, use a cold water bath (10-20 °C) and moderate vacuum to minimize loss of the volatile product.

Final Purity Assessment

Beyond chromatography, it's crucial to confirm the purity and identity of your final product.

  • NMR Spectroscopy: ¹H and ¹³C NMR are essential to confirm the structure and check for organic impurities.

  • GC-MS (Gas Chromatography-Mass Spectrometry): Due to its volatility, GC-MS is an excellent method to assess purity and confirm the molecular weight. A specialized column like an Agilent CP-Volamine can be effective for separating volatile amines from other polar impurities like water or residual solvents[9].

  • Boiling Point Determination: A simple but effective physical test. The literature boiling point is ~99 °C[3]. A sharp boiling point close to this value is a good indicator of purity[10].

By understanding the unique chemical nature of 3-aminooxetane and applying these targeted strategies, researchers can overcome common purification hurdles to obtain high-purity material essential for drug discovery and development.

References

Stability issues of oxetane ring under acidic or basic conditions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide in-depth technical assistance and troubleshooting for experiments involving oxetane-containing compounds. The unique properties of the oxetane ring, including its high polarity and three-dimensionality, make it an attractive motif in medicinal chemistry.[1][2] However, its inherent ring strain also presents stability challenges, particularly under acidic conditions.[1][3] This resource addresses common stability issues in a practical question-and-answer format, offering field-proven insights and actionable protocols to ensure the integrity of your experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

Q1: My oxetane-containing compound is degrading during my reaction. How do I determine if it's due to acidic or basic conditions?

A1: The stability of the oxetane ring is highly pH-dependent. Generally, oxetanes are more stable under basic conditions and are prone to degradation under acidic conditions.[3][4] To diagnose the cause of degradation, a systematic stability study is recommended.

Troubleshooting Workflow:

start Compound Degradation Observed check_pH Analyze Reaction pH start->check_pH acidic Reaction is Acidic (pH < 7) check_pH->acidic Acidic basic Reaction is Basic (pH > 7) check_pH->basic Basic protocol Run pH Stability Protocol acidic->protocol basic->protocol analyze Analyze Results (LC-MS/NMR) protocol->analyze confirm_acid Degradation confirmed under acidic conditions analyze->confirm_acid Degradation at low pH confirm_base Degradation confirmed under basic conditions analyze->confirm_base Degradation at high pH troubleshoot_acid Implement Acidic Condition Troubleshooting confirm_acid->troubleshoot_acid troubleshoot_base Implement Basic Condition Troubleshooting confirm_base->troubleshoot_base

Caption: Troubleshooting workflow for diagnosing oxetane instability.

Experimental Protocol: pH Stability Screening

This protocol will help you assess the stability of your oxetane-containing compound across a pH range.

Materials:

  • Your oxetane-containing compound

  • Aqueous buffers (pH 2, 4, 7, 9, 12)

  • Acetonitrile or other suitable organic solvent

  • LC-MS for analysis

Procedure:

  • Prepare a stock solution of your compound in an organic solvent (e.g., 10 mg/mL in acetonitrile).

  • In separate vials, add a small aliquot of the stock solution to each aqueous buffer to a final concentration of 0.1 mg/mL.

  • Incubate the solutions at room temperature and at an elevated temperature (e.g., 40°C) to accelerate potential degradation.

  • At various time points (e.g., 0, 1, 4, 8, 24 hours), quench a sample from each vial by diluting with the initial mobile phase for LC-MS analysis.

  • Analyze the samples by LC-MS to determine the percentage of the parent compound remaining.

Data Interpretation: A significant decrease in the parent compound at low pH values indicates acid-mediated degradation. Conversely, degradation at high pH points to base-mediated instability, which is less common but possible depending on the molecular structure.[3]

Q2: I've confirmed my oxetane is degrading under acidic conditions. What is the mechanism, and how can I prevent it?

A2: Under acidic conditions, the oxygen atom of the oxetane ring can be protonated, which activates the ring for nucleophilic attack and subsequent ring-opening.[1][5] The significant ring strain of the four-membered ring contributes to the thermodynamic driving force for this reaction.[5]

Mechanism of Acid-Catalyzed Oxetane Ring Opening:

cluster_0 Acid-Catalyzed Ring Opening oxetane Oxetane protonated_oxetane Protonated Oxetane (Oxetanium Ion) oxetane->protonated_oxetane + H⁺ ring_opened Ring-Opened Product (1,3-diol derivative) protonated_oxetane->ring_opened + Nucleophile nucleophile Nucleophile (e.g., H₂O)

Caption: Mechanism of acid-catalyzed oxetane ring opening.

Strategies to Mitigate Acid-Induced Degradation:

  • Avoid Strong Acids: Whenever possible, use weaker acids or buffer your reaction medium to a less acidic pH. Even mildly acidic nucleophiles can cause decomposition.[3]

  • Temperature Control: Perform reactions at lower temperatures to reduce the rate of the degradation reaction.

  • Protecting Groups: If other functional groups in your molecule require acidic conditions for transformation, consider if the oxetane can be introduced at a later synthetic stage.

  • Structural Modification: The stability of the oxetane ring is highly dependent on its substitution pattern. 3,3-disubstituted oxetanes are generally more stable due to steric hindrance, which blocks the path of external nucleophiles.[1][2] If you are in the design phase, consider this substitution pattern.

Table 1: Relative Stability of Substituted Oxetanes

Substitution PatternRelative StabilityRationale
3,3-disubstitutedHighSteric hindrance protects against nucleophilic attack.[1]
3-monosubstitutedModerateLess sterically hindered than 3,3-disubstituted analogs.
UnsubstitutedLowHighly susceptible to nucleophilic attack.
2-substituted (with electron-donating groups)Very LowElectron-donating groups can stabilize the carbocation intermediate formed during ring opening, accelerating degradation.[1]
Q3: My protocol requires basic conditions. How stable is the oxetane ring in the presence of bases?

A3: Generally, the oxetane ring is significantly more stable under basic conditions compared to acidic conditions.[3][4] It is often unreactive towards many common bases. However, strong bases, particularly in combination with high temperatures, can induce ring-opening, especially with organometallic reagents like Grignards.[3]

Troubleshooting Guide for Basic Conditions:

  • Issue: Degradation observed with strong, non-nucleophilic bases (e.g., NaH, KHMDS).

    • Cause: While less common, deprotonation at a position alpha to the oxetane could lead to subsequent rearrangement or degradation, depending on the overall molecular structure.

    • Solution: Use a milder base or perform the reaction at a lower temperature.

  • Issue: Ring-opening occurs with strong, nucleophilic bases (e.g., organolithiums, Grignard reagents).

    • Cause: These reagents can act as nucleophiles, attacking one of the carbon atoms of the oxetane ring and causing it to open.[3]

    • Solution: If the desired transformation is elsewhere in the molecule, consider using a less nucleophilic base or protecting the oxetane if possible. Alternatively, modify the reaction conditions (e.g., lower temperature, inverse addition) to favor the desired reaction pathway.

Q4: Are there any other factors that can influence the stability of the oxetane ring?

A4: Yes, several other factors can impact the stability of the oxetane ring:

  • Internal Nucleophiles: The presence of a nucleophilic group (e.g., an alcohol or amine) within the molecule can lead to intramolecular ring-opening, especially under acidic conditions.[1] This can result in the formation of larger rings.

  • High Temperatures: Oxetane rings can be unstable at high temperatures, which can promote ring-opening or other decomposition pathways.[1]

  • Lewis Acids: Strong Lewis acids can coordinate to the oxygen atom of the oxetane, activating it for ring-opening in a manner similar to Brønsted acids.[5][6]

Table 2: Summary of Factors Affecting Oxetane Ring Stability

FactorEffect on StabilityConditions of Concern
Low pH (Acidic) DecreasesStrong acids, Lewis acids
High pH (Basic) Generally StableStrong nucleophilic bases, high temperatures
Substitution 3,3-disubstitution increases stabilityUnsubstituted or 2-substituted with electron-donating groups
Internal Nucleophiles DecreasesAcidic conditions
Temperature High temperatures decrease stabilityAll conditions, especially with other destabilizing factors

Concluding Remarks

The oxetane ring is a valuable tool in modern drug discovery, offering a means to fine-tune critical physicochemical properties such as solubility, metabolic stability, and lipophilicity.[2][7][8] A thorough understanding of its stability profile is crucial for its successful application. By anticipating potential stability issues and employing the troubleshooting strategies and protocols outlined in this guide, researchers can effectively harness the benefits of this unique heterocyclic motif.

References

Technical Support Center: Troubleshooting Low Reactivity of 3-(4-Bromophenyl)oxetan-3-amine

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for 3-(4-Bromophenyl)oxetan-3-amine. This guide is designed to provide in-depth troubleshooting strategies and address common reactivity issues encountered during its use in complex synthetic applications. As Senior Application Scientists, we have compiled this resource based on a synthesis of literature, experimental data, and field-proven insights to help you navigate the unique chemical behavior of this versatile building block.

Understanding the Reactivity Profile of 3-(4-Bromophenyl)oxetan-3-amine

3-(4-Bromophenyl)oxetan-3-amine is a valuable building block in medicinal chemistry, prized for its unique combination of a reactive amine, a versatile aryl bromide, and a metabolically robust, polar oxetane ring.[1][2][3] However, the interplay between these functional groups can lead to unexpected reactivity challenges. The strained four-membered oxetane ring, while more stable than an epoxide, is susceptible to ring-opening under certain conditions, particularly strong acids or high temperatures.[1][4][5] The primary amine offers a nucleophilic site for various transformations, while the bromophenyl group is a key handle for cross-coupling reactions.

The inherent properties of this molecule dictate a careful selection of reaction conditions to achieve desired outcomes while preserving the integrity of the oxetane core. The electron-withdrawing nature of the oxetane ring can also influence the reactivity of the adjacent amine.[3]

Troubleshooting Common Issues: A Question-and-Answer Guide

This section addresses specific problems you may encounter when working with 3-(4-Bromophenyl)oxetan-3-amine, providing explanations for the underlying chemistry and offering practical solutions.

Issue 1: Poor Yields in Palladium-Catalyzed Cross-Coupling Reactions (e.g., Buchwald-Hartwig, Suzuki)

Q: I am attempting a Buchwald-Hartwig amination with a secondary amine, but I'm observing low conversion of my 3-(4-Bromophenyl)oxetan-3-amine starting material. What are the likely causes and how can I optimize the reaction?

A: Low yields in palladium-catalyzed cross-coupling reactions involving this substrate can often be attributed to several factors:

  • Catalyst Inhibition: The primary amine on the oxetane can coordinate to the palladium center, potentially hindering the catalytic cycle.[6] This is a common challenge with substrates bearing free amino groups.

  • Ligand Choice: The choice of phosphine ligand is critical for facilitating both oxidative addition and reductive elimination while preventing catalyst deactivation.

  • Base Selection: The base must be strong enough to deprotonate the coupling partner but not so harsh that it promotes side reactions or degradation of the oxetane ring.

Troubleshooting Steps & Optimization:

  • Protect the Amine: The most direct solution to prevent catalyst inhibition is to temporarily protect the primary amine. A Boc (tert-butyloxycarbonyl) or Cbz (carbobenzyloxy) group can be effective. This protection strategy is often employed in multi-step syntheses.

  • Ligand Screening: If amine protection is not desirable, a thorough ligand screen is recommended. Buchwald's biarylphosphine ligands (e.g., RuPhos, BrettPhos) have shown success in coupling reactions with challenging substrates, including those with free amines.[6]

  • Base Optimization: Weaker bases like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) are often milder on the oxetane ring compared to strong bases like sodium tert-butoxide (NaOtBu). A screen of different bases should be performed.

  • Solvent and Temperature: Aprotic polar solvents like dioxane or toluene are standard. Ensure the reaction temperature is not excessively high, as this can lead to oxetane ring degradation.[3]

Issue 2: Unwanted Oxetane Ring-Opening

Q: During my reaction, which involves acidic conditions, I'm isolating a significant amount of a diol byproduct, suggesting the oxetane ring has opened. How can I prevent this?

A: The oxetane ring is susceptible to ring-opening, especially under acidic conditions, which can protonate the ring oxygen and facilitate nucleophilic attack.[1][4][5][7] The presence of an internal nucleophile, like the primary amine, can sometimes exacerbate this issue.[3]

Troubleshooting Steps & Optimization:

  • Avoid Strong Acids: Whenever possible, use non-acidic or mildly basic conditions. If an acid is required, consider using a weaker acid or a buffered system.

  • Lewis Acid Considerations: Be cautious with Lewis acids, as they can also promote ring-opening.[1][5] If a Lewis acid is necessary, screen for milder options and use stoichiometric amounts at low temperatures.

  • Temperature Control: High temperatures can promote ring cleavage.[4] Run reactions at the lowest effective temperature.

  • Substitution Pattern: Remember that 3,3-disubstituted oxetanes are generally more stable than other substitution patterns due to steric hindrance.[3][4]

Issue 3: Low Nucleophilicity of the Amine

Q: I'm trying to perform a nucleophilic substitution reaction using the primary amine of 3-(4-Bromophenyl)oxetan-3-amine, but the reaction is sluggish. Why might this be, and how can I enhance its reactivity?

A: The nucleophilicity of the amine in this molecule can be lower than expected due to the inductive electron-withdrawing effect of the adjacent oxetane ring.[3] This effect reduces the electron density on the nitrogen atom.

Troubleshooting Steps & Optimization:

  • Use a Stronger Base: To deprotonate the amine and generate a more potent nucleophile, a stronger, non-nucleophilic base like sodium hydride (NaH) or lithium diisopropylamide (LDA) might be necessary. Use with caution and at low temperatures.

  • Activate the Electrophile: If possible, use a more reactive electrophile. For example, an acyl chloride will be more reactive than a corresponding ester in an acylation reaction.

  • Change the Solvent: A polar aprotic solvent like DMF or DMSO can help to solvate the cation of the base and leave the amine anion more "naked" and reactive.

  • Catalysis: Consider using a catalyst that can activate the amine or the electrophile. For instance, in acylations, a catalytic amount of 4-dimethylaminopyridine (DMAP) can be effective.

Detailed Experimental Protocols

Protocol 1: Boc-Protection of 3-(4-Bromophenyl)oxetan-3-amine

This protocol is recommended before attempting palladium-catalyzed cross-coupling reactions to prevent catalyst inhibition.

Materials:

  • 3-(4-Bromophenyl)oxetan-3-amine

  • Di-tert-butyl dicarbonate (Boc₂O)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • Dissolve 3-(4-Bromophenyl)oxetan-3-amine (1.0 eq) in DCM.

  • Add TEA (1.2 eq).

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of Boc₂O (1.1 eq) in DCM dropwise.

  • Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

  • Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.

  • Extract the aqueous layer with DCM (3x).

  • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the Boc-protected product.

Protocol 2: Optimized Buchwald-Hartwig Amination of Boc-Protected 3-(4-Bromophenyl)oxetan-3-amine

This protocol provides a starting point for the cross-coupling of the protected substrate.

Materials:

  • Boc-protected 3-(4-Bromophenyl)oxetan-3-amine

  • Secondary amine (1.2 eq)

  • Pd₂(dba)₃ (2 mol%)

  • RuPhos (4 mol%)

  • Cesium carbonate (Cs₂CO₃) (1.5 eq)

  • Toluene or Dioxane (anhydrous)

Procedure:

  • To an oven-dried reaction vessel, add Boc-protected 3-(4-Bromophenyl)oxetan-3-amine (1.0 eq), the secondary amine (1.2 eq), and Cs₂CO₃ (1.5 eq).

  • In a separate vial, prepare the catalyst pre-mixture by dissolving Pd₂(dba)₃ (2 mol%) and RuPhos (4 mol%) in a small amount of anhydrous toluene.

  • Add the catalyst solution to the reaction vessel.

  • Add anhydrous toluene to the reaction vessel to the desired concentration.

  • Degas the reaction mixture by bubbling with argon for 15-20 minutes.

  • Heat the reaction to 80-100 °C and stir under an inert atmosphere, monitoring by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature and filter through a pad of Celite, washing with ethyl acetate.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Data Summary

IssuePotential CauseRecommended SolutionKey Parameters to Optimize
Low Yield in Cross-CouplingCatalyst inhibition by free amineProtect the amine (e.g., Boc)Ligand, Base, Solvent, Temperature
Oxetane Ring-OpeningStrongly acidic or high-temperature conditionsUse mild/basic conditions; control temperaturepH, Choice of Lewis Acid, Temperature
Low Amine NucleophilicityInductive effect of the oxetane ringUse a stronger base; activate the electrophileBase strength, Electrophile reactivity

Visualizing Troubleshooting Logic

The following diagram illustrates a decision-making workflow for troubleshooting a low-yielding cross-coupling reaction.

Caption: Troubleshooting workflow for palladium-catalyzed cross-coupling.

Frequently Asked Questions (FAQs)

Q1: Is the oxetane ring in 3-(4-Bromophenyl)oxetan-3-amine stable to common reducing agents like LiAlH₄? A1: While 3,3-disubstituted oxetanes are relatively stable, powerful reducing agents like LiAlH₄, especially at elevated temperatures, can potentially lead to ring cleavage.[4][8] It is advisable to perform such reductions at low temperatures (e.g., -30 to 0 °C) and monitor the reaction carefully for byproducts.

Q2: Can I perform a nucleophilic aromatic substitution (SNA) on the bromophenyl ring? A2: Nucleophilic aromatic substitution on an unactivated aryl bromide is generally difficult and requires harsh conditions (high temperatures, strong nucleophiles), which would likely lead to the decomposition of the oxetane ring. Palladium-catalyzed cross-coupling reactions are the preferred method for functionalizing the aryl bromide.

Q3: What is the approximate pKa of the primary amine? A3: The pKa of the conjugate acid of the amine is expected to be lower than that of a typical primary alkylamine due to the electron-withdrawing inductive effect of the oxetane ring. It has been demonstrated that an oxetane alpha to an amine can reduce the pKaH by approximately 2.7 units.[3]

Q4: Are there any known incompatibilities with common solvents? A4: 3-(4-Bromophenyl)oxetan-3-amine is generally compatible with common organic solvents like DCM, THF, toluene, and DMF. However, prolonged exposure to protic solvents, especially at elevated temperatures or in the presence of trace acids, could potentially lead to slow ring-opening. It is always best to use anhydrous solvents for moisture-sensitive reactions.

References

Managing impurities in the synthesis of 3-aryloxetan-3-amines

Author: BenchChem Technical Support Team. Date: January 2026

A Guide to Impurity Management and Troubleshooting

Welcome to the dedicated technical support resource for the synthesis of 3-aryloxetan-3-amines. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the formation and removal of impurities during this critical synthetic process. As a Senior Application Scientist, my goal is to provide you with not just protocols, but the underlying scientific reasoning to empower you to make informed decisions in your own laboratory work.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common questions that arise during the synthesis of 3-aryloxetan-3-amines.

Q1: What are the most common impurities I should expect in the synthesis of 3-aryloxetan-3-amines?

A1: The impurity profile can vary significantly based on the synthetic route employed. However, some of the most frequently encountered impurities include:

  • Unreacted Starting Materials: Residual aryl nucleophiles or 3-chloro-3-(chloromethyl)oxetane.

  • Di-arylated Byproducts: Formation of 3,3-diaryloxetanes from the reaction of the product with another equivalent of the aryl nucleophile.

  • Ring-Opened Products: Nucleophilic attack at the oxetane ring carbons, leading to the formation of 1,3-diols or their derivatives. This is particularly prevalent under harsh reaction conditions.

  • Solvent Adducts: If reactive solvents are used, they can sometimes form adducts with the starting materials or intermediates.

  • Oligomeric/Polymeric Materials: Especially under conditions of high concentration or elevated temperatures, oxetanes can be prone to polymerization.

Q2: My reaction is showing a significant amount of a ring-opened diol byproduct. What are the likely causes and how can I minimize it?

A2: The formation of a 1,3-diol byproduct is a classic indication of undesired nucleophilic attack on one of the oxetane ring carbons instead of the intended substitution at C3. The primary causes are often related to the reaction conditions:

  • Strongly Nucleophilic/Basic Conditions: Highly reactive nucleophiles or strong bases can promote ring-opening. Consider using a milder base or a less nucleophilic aryl source if your synthesis allows.

  • Elevated Temperatures: Higher temperatures provide the activation energy needed for the less-favored ring-opening pathway. Running the reaction at the lowest effective temperature is crucial.

  • Presence of Protic Solvents or Water: Protic sources can facilitate ring-opening by protonating the oxetane oxygen, making the ring more susceptible to nucleophilic attack. Ensure your reagents and solvents are scrupulously dry.

To minimize this byproduct, a systematic optimization of reaction conditions is recommended. This can include screening different bases, solvents, and temperature profiles.

Q3: I'm observing a significant amount of what appears to be a di-arylated byproduct. How can I control the selectivity of the reaction?

A3: The formation of a 3,3-diaryloxetane suggests that the initially formed 3-aryloxetan-3-amine is sufficiently nucleophilic to react with another molecule of your electrophile. To mitigate this:

  • Control Stoichiometry: Carefully control the stoichiometry of your reactants. A slight excess of the oxetane precursor relative to the aryl nucleophile can help minimize di-substitution.

  • Slow Addition: Adding the aryl nucleophile slowly to the reaction mixture can help maintain a low instantaneous concentration, favoring the mono-arylation product.

  • Protecting Groups: If the amine functionality is the culprit, consider using a suitable protecting group that can be removed in a subsequent step. This will temper the nucleophilicity of the initial product.

Part 2: Troubleshooting Guide

This section provides a structured approach to resolving specific issues encountered during the synthesis.

Issue 1: Low Conversion of Starting Material

Symptoms:

  • TLC or LC-MS analysis shows a large amount of unreacted starting material.

  • The isolated yield of the desired 3-aryloxetan-3-amine is significantly lower than expected.

Potential Causes & Solutions:

Potential Cause Troubleshooting Action Scientific Rationale
Insufficient Reaction Time or Temperature Increase reaction time and/or temperature incrementally. Monitor the reaction progress closely by TLC or LC-MS.The reaction may have a higher activation energy barrier than anticipated, requiring more energy or time to proceed to completion.
Ineffective Base Screen a panel of bases (e.g., NaH, K2CO3, Cs2CO3). Consider using a stronger or more soluble base.The chosen base may not be strong enough to deprotonate the aryl nucleophile effectively, leading to a low concentration of the active nucleophile.
Poor Solubility of Reagents Experiment with different solvent systems to ensure all reactants are fully dissolved at the reaction temperature.If reactants are not in the same phase, the reaction rate will be limited by diffusion, leading to incomplete conversion.
Deactivated Catalyst (if applicable) If using a catalyst, ensure it is fresh and not poisoned. Consider adding a fresh batch of catalyst.Catalysts can become deactivated over time due to side reactions or the presence of impurities, leading to a loss of activity.
Issue 2: Complex Mixture of Products and Poor Selectivity

Symptoms:

  • Multiple spots are observed on the TLC plate, with no single spot being dominant.

  • LC-MS or NMR analysis of the crude product shows a mixture of several compounds, making purification difficult.

Troubleshooting Workflow:

G start Complex Product Mixture Observed check_temp Analyze Reaction Temperature start->check_temp check_reagents Evaluate Reagent Purity & Stoichiometry start->check_reagents check_atmosphere Verify Inert Atmosphere start->check_atmosphere high_temp High Temperature? check_temp->high_temp stoich_issue Incorrect Stoichiometry? check_reagents->stoich_issue air_sensitive Air/Moisture Sensitive Reaction? check_atmosphere->air_sensitive reduce_temp Action: Reduce Temperature high_temp->reduce_temp Yes end Improved Selectivity high_temp->end No impure_reagents Impure Reagents? stoich_issue->impure_reagents No adjust_stoich Action: Adjust Stoichiometry stoich_issue->adjust_stoich Yes purify_reagents Action: Purify/Verify Reagents impure_reagents->purify_reagents Yes impure_reagents->end No improve_inert Action: Improve Inert Conditions (e.g., degas solvent) air_sensitive->improve_inert Yes air_sensitive->end No reduce_temp->end purify_reagents->end adjust_stoich->end improve_inert->end

Caption: Troubleshooting workflow for poor selectivity.

Part 3: Experimental Protocols

This section provides detailed methodologies for the purification and analysis of 3-aryloxetan-3-amines.

Protocol 1: Purification by Column Chromatography

Objective: To isolate the desired 3-aryloxetan-3-amine from unreacted starting materials and byproducts.

Materials:

  • Crude reaction mixture

  • Silica gel (appropriate particle size for your column dimensions)

  • Hexanes (or heptanes)

  • Ethyl acetate

  • Triethylamine (Et3N)

  • Glass column, flasks, and other standard glassware

Procedure:

  • Slurry Preparation: Prepare a slurry of silica gel in the initial mobile phase (e.g., 98:2 hexanes:ethyl acetate). The addition of a small amount of triethylamine (0.1-1%) to the mobile phase is often crucial to prevent the basic amine product from streaking on the acidic silica gel.

  • Column Packing: Pour the slurry into the column and allow the silica to pack under a gentle flow of the mobile phase. Ensure the silica bed is level and free of cracks.

  • Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane). Alternatively, perform a "dry load" by adsorbing the crude mixture onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting powder to the top of the column.

  • Elution: Begin eluting the column with the initial mobile phase.

  • Gradient Elution: Gradually increase the polarity of the mobile phase by increasing the percentage of ethyl acetate. A typical gradient might be from 2% to 20% ethyl acetate in hexanes.

  • Fraction Collection: Collect fractions and analyze them by TLC or LC-MS to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified 3-aryloxetan-3-amine.

Protocol 2: Analysis by LC-MS

Objective: To assess the purity of the synthesized 3-aryloxetan-3-amine and identify any impurities.

Typical LC-MS Conditions:

Parameter Condition Rationale
Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)Provides good separation for a wide range of organic molecules.
Mobile Phase A Water with 0.1% formic acidThe acid helps to protonate the amine, leading to better peak shape.
Mobile Phase B Acetonitrile with 0.1% formic acidA common organic modifier for reverse-phase chromatography.
Gradient 5% to 95% B over 5-10 minutesA standard gradient to elute compounds with a range of polarities.
Flow Rate 0.3 - 0.5 mL/minAppropriate for the column dimensions.
Injection Volume 1 - 5 µLTo avoid overloading the column.
Ionization Mode Electrospray Ionization (ESI), Positive ModeAmines readily form positive ions by protonation.
Mass Range 100 - 1000 m/zA typical range that will encompass the masses of the expected product and most likely impurities.

Part 4: Mechanistic Insights into Impurity Formation

Understanding the potential reaction pathways that lead to impurities is key to preventing their formation.

G start Aryl Nucleophile (Ar-NH2) + Oxetane Electrophile desired_path Desired SN2 Attack at C3 start->desired_path Favorable Conditions (Low Temp, Mild Base) side_path1 Undesired Ring-Opening Attack at C2/C4 start->side_path1 Harsh Conditions (High Temp, Strong Base) product 3-Aryloxetan-3-amine (Product) desired_path->product side_path2 Over-reaction with Product product->side_path2 Excess Aryl Nucleophile or High Concentration ring_opened 1,3-Diol Impurity side_path1->ring_opened di_arylated 3,3-Diaryloxetane Impurity side_path2->di_arylated

Caption: Competing reaction pathways in 3-aryloxetan-3-amine synthesis.

This diagram illustrates the desired synthetic pathway in competition with two common side reactions that lead to the formation of major impurities. By carefully controlling the reaction conditions, the equilibrium can be shifted to favor the desired SN2 attack at the C3 position of the oxetane ring.

Technical Support Center: Synthesis of Oxetane-Containing Molecules

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of oxetane-containing molecules. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during the synthesis of these valuable strained heterocyclic motifs. As a Senior Application Scientist, I will provide not just protocols, but the underlying mechanistic reasoning to empower you to troubleshoot and optimize your synthetic routes effectively.

The unique physicochemical properties of the oxetane ring, such as its ability to act as a polar, metabolically stable isostere for gem-dimethyl or carbonyl groups, have made it an increasingly important structural motif in medicinal chemistry.[1][2][3][4][5] However, the inherent ring strain of this four-membered ether presents distinct synthetic challenges.[1][2][6] This guide will address the most frequently encountered issues in a practical question-and-answer format.

Section 1: General Stability and Handling of Oxetanes

Before delving into specific synthetic methods, it is crucial to understand the general stability of the oxetane ring. A common misconception is that oxetanes are universally unstable, particularly under acidic conditions.[7] The reality is more nuanced and highly dependent on the substitution pattern and the specific reaction conditions.

Q1: How stable is the oxetane ring, and what are the general conditions to avoid?

A1: The stability of the oxetane ring is intermediate between the highly strained and reactive epoxide ring and the more stable five-membered tetrahydrofuran (THF) ring.[7] Its susceptibility to decomposition is primarily dictated by:

  • Acidic Conditions: Both Brønsted and Lewis acids can catalyze the ring-opening of oxetanes, especially in the presence of nucleophiles.[1][8][9][10] Strongly acidic conditions should generally be avoided.[7]

  • High Temperatures: Thermal stress can promote decomposition, particularly when reactive species are present.[7][11]

  • Powerful Reducing Agents: Certain strong reducing agents, like lithium aluminum hydride (LiAlH₄) at elevated temperatures, can induce ring cleavage.[7][11]

Q2: Does the substitution pattern on the oxetane ring affect its stability?

A2: Absolutely. The substitution pattern is a critical determinant of oxetane stability. A key principle is that 3,3-disubstituted oxetanes exhibit the highest stability .[7][10] This enhanced stability is attributed to steric hindrance, where the substituents at the 3-position shield the C-O bonds from nucleophilic attack.[7] Conversely, oxetanes bearing electron-donating groups at the C2 position can be less stable.[7]

Section 2: Troubleshooting the Williamson Ether Synthesis for Oxetane Formation

The intramolecular Williamson ether synthesis is a cornerstone for constructing the oxetane ring, typically involving the cyclization of a 1,3-halohydrin or a related substrate with a suitable leaving group.[1][12][13][14]

Q3: I am attempting an intramolecular Williamson ether synthesis to form an oxetane, but I am observing low yields and the formation of an alkene byproduct. What is happening and how can I fix it?

A3: The primary competing side reaction in the Williamson ether synthesis for oxetanes is an E2 elimination reaction , which is often entropically favored.[12][13] This is particularly problematic with secondary and tertiary leaving groups.[12] Another potential side reaction is the Grob fragmentation .[13][14]

Troubleshooting Guide: Elimination vs. Cyclization in Williamson Ether Synthesis
Parameter Problematic Condition Recommended Solution Rationale
Base Strong, sterically hindered bases (e.g., t-BuOK at elevated temperatures).Use milder bases like sodium hydride (NaH), potassium hydroxide (KOH), or potassium carbonate (K₂CO₃).[1][12]Milder bases are less likely to promote the E2 elimination pathway over the desired SN2 cyclization.
Temperature High reaction temperatures.Conduct the reaction at the lowest temperature that allows for a reasonable reaction rate.Lower temperatures generally favor the SN2 pathway over elimination.
Leaving Group Poor leaving groups or those on sterically hindered carbons.Use good leaving groups such as tosylates (Ts), mesylates (Ms), or iodides.[1] Ensure the leaving group is on a primary carbon if possible.Good leaving groups facilitate the SN2 displacement. Primary carbons are less prone to elimination than secondary or tertiary carbons.[12]
Solvent Aprotic polar solvents can favor both SN2 and E2.Solvent choice can be optimized. For instance, THF is commonly used.[1]The choice of solvent can influence the relative rates of the competing reactions.

Experimental Protocol: Optimized Williamson Ether Synthesis for a 3,3-Disubstituted Oxetane

  • To a solution of the 1,3-diol precursor in anhydrous THF at 0 °C, add 1.1 equivalents of sodium hydride (60% dispersion in mineral oil).

  • Stir the mixture at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional hour.

  • Add 1.1 equivalents of p-toluenesulfonyl chloride (TsCl) portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and stir until the starting material is consumed (monitored by TLC).

  • Carefully quench the reaction with saturated aqueous ammonium chloride solution.

  • Extract the product with ethyl acetate, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Section 3: Navigating Side Reactions in the Paternò-Büchi Reaction

The Paternò-Büchi reaction, a [2+2] photocycloaddition between a carbonyl compound and an alkene, is an elegant method for the one-step synthesis of oxetanes.[3][15][16][17] However, it is often plagued by issues of regioselectivity, stereoselectivity, and competing side reactions.[16][18]

Q4: My Paternò-Büchi reaction is producing a mixture of oxetane isomers and a significant amount of a dimeric byproduct from my alkene. How can I improve the selectivity and yield of the desired oxetane?

A4: The formation of constitutional isomers and diastereomers is a common challenge in the Paternò-Büchi reaction, governed by the stability of the intermediate diradical species.[2][16] The dimerization of the alkene is a frequent competing photochemical process.[15]

Troubleshooting Guide: Improving Selectivity in the Paternò-Büchi Reaction
Issue Potential Cause Recommended Solution Rationale
Low Regioselectivity Similar stability of the two possible 1,4-diradical intermediates.Modify the electronic properties of the carbonyl or alkene. Electron-rich alkenes often react with higher regioselectivity.[15][18]The regioselectivity is dictated by the formation of the more stable diradical intermediate.
Alkene Dimerization Competing [2+2] photocycloaddition of the alkene with itself.Add a triplet sensitizer or quencher. For example, p-xylene has been shown to suppress alkene dimerization in certain cases.[15]The additive can selectively influence the excited state populations of the reactants, favoring the desired cross-cycloaddition.[15]
Low Yield Inefficient intersystem crossing of the excited carbonyl or competing photoreduction of the carbonyl.Use a carbonyl compound with a high triplet quantum yield (e.g., benzophenone). Perform the reaction in a non-reducing solvent.The reaction typically proceeds through the triplet excited state of the carbonyl.[18]

Workflow for Optimizing a Paternò-Büchi Reaction

G Oxetane Oxetane ProtonatedOxetane Protonated Oxetane Oxetane->ProtonatedOxetane + H+ RingOpened Ring-Opened Product ProtonatedOxetane->RingOpened + Nu-H Nucleophile Nu-H Nucleophile->RingOpened

References

Technical Support Center: Strategies for Improving the Solubility of 3-(4-Bromophenyl)oxetan-3-amine HCl in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: This guide is intended for researchers, scientists, and drug development professionals who are utilizing 3-(4-Bromophenyl)oxetan-3-amine HCl in their experimental assays. We will address common solubility challenges and provide a structured, in-depth approach to overcoming them, ensuring the accuracy and reliability of your results.

Part 1: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common initial queries and provides a foundational understanding of the solubility characteristics of 3-(4-Bromophenyl)oxetan-3-amine HCl.

Q1: My 3-(4-Bromophenyl)oxetan-3-amine HCl is precipitating in my neutral pH assay buffer (e.g., PBS at pH 7.4). What is the primary reason for this?

A1: This is a frequently encountered issue that stems from the fundamental chemical properties of the compound. 3-(4-Bromophenyl)oxetan-3-amine HCl is an amine hydrochloride salt. In this salt form, the amine group is protonated, making it ionic and thus more soluble in aqueous solutions.[1][2][3] However, the solubility of such salts is highly dependent on the pH of the solution.[4][5] At a neutral or alkaline pH, the protonated amine (R-NH3+) can be deprotonated to its free base form (R-NH2). This free base is significantly less polar and, due to the hydrophobic 4-bromophenyl group, has much lower solubility in water, leading to precipitation.

Q2: What is the most direct first step I should take to try and resolve this solubility issue?

A2: The most immediate and often effective strategy is to adjust the pH of your solutions. Since the compound is supplied as an HCl salt, it is most stable and soluble in its protonated form.[1][6] Therefore, lowering the pH of your stock solution and, if your assay permits, the final assay buffer, will favor the more soluble protonated state and can prevent precipitation.

Q3: I am preparing a high-concentration stock in DMSO, but I still see precipitation when I dilute it into my aqueous assay buffer. Why is this happening?

A3: This is a classic "crashing out" phenomenon. While 3-(4-Bromophenyl)oxetan-3-amine HCl may be soluble in a high concentration of an organic co-solvent like DMSO, its solubility limit in the final aqueous buffer is likely much lower. When the DMSO stock is diluted, the compound is suddenly exposed to a predominantly aqueous environment where it may be supersaturated, causing it to precipitate. The key is to ensure the final concentration in the assay buffer does not exceed its aqueous solubility under those specific buffer conditions (pH, temperature, etc.).

Part 2: Systematic Troubleshooting Workflow

For more persistent solubility challenges, a systematic approach is necessary. The following workflow provides a step-by-step guide from basic to more advanced techniques.

Figure 1. A decision-making workflow for systematically addressing solubility issues with 3-(4-Bromophenyl)oxetan-3-amine HCl.

Part 3: Detailed Experimental Protocols

This section provides detailed methodologies for the key strategies outlined in the workflow, grounded in scientific principles.

Protocol 1: pH Adjustment for Solubility Enhancement

Scientific Rationale: The Henderson-Hasselbalch equation governs the equilibrium between the protonated (soluble) and deprotonated (less soluble) forms of the amine. By maintaining the pH of the solution significantly lower than the pKa of the amine, the equilibrium is shifted towards the more soluble protonated species.[7]

Step-by-Step Protocol:

  • pKa Estimation: If the pKa is unknown, use chemical modeling software or find literature values for structurally similar compounds to estimate it. Aromatic amines often have pKa values in the 4-5 range.

  • Buffer Preparation: Prepare a series of acidic buffers (e.g., pH 5.0, 5.5, 6.0, 6.5) using buffer systems appropriate for this range, such as citrate or acetate.

  • Solubility Assessment:

    • Dispense a precise amount of 3-(4-Bromophenyl)oxetan-3-amine HCl into separate vials.

    • Add a fixed volume of each prepared buffer to the vials.

    • Vortex each vial for 1-2 minutes, followed by sonication in a water bath for 20-30 minutes to facilitate dissolution.

    • Allow the vials to equilibrate at the intended assay temperature.

    • Visually inspect for any undissolved particulate matter against a dark background.

  • Assay Compatibility Verification: This is a critical step. Before proceeding with your main experiment, you must confirm that the selected acidic pH does not adversely affect your assay's components (e.g., enzyme activity, cell viability, protein stability). Run all necessary controls.

Protocol 2: Co-solvent Stock Preparation and Use

Scientific Rationale: Water-miscible organic solvents, or co-solvents, can increase the solubility of hydrophobic compounds by reducing the overall polarity of the solvent system.[8]

Step-by-Step Protocol:

  • Select a Co-solvent: Dimethyl sulfoxide (DMSO) is a common first choice due to its strong solubilizing power.[9] Ethanol or polyethylene glycol (PEG) are also viable alternatives.

  • Prepare a Concentrated Stock: Dissolve the compound in 100% of your chosen co-solvent to create a high-concentration stock solution (e.g., 20-50 mM). Ensure complete dissolution, using gentle warming if necessary, but be mindful of potential compound degradation.

  • Dilution into Assay Buffer:

    • Perform a serial dilution of the concentrated stock into the final aqueous assay buffer.

    • It is crucial to maintain the final concentration of the organic co-solvent at a low, non-interfering level. For most cell-based and biochemical assays, this is typically below 0.5% (v/v) .

  • Implement a Vehicle Control: Always include a control group in your experiment that is treated with the same final concentration of the co-solvent as your test articles. This accounts for any effects of the solvent itself on the assay.

Table 1: Co-solvent Considerations

Co-solventTypical Stock ConcentrationRecommended Final Assay Conc.Key Considerations
DMSO10–50 mM< 0.5%Can be cytotoxic at higher concentrations.
Ethanol10–50 mM< 1.0%Can denature some proteins or affect cell membranes.
PEG 300/40010–50 mM< 2.0%Generally low toxicity but can increase viscosity.
Protocol 3: Advanced Formulation with Solubilizing Excipients

When pH and co-solvents are insufficient, specialized excipients can be employed to enhance solubility.

Scientific Rationale:

  • Cyclodextrins: These are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity. They can encapsulate the hydrophobic portion of a drug molecule, forming an "inclusion complex" that has significantly improved aqueous solubility.[10][11][12]

  • Surfactants: Above their critical micelle concentration (CMC), surfactants form micelles in aqueous solution. These micelles have a hydrophobic core that can sequester poorly soluble drug molecules, effectively increasing their concentration in the solution.[13][14][15]

Step-by-Step Protocol (using Cyclodextrins):

  • Choose a Cyclodextrin: Hydroxypropyl-β-cyclodextrin (HP-β-CD) and Sulfobutylether-β-cyclodextrin (SBE-β-CD) are widely used in parenteral formulations due to their high water solubility and low toxicity.[10]

  • Prepare the Cyclodextrin Solution: Dissolve the chosen cyclodextrin in your assay buffer to create a stock solution (e.g., 10-20% w/v).

  • Complexation:

    • Add the 3-(4-Bromophenyl)oxetan-3-amine HCl directly to the cyclodextrin-containing buffer.

    • Mix thoroughly. This process can be aided by sonication, gentle heating (e.g., 37°C), or overnight shaking to allow the inclusion complex to form.

  • Assay Compatibility: As with all formulation changes, it is essential to run controls to ensure that the cyclodextrin itself does not interfere with your assay measurements.

References

Oxetane Synthesis Technical Support Center: A Guide to Preventing Ring-Opening

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for oxetane synthesis. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice and troubleshooting strategies to preserve the valuable oxetane motif during synthetic transformations. As Senior Application Scientists, we have compiled field-proven insights to help you navigate the nuances of handling these strained, yet increasingly important, heterocyclic systems.

Frequently Asked Questions (FAQs)

Here we address some of the most common queries regarding the stability and handling of oxetanes in organic synthesis.

Q1: How stable is the oxetane ring in comparison to other cyclic ethers?

The stability of the oxetane ring is often a point of concern. While it is a strained four-membered ring, it is generally more stable than the highly reactive three-membered oxirane (epoxide) ring but less stable than the five-membered tetrahydrofuran (THF) ring.[1][2] Its reactivity is highly dependent on the substitution pattern and the reaction conditions employed.[2][3] A common misconception is that oxetanes are categorically unstable under acidic conditions.[2][3]

Q2: Under what conditions is the oxetane ring most likely to undergo ring-opening?

The oxetane ring is most susceptible to decomposition under the following conditions:

  • Strongly Acidic Conditions: Protic or Lewis acids can catalyze the ring-opening of oxetanes, especially in the presence of nucleophiles.[2][3][4][5]

  • High Temperatures: Thermal stress can contribute to decomposition, particularly when other reactive species are present.[6]

  • Certain Reductive Conditions: Some powerful reducing agents, like LiAlH₄ at elevated temperatures, can lead to ring cleavage.[1][2]

Q3: Are all substituted oxetanes equally stable?

No, stability is significantly influenced by the substitution pattern. A general rule is that 3,3-disubstituted oxetanes are the most stable.[2][3][6] This increased stability is attributed to steric hindrance, where the substituents block the trajectory of external nucleophiles to the C–O σ* antibonding orbital.[3]

Q4: Is it ever safe to use acidic conditions with an oxetane-containing molecule?

While strong acids are generally problematic, milder acidic conditions can sometimes be tolerated.[1][7] The stability in the presence of acid is highly substrate-dependent. For instance, the presence of an internal nucleophile (like a hydroxyl or amino group) in a 3,3-disubstituted oxetane can make it more prone to ring-opening under acidic conditions.[3][6] It is always advisable to perform a small-scale test reaction to assess the stability of your specific substrate under the planned acidic conditions.

Q5: What is the best general strategy to avoid ring-opening?

Whenever possible, opt for neutral or basic reaction conditions. Many standard transformations can be adapted to be compatible with the oxetane ring by choosing appropriate reagents and conditions. Performing reactions at lower temperatures can also be an effective way to suppress unwanted ring-opening.

Troubleshooting Guide

This section provides a more in-depth look at specific synthetic challenges and offers solutions to prevent the undesired ring-opening of oxetanes.

Scenario 1: Decomposition Under Acidic Conditions
  • Symptom: You observe byproducts corresponding to 1,3-diols or other ring-opened products after treatment with acid (e.g., during deprotection, esterification, or an acidic workup).

  • Cause: The oxetane ring is susceptible to acid-catalyzed nucleophilic attack.[4] The presence of internal nucleophiles in the substrate can exacerbate this issue.[3]

  • Solutions:

    • Switch to Basic or Neutral Conditions: This is the most reliable solution. For example, for ester hydrolysis, switch from acidic to basic conditions (e.g., using LiOH or NaOH).[1] For protecting group removal, consider alternatives that do not require strong acids.

    • Use a Milder Acid: If acidic conditions are unavoidable, screen for milder acids. For example, pyridinium p-toluenesulfonate (PPTS) might be a suitable alternative to stronger acids like HCl or H₂SO₄.

    • Lower the Reaction Temperature: Running the reaction at 0 °C or below can significantly reduce the rate of the ring-opening side reaction.

    • Minimize Exposure Time: Reduce the reaction time to the minimum required for the desired transformation.

    • Careful Workup: Neutralize the reaction mixture promptly during workup to avoid prolonged exposure to acidic conditions.

Scenario 2: Ring-Opening During Reduction Reactions
  • Symptom: Your oxetane-containing molecule degrades during a reduction step, particularly when reducing esters or amides.

  • Cause: Strong reducing agents, especially at elevated temperatures, can attack the oxetane ring.

  • Solutions:

    • Choose a Milder Reducing Agent:

      • For the reduction of esters to alcohols, sodium borohydride (NaBH₄) at 0 °C is often a safer choice than lithium aluminum hydride (LiAlH₄).[1][2]

      • If LiAlH₄ must be used, perform the reaction at very low temperatures (e.g., -30 to -10 °C).[1][2]

    • Catalytic Hydrogenation: For the removal of protecting groups like benzyl (Bn) or carbobenzyloxy (Cbz), catalytic hydrogenation is generally a safe method that leaves the oxetane ring intact.[2]

Scenario 3: Instability During Nucleophilic Substitution Reactions
  • Symptom: When attempting a nucleophilic substitution on a substrate containing an oxetane, you observe the formation of ring-opened products.

  • Cause: If the reaction is performed under acidic conditions, the oxetane can be activated for nucleophilic attack. Even under neutral or basic conditions, a highly reactive nucleophile might attack the oxetane ring, although this is less common.

  • Solutions:

    • Employ Basic Conditions: For reactions like Williamson ether synthesis, use a strong base (e.g., NaH) to deprotonate the nucleophile, which will then selectively react at the desired site without affecting the oxetane.

    • Protecting Groups: If the nucleophile is part of the same molecule (intramolecular reaction), consider protecting the nucleophilic group to prevent undesired cyclization involving the oxetane ring.

Reagent and Condition Compatibility Table

The following table summarizes the compatibility of common reagents and conditions with the oxetane ring to aid in reaction planning.

Reaction TypeRecommended Reagents/Conditions (Oxetane-Tolerant)Reagents/Conditions to Avoid or Use with Caution
Ester Hydrolysis LiOH, NaOH, KOH in a suitable solvent (e.g., THF/H₂O)Strong mineral acids (HCl, H₂SO₄)
Reduction (Ester to Alcohol) NaBH₄ at 0 °C; LiAlH₄ at low temperatures (-30 to -10 °C)LiAlH₄ at temperatures above 0 °C
Amide Reduction AlH₃ at low temperatures (-78 to -50 °C)LiAlH₄ or NaBH₄ at elevated temperatures
Oxidation (Alcohol to Aldehyde/Acid) Dess-Martin periodinane (DMP), PCC, TEMPO/PIDA, KMnO₄Harsh oxidative conditions at high temperatures
Protecting Group Removal Catalytic hydrogenation (for Bn, Cbz); TBAF (for silyl ethers)Strong acids (e.g., TFA, HCl) for Boc or other acid-labile groups
C-C Bond Formation Organometallic reagents (Grignard, organolithiums) at low temp.Reactions requiring strong Lewis acids
General Conditions Basic or neutral pH; Low to moderate temperaturesStrongly acidic pH; High temperatures

Visualizing the Problem: Ring-Opening Mechanisms

To better understand how to prevent ring-opening, it is helpful to visualize the mechanisms by which it occurs.

Acid-Catalyzed Ring-Opening

Under acidic conditions, the oxygen of the oxetane ring is protonated, making the ring highly susceptible to nucleophilic attack.

Acid_Catalyzed_Opening Oxetane Oxetane Protonated_Oxetane Protonated Oxetane (Activated) Oxetane->Protonated_Oxetane H⁺ (Acid) Ring_Opened_Product Ring-Opened Product (1,3-substituted) Protonated_Oxetane->Ring_Opened_Product Nucleophilic Attack Nucleophile Nucleophile (Nu⁻) Nucleophile->Protonated_Oxetane

Caption: Acid-catalyzed ring-opening of an oxetane.

Lewis Acid-Mediated Ring-Opening

Lewis acids can coordinate to the oxygen atom of the oxetane, which also activates the ring towards nucleophilic attack.

Lewis_Acid_Opening Oxetane Oxetane Lewis_Acid_Complex Lewis Acid-Oxetane Complex (Activated) Oxetane->Lewis_Acid_Complex Ring_Opened_Product Ring-Opened Product Lewis_Acid_Complex->Ring_Opened_Product Nucleophilic Attack Lewis_Acid Lewis Acid (LA) Lewis_Acid->Lewis_Acid_Complex Coordination

Caption: Lewis acid-promoted ring-opening of an oxetane.

Experimental Protocols

Here, we provide a detailed, step-by-step methodology for a common transformation that is often challenging for oxetane-containing substrates: the reduction of an ester to an alcohol.

Protocol: Safe Reduction of an Oxetane-Containing Ester

Objective: To reduce an ester to a primary alcohol while preserving the integrity of the oxetane ring.

Materials:

  • Oxetane-containing ester

  • Sodium borohydride (NaBH₄)

  • Ethanol (EtOH)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Ethyl acetate (EtOAc)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Ice bath

  • Separatory funnel

Procedure:

  • Setup: Place the oxetane-containing ester in a round-bottom flask equipped with a magnetic stir bar. Dissolve the ester in a minimal amount of ethanol.

  • Cooling: Cool the flask in an ice bath to 0 °C.

  • Addition of Reducing Agent: While stirring, slowly add sodium borohydride (NaBH₄) portion-wise to the cooled solution. The amount of NaBH₄ will depend on the scale of the reaction, but typically 2-4 equivalents are used.

  • Reaction Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours at 0 °C.

  • Quenching: Once the reaction is complete, slowly and carefully add saturated aqueous ammonium chloride (NH₄Cl) to quench the excess NaBH₄. Be cautious as hydrogen gas will be evolved.

  • Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (EtOAc) three times.

  • Washing: Combine the organic layers and wash with brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by column chromatography on silica gel to obtain the desired oxetane-containing alcohol.

Note: This protocol provides a general guideline. The specific solvent, temperature, and reaction time may need to be optimized for your particular substrate.

By understanding the factors that influence oxetane stability and by carefully selecting reaction conditions and reagents, the challenges associated with the synthesis of oxetane-containing molecules can be effectively overcome.

References

Validation & Comparative

A Tale of Two Rings: A Comparative Guide to Oxetane and Azetidine in Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

In the intricate chess game of drug discovery, where every molecular move is scrutinized for its impact on efficacy and safety, the medicinal chemist's toolkit is ever-expanding. Among the rising stars in this arsenal are small, saturated heterocycles, with oxetane and azetidine rings emerging as powerful tools for fine-tuning the properties of drug candidates.[1] These four-membered rings offer a strategic escape from the "flatland" of traditional aromatic compounds, introducing three-dimensionality that can enhance target selectivity and mitigate off-target effects.[1] While both motifs are prized for their ability to modulate key physicochemical and pharmacokinetic parameters, their subtle yet significant differences warrant a head-to-head comparison to guide their strategic deployment in drug design.

This guide provides an in-depth, objective comparison of the effects of incorporating oxetane versus azetidine moieties into drug-like molecules, supported by experimental data and detailed protocols for assessing their impact.

The Contenders: A Structural Overview

At a fundamental level, the distinction between oxetane and azetidine lies in the heteroatom occupying one vertex of the four-membered ring: an oxygen atom in oxetane and a nitrogen atom in azetidine. This seemingly minor difference is the wellspring of their distinct chemical personalities and, consequently, their differential effects on a molecule's behavior.

Figure 1: Fundamental structures of Oxetane and Azetidine.

Impact on Physicochemical Properties: A Quantitative Comparison

The introduction of an oxetane or azetidine ring can profoundly influence a compound's aqueous solubility, lipophilicity (LogP/LogD), and basicity (pKa) – critical parameters that govern a drug's absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyOxetaneAzetidineRationale
Lipophilicity (LogP/LogD) Generally decreasesGenerally decreasesThe introduction of a polar heteroatom (oxygen or nitrogen) increases the overall polarity of the molecule, leading to a lower partition coefficient between an organic and aqueous phase.
Aqueous Solubility Generally increasesGenerally increasesIncreased polarity and the potential for hydrogen bonding with water molecules enhance solubility. Azetidines, with their basic nitrogen, can be protonated at physiological pH, further boosting aqueous solubility.[2]
pKa Modulation Reduces pKa of adjacent aminesCan introduce a basic center; pKa is tunableThe electron-withdrawing inductive effect of the oxetane's oxygen atom significantly lowers the basicity of a neighboring amine.[3] In contrast, the nitrogen atom of the azetidine ring is itself basic, and its pKa can be modulated by substituents.
Hydrogen Bonding AcceptorAcceptor and potentially Donor (if N-unsubstituted)The oxygen in oxetane can act as a hydrogen bond acceptor. The nitrogen in azetidine can also accept a hydrogen bond, and if it is not substituted, the N-H group can act as a hydrogen bond donor.

Case Study Insights:

A telling example of the differential effects of these rings comes from a study on RIP1 kinase inhibitors, where the replacement of an amide with an azetidine in one analog resulted in retained submicromolar potency.[3] In another instance, the incorporation of an oxetane moiety into a series of compounds led to a significant improvement in aqueous solubility, with increases ranging from 4-fold to over 4000-fold in some cases.[4]

Navigating Metabolic Stability: A Tale of Two Bioisosteres

Metabolic stability is a crucial determinant of a drug's half-life and overall exposure in the body. Both oxetane and azetidine are often employed as bioisosteres for more metabolically labile groups, such as gem-dimethyl or carbonyl moieties, to enhance metabolic robustness.[4][5]

The introduction of these sterically demanding, four-membered rings can shield adjacent sites from the action of metabolic enzymes, primarily the cytochrome P450 (CYP) family.

FeatureOxetaneAzetidineRationale
Bioisosteric Replacement gem-dimethyl, carbonylgem-dimethyl, other N-heterocyclesOxetanes are effective mimics of the spatial and electronic properties of carbonyl groups and can replace metabolically vulnerable gem-dimethyl groups.[4][5] Azetidines can serve as more stable alternatives to other nitrogen-containing rings and also replace gem-dimethyl groups.
Metabolic Stability Often improvesOften improvesBoth rings can block metabolism at adjacent positions through steric hindrance. Their inherent stability to metabolic enzymes also contributes to an improved metabolic profile of the parent molecule.

Experimental Evidence:

In a comparative study involving a ciprofloxacin analog, both the oxetane and azetidine spirocyclic derivatives exhibited no observable metabolism in human microsomal assays, highlighting their potential to enhance metabolic stability.[5]

Experimental Protocols for Property Assessment

To empirically determine the effects of oxetane and azetidine incorporation, a suite of standardized in vitro assays is indispensable. Below are detailed protocols for three fundamental experiments.

Aqueous Solubility: The Shake-Flask Method

The shake-flask method remains the gold standard for determining the thermodynamic solubility of a compound.[6]

Protocol:

  • Preparation: Add an excess amount of the test compound to a known volume of a physiologically relevant buffer (e.g., phosphate-buffered saline, pH 7.4) in a glass vial. The amount should be sufficient to ensure a solid phase remains at equilibrium.

  • Equilibration: Seal the vials and agitate them in a temperature-controlled shaker (typically at 25°C or 37°C) for a sufficient period to reach equilibrium (usually 24-48 hours).

  • Phase Separation: After equilibration, separate the undissolved solid from the saturated solution. This is typically achieved by centrifugation followed by careful removal of the supernatant, or by filtration through a low-binding filter.

  • Quantification: Analyze the concentration of the compound in the clear supernatant using a suitable analytical method, such as high-performance liquid chromatography (HPLC) with UV or mass spectrometry (MS) detection.

  • Calculation: The measured concentration represents the equilibrium solubility of the compound under the tested conditions.

Figure 2: Shake-Flask Solubility Experimental Workflow.
Membrane Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA)

PAMPA is a high-throughput, cell-free assay that predicts the passive permeability of a compound across a lipid membrane, mimicking absorption in the gastrointestinal tract or penetration of the blood-brain barrier.[7]

Protocol:

  • Membrane Preparation: Coat the filter of a 96-well donor plate with a solution of a lipid (e.g., lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a solution of the test compound in a suitable buffer (e.g., PBS, pH 7.4) and add it to the wells of the donor plate.

  • Assay Assembly: Place the donor plate on top of a 96-well acceptor plate containing a fresh buffer solution.

  • Incubation: Incubate the plate assembly at room temperature for a defined period (typically 4-18 hours) to allow the compound to diffuse from the donor to the acceptor compartment.

  • Quantification: After incubation, measure the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculation: The apparent permeability coefficient (Papp) is calculated based on the concentrations in the donor and acceptor compartments and the incubation time.

Metabolic Stability: Human Liver Microsomal Stability Assay

This in vitro assay assesses the susceptibility of a compound to metabolism by enzymes present in human liver microsomes, primarily cytochrome P450s.[8]

Protocol:

  • Reagent Preparation: Thaw human liver microsomes (HLMs) and dilute them to the desired concentration in a phosphate buffer (pH 7.4). Prepare a solution of the test compound.

  • Incubation Mixture: In a microcentrifuge tube or 96-well plate, combine the HLM suspension and the test compound.

  • Initiation of Reaction: Pre-incubate the mixture at 37°C, then initiate the metabolic reaction by adding a cofactor solution, typically an NADPH-regenerating system.

  • Time-Course Sampling: At specific time points (e.g., 0, 5, 15, 30, and 60 minutes), stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

  • Sample Processing: Centrifuge the samples to precipitate the proteins.

  • Analysis: Analyze the supernatant for the remaining concentration of the parent compound using LC-MS/MS.

  • Data Analysis: Plot the natural logarithm of the percentage of the remaining compound against time. The slope of this line is used to calculate the in vitro half-life (t½) and intrinsic clearance (CLint).

Figure 3: Microsomal Stability Experimental Workflow.

Conclusion: Choosing the Right Ring for the Right Reason

Both oxetane and azetidine are invaluable assets in the medicinal chemist's pursuit of optimized drug candidates. The choice between them is not a matter of inherent superiority but of strategic application based on the specific challenges of a drug discovery program.

  • Choose oxetane when: a significant reduction in the basicity of a nearby amine is required, or when seeking to replace a carbonyl or gem-dimethyl group to improve metabolic stability and solubility without introducing a basic center.

  • Choose azetidine when: introducing a tunable basic center is desirable to enhance solubility and provide a handle for salt formation, or when a more rigid and metabolically stable nitrogen-containing heterocycle is needed as a bioisosteric replacement.

Ultimately, a thorough understanding of the nuanced effects of these four-membered heterocycles, coupled with rigorous experimental evaluation, will empower drug discovery professionals to make informed decisions and design the next generation of safe and effective medicines.

References

The Ascendancy of 3-Phenyloxetan-3-amine in Modern Drug Discovery: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

The quest for novel molecular scaffolds that confer superior pharmacological and pharmacokinetic properties upon drug candidates is a central theme in medicinal chemistry. In recent years, the 3-phenyloxetan-3-amine motif has emerged as a compelling structural unit, offering a unique three-dimensional profile that can overcome challenges associated with traditional flat aromatic systems.[1] This guide provides an in-depth analysis of the structure-activity relationships (SAR) of 3-phenyloxetan-3-amine analogs, with a particular focus on their potential as monoamine transporter inhibitors. We will objectively compare the performance of this scaffold against established alternatives, supported by available experimental data, and provide detailed methodologies for synthesis and evaluation.

The Oxetane Advantage: Beyond a Simple Bioisostere

The incorporation of a strained four-membered oxetane ring is not merely a substitution but a strategic design choice aimed at enhancing "drug-like" properties.[1][2] The oxetane moiety, particularly when positioned at a quaternary center as in the 3-phenyloxetan-3-amine scaffold, can significantly improve a compound's metabolic stability, aqueous solubility, and lipophilicity profile.[1] This often translates to an improved pharmacokinetic profile and a reduction in off-target effects.[1]

Comparative Physicochemical and Metabolic Properties

The advantages of incorporating an oxetane ring are evident when comparing key physicochemical and metabolic parameters against more traditional isosteres. The following tables summarize data from various studies, highlighting the superior performance of oxetane-containing compounds.

Table 1: Physicochemical Properties of 3-Phenyloxetan-3-amine and a Common Bioisostere, Amphetamine [1]

Property3-Phenyloxetan-3-amineAmphetamine
Molecular Weight ( g/mol )149.19135.21
XLogP30.31.8
Topological Polar Surface Area (Ų)35.326.0
Hydrogen Bond Donor Count11
Hydrogen Bond Acceptor Count21

Table 2: Comparative Metabolic Stability of Oxetane-Containing Compounds vs. Non-Oxetane Analogues in Human Liver Microsomes (HLM) [1]

Compound PairBioisosteric ReplacementMetabolic Stability (HLM, t½ min)hERG Inhibition (IC50, µM)Target Potency (IC50, nM)
Pair 1
Compound Agem-dimethyl155.225
Compound Boxetane>60>3020
Pair 2
Compound Ccarbonyl25-10
Compound Doxetane55-12

Structure-Activity Relationship of 3-Phenyloxetan-3-amine Analogs as Monoamine Transporter Inhibitors

Monoamine transporters (MATs), including the dopamine transporter (DAT), serotonin transporter (SERT), and norepinephrine transporter (NET), are critical targets for the treatment of various neurological and psychiatric disorders.[3] The 3-phenyloxetan-3-amine scaffold presents a promising framework for the design of novel MAT inhibitors. While comprehensive SAR data for a complete series of 3-phenyloxetan-3-amine analogs is still emerging, we can infer potential trends based on related scaffolds, such as the well-studied 3-phenyltropanes.[3][4]

The following discussion outlines key structural modifications and their likely impact on activity at DAT, SERT, and NET.

Substitution on the Phenyl Ring

The electronic and steric nature of substituents on the 3-phenyl ring is expected to be a major determinant of both potency and selectivity.

  • Electron-Withdrawing Groups (EWGs): Halogen substitutions (e.g., F, Cl) at the para or meta positions of the phenyl ring have been shown in related series to enhance affinity for DAT.[3] Dichloro substitution, particularly at the 3 and 4 positions, often leads to high affinity at SERT.[4]

  • Electron-Donating Groups (EDGs): Small alkyl or alkoxy groups at the para position may also be well-tolerated and could modulate selectivity between the different transporters.

Modification of the Amine Group

The nature of the substituent on the amine nitrogen plays a crucial role in receptor selectivity.

  • Primary vs. Secondary vs. Tertiary Amines: Primary and secondary amines generally exhibit good adrenergic and dopaminergic activity. Increasing the steric bulk on the nitrogen can shift selectivity. For instance, larger N-substituents can decrease activity at α-adrenergic receptors while increasing it at β-receptors.

  • N-Alkylation: Small alkyl groups (e.g., methyl, ethyl) on the amine are often optimal for DAT and NET inhibition. Larger or more complex substituents may decrease potency or introduce unwanted off-target activities.

Stereochemistry at the C3 Position

The stereochemistry of the chiral center at the C3 position of the oxetane ring is anticipated to be critical for potent and selective inhibition of monoamine transporters. The precise stereochemical preference will likely depend on the specific binding pocket of each transporter.

Experimental Protocols

To facilitate further research and validation of the SAR of 3-phenyloxetan-3-amine analogs, detailed experimental protocols for their synthesis and biological evaluation are provided below.

Synthesis of 3-Phenyloxetan-3-amine Analogs

A plausible synthetic route for the parent 3-phenyloxetan-3-amine and its analogs can be adapted from established methodologies for structurally related oxetanes.[2]

Step 1: Activation of 3-Phenyloxetan-3-ol

  • In a flame-dried round-bottom flask under an inert atmosphere (e.g., argon), dissolve 3-phenyloxetan-3-ol (1 equivalent) in anhydrous dichloromethane (DCM).

  • Cool the solution to 0 °C and add a suitable base, such as triethylamine (1.5 equivalents).

  • Slowly add methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) (1.2 equivalents) dropwise to the stirred solution.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring for completion by thin-layer chromatography (TLC).

Step 2: Azide Substitution

  • Dissolve the activated intermediate from Step 1 in a polar aprotic solvent such as dimethylformamide (DMF).

  • Add sodium azide (NaN₃, 1.5 equivalents) to the solution.

  • Heat the reaction mixture to 60-80 °C and stir for 12-24 hours, monitoring by TLC.

  • Upon completion, cool the reaction mixture, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography.

Step 3: Reduction of the Azide to the Amine

  • In a flame-dried flask under an inert atmosphere, prepare a suspension of a reducing agent, such as lithium aluminum hydride (LiAlH₄, 2-3 equivalents), in an anhydrous ether solvent (e.g., THF or diethyl ether) at 0 °C.

  • Slowly add a solution of the azide intermediate from Step 2 in the same anhydrous solvent to the reducing agent suspension.

  • Allow the reaction to warm to room temperature and stir for 2-6 hours.

  • Carefully quench the reaction by the sequential addition of water, 15% aqueous NaOH, and then more water.

  • Filter the resulting precipitate and wash with the ether solvent.

  • Dry the filtrate over anhydrous sodium sulfate and concentrate under reduced pressure to yield the final product, 3-phenyloxetan-3-amine.

Monoamine Transporter Radioligand Binding Assay

This assay measures the ability of a test compound to displace a known radiolabeled ligand from the monoamine transporters.

Materials:

  • Cell membranes prepared from cells expressing human DAT, SERT, or NET.

  • Radiolabeled ligands (e.g., [³H]WIN 35,428 for DAT, [³H]citalopram for SERT, [³H]nisoxetine for NET).

  • Test compounds (3-phenyloxetan-3-amine analogs).

  • Assay buffer (e.g., 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4).

  • Scintillation fluid and a scintillation counter.

Procedure:

  • Assay Setup: In a 96-well plate, combine the cell membranes, radiolabeled ligand, and varying concentrations of the test compound in the assay buffer.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60-120 minutes) to allow for binding equilibrium to be reached.

  • Termination: Terminate the binding reaction by rapid filtration through a glass fiber filter mat using a cell harvester. This separates the bound from the unbound radioligand.

  • Washing: Quickly wash the filters with ice-cold assay buffer to remove any non-specifically bound radioligand.

  • Scintillation Counting: Place the filter discs into scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50). Calculate the inhibitory constant (Ki) using the Cheng-Prusoff equation.

Visualizing Key Concepts and Workflows

To better illustrate the concepts discussed, the following diagrams were generated using Graphviz.

SAR_Concepts cluster_Scaffold 3-Phenyloxetan-3-amine Scaffold cluster_Modifications Structural Modifications cluster_Properties Resulting Properties Scaffold Core Scaffold Phenyl_Ring Phenyl Ring Substitutions Scaffold->Phenyl_Ring Modify Amine_Group Amine Group Modifications Scaffold->Amine_Group Modify Stereochem C3 Stereochemistry Scaffold->Stereochem Modify Potency Potency (IC50/Ki) Phenyl_Ring->Potency Impacts Selectivity Selectivity (DAT/SERT/NET) Phenyl_Ring->Selectivity Impacts PK_Properties Pharmacokinetics Phenyl_Ring->PK_Properties Impacts Amine_Group->Potency Impacts Amine_Group->Selectivity Impacts Amine_Group->PK_Properties Impacts Stereochem->Potency Impacts Stereochem->Selectivity Impacts Stereochem->PK_Properties Impacts

Caption: Logical relationship of SAR for 3-phenyloxetan-3-amine analogs.

Experimental_Workflow cluster_Synthesis Synthesis cluster_Evaluation Biological Evaluation Start Starting Materials (e.g., 3-phenyloxetan-3-ol) Activation Activation of Hydroxyl Group Start->Activation Azide_Sub Azide Substitution Activation->Azide_Sub Reduction Reduction to Amine Azide_Sub->Reduction Analogs 3-Phenyloxetan-3-amine Analogs Reduction->Analogs Binding_Assay Monoamine Transporter Binding Assay Analogs->Binding_Assay Test in Uptake_Assay Monoamine Uptake Assay Analogs->Uptake_Assay Test in Data_Analysis Data Analysis (IC50, Ki) Binding_Assay->Data_Analysis Uptake_Assay->Data_Analysis SAR_Analysis SAR Analysis Data_Analysis->SAR_Analysis

Caption: Experimental workflow for SAR studies.

Conclusion

The 3-phenyloxetan-3-amine scaffold represents a highly promising and versatile building block in modern medicinal chemistry. Its unique structural and physicochemical properties make it an attractive starting point for the development of novel therapeutics, particularly for targeting the central nervous system. While a comprehensive SAR for this specific class of compounds as monoamine transporter inhibitors is still being fully elucidated, the foundational knowledge of related scaffolds provides a strong basis for rational drug design. The synthetic and bioassay methodologies outlined in this guide offer a robust framework for researchers to further explore and unlock the full therapeutic potential of 3-phenyloxetan-3-amine and its derivatives.

References

A Senior Application Scientist's Guide to In Vitro Metabolic Stability Assays of Oxetane-Containing Compounds

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Ring and the Imperative of Metabolic Profiling

In the landscape of modern medicinal chemistry, the oxetane ring has emerged as a powerful structural motif.[1][2][3] This small, four-membered cyclic ether is increasingly incorporated into drug candidates to fine-tune physicochemical properties.[1][2][3] Its unique three-dimensional structure and polarity can lead to significant improvements in aqueous solubility, lipophilicity (LogD), and receptor binding.[1][3][4][5] Furthermore, strategic placement of an oxetane can block metabolically labile sites or modulate the basicity (pKa) of nearby functional groups, mitigating issues like hERG channel inhibition.[1]

However, the introduction of this strained ring system presents unique metabolic questions. While often improving metabolic stability compared to analogs like gem-dimethyl groups, the oxetane ring itself is not inert.[1][6] Understanding its metabolic fate is critical, as unanticipated clearance pathways can derail an otherwise promising development program.[7] This guide provides a comparative analysis of the essential in vitro assays used to characterize the metabolic stability of oxetane-containing compounds, offering field-proven insights into experimental design, execution, and data interpretation.

Biochemical Foundations: The Metabolic Pathways of Oxetanes

Unlike many traditional scaffolds that are primarily substrates for Cytochrome P450 (CYP) enzymes, oxetanes introduce alternative metabolic routes. While CYP-mediated oxidation of the oxetane ring can occur, a significant and often competing pathway is hydrolysis catalyzed by microsomal epoxide hydrolase (mEH).[8][9][10][11][12]

This mEH-catalyzed ring-opening yields a 1,3-diol, representing a non-oxidative clearance mechanism.[9][12] The ability to direct metabolism away from the CYP system is a key advantage, as it can reduce the potential for drug-drug interactions (DDIs) with co-administered drugs that are CYP substrates or inhibitors.[8][9][11][12] However, this also means that a metabolic stability assessment focused solely on CYP-dependent pathways would be incomplete and potentially misleading. Therefore, the choice of in vitro test system is paramount.

Below is a simplified diagram illustrating the primary metabolic pathways for oxetane-containing compounds.

Oxetane Metabolism cluster_0 Metabolic Pathways Parent Oxetane-Containing Compound (R-Ox) Enzyme_mEH microsomal Epoxide Hydrolase (mEH) Parent->Enzyme_mEH Enzyme_CYP Cytochrome P450s (CYPs) Parent->Enzyme_CYP Diol 1,3-Diol Metabolite Oxidized Oxidized Metabolite Enzyme_mEH->Diol Hydrolysis (Ring Opening) Enzyme_CYP->Oxidized Oxidation

Caption: Primary metabolic routes for oxetane-containing compounds.

Comparative Guide: Human Liver Microsomes (HLM) vs. Cryopreserved Hepatocytes

The two most common in vitro systems for assessing metabolic stability are human liver microsomes (HLM) and suspended or plated cryopreserved human hepatocytes.[13][14][15] The choice between them is not merely one of convenience but a critical experimental decision that dictates the scope of the metabolic data obtained.

FeatureHuman Liver Microsomes (HLM)Cryopreserved Human Hepatocytes
Composition Subcellular fraction of the endoplasmic reticulum.[16]Intact, whole liver cells.[16][17]
Enzymes Present Rich in Phase I enzymes (CYPs, FMOs) and some Phase II (UGTs, mEH).[16][18]Full complement of Phase I and Phase II enzymes, transporters, and cofactors at physiological levels.[16][17][19]
Primary Use Case High-throughput screening for CYP-mediated metabolism.[14][16] Simple and cost-effective.[16]"Gold standard" for a comprehensive metabolic profile, including non-CYP pathways and the interplay of metabolism and transport.[16][19]
Suitability for Oxetanes Good, but incomplete. Captures CYP oxidation and mEH hydrolysis.[8][11] May miss contributions from cytosolic enzymes or underestimate clearance if cellular uptake is rate-limiting.[13]Excellent. Provides the most holistic and physiologically relevant picture of oxetane metabolism by including all enzyme families and transport processes.[13][16]
Limitations Lacks cellular transporters and cytosolic enzymes.[16] Can overestimate clearance for compounds with low passive permeability.[13][20]More expensive and lower throughput. Requires careful handling to maintain viability.[21][22]

Senior Scientist's Recommendation: For early-stage discovery and rank-ordering of analogs where CYP-mediated metabolism is the primary concern, HLM assays provide valuable, rapid feedback.[16] However, for any oxetane-containing lead compound intended for progression, a hepatocyte stability assay is essential.[16][19] Comparing the intrinsic clearance values between the two systems can itself be diagnostic: a significantly faster clearance in hepatocytes than in microsomes suggests the involvement of non-CYP pathways (like cytosolic enzymes) or active uptake into the cell.[13] Conversely, faster clearance in microsomes may indicate that low cell permeability is the rate-limiting step in the more complex hepatocyte system.[13][20]

Core Experimental Protocol: A Self-Validating In Vitro Assay

The following protocol for a suspension hepatocyte assay is designed to be self-validating by including appropriate controls. This ensures that the results are trustworthy and the assay system is performing as expected.

Objective: To determine the in vitro half-life (t½) and intrinsic clearance (CLint) of an oxetane-containing test compound.
Materials:
  • Cryopreserved human hepatocytes (pooled donor)

  • Williams' Medium E and Hepatocyte Maintenance Supplement[21]

  • Test Compound (TC): 10 mM stock in DMSO

  • Positive Controls:

    • High-Turnover Control (e.g., Verapamil, Midazolam)[7][18]

    • Low-Turnover Control (e.g., Warfarin, Diazepam)[18]

  • Vehicle Control: DMSO

  • Quenching Solution: Ice-cold Acetonitrile with an appropriate internal standard (e.g., Tolbutamide, Labetalol)

  • 96-well plates (non-coated for incubation, collection plates)

  • Incubator with orbital shaker (37°C, 5% CO₂, 90-120 rpm)[21]

  • LC-MS/MS system for analysis[23][24]

Experimental Workflow Diagram

Hepatocyte Stability Workflow cluster_prep Preparation (37°C) cluster_incubation Incubation & Sampling cluster_analysis Analysis A Thaw & Resuspend Cryopreserved Hepatocytes B Determine Cell Viability & Density (e.g., Trypan Blue) A->B C Dilute Hepatocytes to 1.0 x 10^6 cells/mL in Incubation Medium B->C E Pre-warm TC/Control plate and Hepatocyte Suspension C->E D Prepare TC & Control Working Solutions (e.g., 2 µM in Medium) D->E F Initiate Reaction: Mix equal volumes of Hepatocytes & TC/Controls (Final Conc: 0.5x10^6 cells/mL, 1 µM TC) E->F G Incubate at 37°C with shaking F->G H Sample at Time Points (0, 15, 30, 60, 120 min) into Quenching Solution G->H I Centrifuge Samples to Pellet Debris H->I J Analyze Supernatant via LC-MS/MS I->J K Calculate % Remaining vs. Time=0 J->K L Determine t½ and CLint K->L

Caption: Step-by-step workflow for the hepatocyte metabolic stability assay.

Step-by-Step Methodology:
  • Preparation:

    • Thaw cryopreserved hepatocytes according to the supplier's protocol in a 37°C water bath.[15]

    • Gently resuspend cells in pre-warmed incubation medium. Perform a cell count and viability assessment (e.g., using Trypan Blue). Viability should be >80%.

    • Dilute the hepatocyte suspension to a working concentration of 1.0 x 10⁶ viable cells/mL.[21] Keep the suspension gently mixed at 37°C.

    • In a separate 96-well plate, prepare 2X working solutions of the test compound and positive/negative controls by diluting the 10 mM DMSO stocks into pre-warmed medium. The final DMSO concentration in the incubation should not exceed 0.1%.[22] A typical final test compound concentration is 1 µM.[17]

  • Incubation:

    • To initiate the reaction, add an equal volume of the 1.0 x 10⁶ cells/mL hepatocyte suspension to the wells containing the 2X compound solutions. This yields a final cell density of 0.5 x 10⁶ cells/mL and a 1X final compound concentration.[17][21]

    • Immediately after adding the cells to the first time point wells (T=0), transfer an aliquot to a collection plate containing ice-cold quenching solution.[23] This sample represents 100% of the compound at the start of the reaction.

    • Place the incubation plate in the incubator (37°C, 5% CO₂, shaking).[21]

    • At subsequent time points (e.g., 15, 30, 60, 90, 120 minutes), remove aliquots from the incubation wells and quench the reaction in the same manner.[17][21] The selection of time points depends on the expected stability of the compound.[23]

  • Sample Analysis:

    • Once all time points are collected, centrifuge the collection plate to pellet precipitated proteins and cell debris.

    • Transfer the supernatant to a new plate for analysis.

    • Quantify the remaining parent compound in each sample using a validated LC-MS/MS method.[23][24]

Data Analysis and Interpretation

  • Calculate Percent Remaining: Determine the peak area ratio of the test compound to the internal standard at each time point. Normalize this to the T=0 sample to calculate the percent of parent compound remaining.

  • Determine Half-Life (t½): Plot the natural logarithm (ln) of the percent remaining versus time. The slope of the linear regression of this line is the elimination rate constant (k).

    • Slope = -k

    • t½ = 0.693 / k[21][23]

  • Calculate In Vitro Intrinsic Clearance (CLint): This value normalizes the rate of metabolism to the number of cells used in the incubation.

    • CLint (µL/min/10⁶ cells) = (0.693 / t½) * (Incubation Volume (µL) / Number of cells (in millions))[21][23]

Self-Validation Checks:

  • High-Turnover Control: Should display rapid disappearance (>80% loss by the final time point).

  • Low-Turnover Control: Should remain stable (<20% loss over the incubation period).

  • Vehicle Control (No Compound): Ensures no interfering peaks are present in the LC-MS/MS analysis.

  • Heat-Inactivated Hepatocytes (Optional Negative Control): Incubating the compound with boiled hepatocytes confirms that disappearance is due to enzymatic activity and not chemical instability.[21]

If the controls do not perform as expected, the assay results for the test compounds are considered invalid, and troubleshooting is required.

Conclusion

The incorporation of oxetane rings is a valuable strategy in modern drug design, offering a tool to enhance metabolic stability and other key drug-like properties.[3][4][5] However, their unique metabolic profile, particularly the potential for mEH-catalyzed hydrolysis, necessitates a thoughtful and comprehensive in vitro assessment.[8][10][11] While HLM assays are useful for high-throughput screening, cryopreserved hepatocyte assays provide the most physiologically relevant data, capturing the full spectrum of metabolic possibilities.[16][19] By employing robust, self-validating protocols and carefully comparing results from different in vitro systems, researchers can confidently characterize the metabolic fate of novel oxetane-containing compounds, enabling data-driven decisions to advance the most promising candidates toward the clinic.

References

Validating the Effect of the Oxetane Group on Target Binding Affinity: A Comparative Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern medicinal chemistry, the strategic incorporation of small, functional groups to optimize the pharmacokinetic and pharmacodynamic properties of drug candidates is a cornerstone of successful drug development. Among these, the oxetane ring, a four-membered cyclic ether, has emerged as a powerful tool for enhancing molecular properties. This guide provides an in-depth analysis of the role of the oxetane group in modulating target binding affinity, offering a comparative framework and detailed experimental protocols to validate its effects.

The Rationale for Oxetane Incorporation: Beyond a Simple Spacer

The oxetane moiety is increasingly utilized as a bioisostere for commonly employed functional groups, such as gem-dimethyl and carbonyl groups.[1][2][3] Its appeal lies in a unique combination of physicochemical properties that can favorably impact a molecule's profile.

  • Improved Physicochemical Properties: The introduction of an oxetane can lead to significant enhancements in aqueous solubility and metabolic stability, while reducing lipophilicity.[2][4][5] This is attributed to the polar nature of the ether oxygen and the three-dimensional sp³-rich character of the ring.[1][6]

  • Modulation of Basicity: The electron-withdrawing nature of the oxetane's oxygen atom can notably decrease the basicity of adjacent amines, a tactic often employed to mitigate off-target effects, such as hERG channel inhibition.[2][6]

  • Vectorial Exit and Conformational Rigidity: The defined geometry of the oxetane ring can act as a conformational lock, positioning substituents in a more favorable orientation for target engagement.[1] This can lead to an increase in binding affinity by providing a better fit into the target's binding pocket.[7]

The decision to incorporate an oxetane is therefore a multi-faceted strategic choice aimed at holistically improving a compound's drug-like properties, including its interaction with the biological target.

Comparative Analysis: Oxetane vs. Common Bioisosteres

The true impact of the oxetane group is best understood through direct comparison with the functionalities it often replaces. The following table summarizes key comparative data from published studies.

Original Compound/Group Oxetane-Containing Analogue Target Key Finding Reference
gem-dimethyl groupOxetaneIndoleamine 2,3-dioxygenase (IDO1)Oxetane analogue maintained potent (Ki = 0.15 nM) binding affinity while significantly improving physicochemical properties.[1][8][1][8]
Methyl groupOxetaneMatrix Metalloproteinase-13 (MMP-13)Replacement of a methyl group with an oxetane maintained low nanomolar inhibitory potency (Ki = 2.7 nM) and exquisite selectivity, while significantly improving metabolic stability and aqueous solubility.[1][8][1][8]
Carbonyl groupOxetaneGeneralOxetanes offer a similar dipole moment and hydrogen-bonding capacity to carbonyls but are generally more resistant to metabolic degradation.[3][3]
Phenyl thioether moietyOxetane-containing alkylamino groupB-cell lymphoma 2 (BCL-2)The oxetane-containing compound exhibited outstanding BCL-2 inhibitory activity (IC50 = 17.3 nM) and significant selectivity.[8][8]

Experimental Validation of Target Binding Affinity

To empirically validate the effect of oxetane incorporation on target binding affinity, a suite of biophysical techniques can be employed. The choice of assay will depend on factors such as the nature of the target protein, the availability of reagents, and the desired throughput. Below are detailed protocols for three gold-standard methods.

Isothermal Titration Calorimetry (ITC)

ITC directly measures the heat released or absorbed during a binding event, providing a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).[6][9][10][11]

Experimental Protocol: Comparative ITC Analysis

Objective: To determine and compare the binding affinities of an oxetane-containing compound and its non-oxetane analogue to a target protein.

Materials:

  • Purified target protein (≥95% purity)

  • Oxetane-containing compound and its analogue (≥98% purity)

  • ITC instrument (e.g., Malvern MicroCal PEAQ-ITC)

  • Dialysis buffer (e.g., PBS or HEPES, pH 7.4)

  • DMSO (for compound dissolution)

Methodology:

  • Sample Preparation:

    • Dialyze the target protein extensively against the chosen ITC buffer to ensure buffer matching.

    • Prepare a stock solution of the protein at a concentration of 10-50 µM.

    • Dissolve the oxetane-containing compound and its analogue in 100% DMSO to create high-concentration stock solutions.

    • Prepare the final ligand solutions by diluting the DMSO stocks into the ITC buffer. The final DMSO concentration should be identical for both compounds and ideally below 5%. The ligand concentration in the syringe should be 10-20 times higher than the protein concentration in the cell.[12]

  • ITC Experiment:

    • Load the protein solution into the sample cell and the ligand solution into the injection syringe.

    • Perform a series of injections (e.g., 19 injections of 2 µL each) at a constant temperature (e.g., 25 °C).

    • Record the heat changes associated with each injection.

    • Perform a control titration by injecting the ligand solution into the buffer alone to account for the heat of dilution.

  • Data Analysis:

    • Subtract the heat of dilution from the raw binding data.

    • Fit the integrated heat data to a suitable binding model (e.g., one-site binding model) to determine the KD, n, ΔH, and ΔS.

    • Repeat the entire experiment for the non-oxetane analogue under identical conditions.

Data Presentation:

Compound KD (nM) n (stoichiometry) ΔH (kcal/mol) TΔS (kcal/mol)
Analogue (non-oxetane)ValueValueValueValue
Oxetane CompoundValueValueValueValue

Diagram: ITC Experimental Workflow

ITC_Workflow cluster_prep Sample Preparation cluster_exp ITC Experiment cluster_analysis Data Analysis Prot_Prep Protein Purification & Dialysis Lig_Prep Ligand Dissolution & Dilution ITC_Run Titration in ITC Instrument Prot_Prep->ITC_Run Lig_Prep->ITC_Run Control_Run Control Titration (Ligand into Buffer) Lig_Prep->Control_Run Data_Processing Integration & Subtraction of Dilution Heat ITC_Run->Data_Processing Control_Run->Data_Processing Model_Fitting Fit Data to Binding Model Data_Processing->Model_Fitting Thermo_Params Determine K_D, n, ΔH, ΔS Model_Fitting->Thermo_Params Comparison Comparison Thermo_Params->Comparison Compare with Analogue

Caption: Workflow for comparative binding affinity analysis using Isothermal Titration Calorimetry.

Surface Plasmon Resonance (SPR)

SPR is a label-free optical technique that measures changes in the refractive index at the surface of a sensor chip to monitor binding events in real-time.[13] It provides kinetic data, including the association rate constant (ka) and the dissociation rate constant (kd), from which the equilibrium dissociation constant (KD) can be calculated (KD = kd/ka).[14]

Experimental Protocol: Comparative SPR Analysis

Objective: To determine and compare the binding kinetics and affinity of an oxetane-containing compound and its non-oxetane analogue.

Materials:

  • SPR instrument (e.g., Biacore T200)

  • Sensor chip (e.g., CM5)

  • Immobilization reagents (e.g., EDC/NHS, ethanolamine)

  • Purified target protein

  • Oxetane-containing compound and its analogue

  • Running buffer (e.g., HBS-EP+)

Methodology:

  • Ligand Immobilization:

    • Activate the sensor chip surface using a mixture of EDC and NHS.

    • Inject the purified target protein over the activated surface to achieve covalent immobilization.

    • Deactivate any remaining active esters using ethanolamine.

  • Interaction Analysis:

    • Inject a series of concentrations of the oxetane-containing compound over the immobilized protein surface (association phase).

    • Flow running buffer over the surface to monitor the dissociation of the compound (dissociation phase).

    • Regenerate the sensor surface using a mild regeneration solution to remove any remaining bound compound.[15]

    • Repeat the process for the non-oxetane analogue.

  • Data Analysis:

    • Reference subtract the data from a control flow cell.

    • Fit the sensorgrams to a suitable kinetic model (e.g., 1:1 Langmuir binding) to determine ka, kd, and KD.

Data Presentation:

Compound ka (M-1s-1) kd (s-1) KD (nM)
Analogue (non-oxetane)ValueValueValue
Oxetane CompoundValueValueValue

Diagram: SPR Experimental Cycle

SPR_Cycle Start Baseline (Running Buffer) Association Association (Analyte Injection) Start->Association Inject Analyte Dissociation Dissociation (Running Buffer) Association->Dissociation Inject Buffer Regeneration Regeneration (Regeneration Solution) Dissociation->Regeneration Inject Regenerant End Return to Baseline Regeneration->End Inject Buffer End->Association Next Cycle

Caption: The four key phases of a typical Surface Plasmon Resonance (SPR) experimental cycle.

Radioligand Binding Assay

This technique utilizes a radioactively labeled ligand (radioligand) to quantify the binding of a compound to a target receptor.[4][16] It is a highly sensitive and robust method, particularly for membrane-bound receptors.[4]

Experimental Protocol: Competitive Radioligand Binding Assay

Objective: To determine the inhibitory constant (Ki) of an oxetane-containing compound and its analogue by measuring their ability to compete with a known radioligand for binding to the target.

Materials:

  • Cell membranes or purified receptor preparation

  • Known radioligand for the target

  • Oxetane-containing compound and its analogue

  • Assay buffer

  • Glass fiber filters

  • Scintillation fluid and counter

Methodology:

  • Assay Setup:

    • In a 96-well plate, add the receptor preparation, a fixed concentration of the radioligand, and varying concentrations of the unlabeled test compound (oxetane or analogue).

    • Include wells for total binding (radioligand + receptor) and non-specific binding (radioligand + receptor + a high concentration of a known unlabeled ligand).

  • Incubation:

    • Incubate the plate at a specific temperature for a defined period to allow the binding to reach equilibrium.[1]

  • Separation of Bound and Free Ligand:

    • Rapidly filter the contents of each well through a glass fiber filter using a cell harvester. The receptor-bound radioligand will be trapped on the filter.

    • Wash the filters with ice-cold buffer to remove any unbound radioligand.

  • Quantification:

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[1]

Data Presentation:

Compound IC50 (nM) Ki (nM)
Analogue (non-oxetane)ValueValue
Oxetane CompoundValueValue

Diagram: Competitive Radioligand Binding Principle

Radioligand_Binding cluster_binding cluster_competition Receptor { Receptor} Bound_Complex Receptor-Radioligand Complex (Signal) Receptor:f0->Bound_Complex Binds Radioligand Radioligand (*) Unbound_Radioligand Free Radioligand (*) (Reduced Signal) Competitor Test Compound Competitor->Receptor:f0 Competes with Radioligand

Caption: Principle of competitive radioligand binding assays.

Conclusion

The oxetane group is a valuable motif in the medicinal chemist's toolbox, capable of improving a range of ADME properties while potentially enhancing or maintaining target binding affinity. The decision to incorporate an oxetane should be guided by a clear understanding of its potential effects and rigorously validated through empirical testing. The comparative experimental frameworks provided in this guide, utilizing ITC, SPR, and radioligand binding assays, offer robust methodologies for elucidating the precise impact of the oxetane moiety on the interaction between a drug candidate and its biological target. By systematically applying these techniques, researchers can make data-driven decisions to accelerate the optimization of lead compounds and increase the probability of success in drug discovery programs.

References

A Comparative Guide to the X-ray Crystallography of Ligands Containing the 3-Aminooxetane Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Ascendancy of the 3-Aminooxetane Scaffold

The 3-aminooxetane motif has transitioned from a synthetic curiosity to a cornerstone in contemporary medicinal chemistry.[1][2] Its value lies in its unique ability to modulate key physicochemical properties of drug candidates.[3][4] As a four-membered oxygen-containing heterocycle, the oxetane ring imparts a desirable combination of low molecular weight, high polarity, and significant three-dimensionality.[1][2] These features are instrumental in optimizing aqueous solubility, metabolic stability, and lipophilicity (LogD).[1][2][5]

Notably, the 3-aminooxetane scaffold serves as a bioisostere for commonly used groups like gem-dimethyl and carbonyl functionalities.[2][4] The inductive electron-withdrawing effect of the oxetane ring can also significantly reduce the basicity (pKa) of the adjacent amine, a critical factor in mitigating off-target effects and improving oral bioavailability.[2][6] Given these advantages, an increasing number of clinical candidates incorporate this scaffold, making a comprehensive understanding of its crystallographic behavior essential for structure-based drug design.

The Crystallographer's Challenge: Navigating the Nuances of 3-Aminooxetane

While synthetically accessible, the 3-aminooxetane scaffold presents distinct challenges in X-ray crystallography. The inherent properties that make it attractive for medicinal chemistry can complicate the process of obtaining high-quality crystals suitable for diffraction studies.

  • High Polarity and Solubility: The polar nature of the oxetane ring enhances aqueous solubility, which can be a double-edged sword.[1][2] While beneficial for in vivo applications, high solubility can impede crystallization by favoring the solute state over the solid, crystalline state.

  • Conformational Flexibility: Although a four-membered ring, the oxetane moiety is not entirely rigid. It possesses a degree of puckering, and the exocyclic amino group introduces additional conformational possibilities.[6][7] This flexibility can lead to disorder in the crystal lattice, degrading diffraction quality.

  • Hydrogen Bonding Ambiguity: The oxetane oxygen is a potent hydrogen bond acceptor, while the amino group can act as both a donor and acceptor.[8] This can result in multiple, competing hydrogen bond networks, potentially frustrating the formation of a well-ordered crystal lattice.

Strategies for Successful Crystallization

Overcoming the challenges associated with crystallizing 3-aminooxetane-containing ligands requires a multi-faceted approach, spanning from ligand design to the crystallization experiment itself.

Ligand Design and Modification
  • Modulating Polarity: While the inherent polarity of the scaffold is a key feature, strategic modifications to the rest of the molecule can help balance overall physicochemical properties to favor crystallization.[9]

  • Reducing Conformational Freedom: Introducing more rigid groups elsewhere in the ligand can help to pre-organize the molecule into a conformation more amenable to crystal packing.

  • Salt Formation: For ligands with a basic amine, forming a salt with a suitable counter-ion can introduce strong, directional interactions that facilitate the formation of a stable crystal lattice.

Co-crystallization with a Target Protein

Co-crystallization with a biological target is often the most effective strategy, as the defined binding pocket of the protein restricts the ligand's conformation and provides a structured environment for crystallization.

Advanced Crystallization Techniques
  • Vapor Diffusion: This remains the most common and often successful technique. Experimenting with a wide range of precipitants, pH values, and temperatures is crucial.

  • Microseeding: Introducing microscopic seed crystals of the desired material can overcome the kinetic barrier to nucleation and promote the growth of larger, higher-quality crystals.

  • Nucleating Agents: The use of nucleating agents can accelerate crystallization and improve crystal quality by providing a template for crystal growth.[10][11]

Comparative Analysis: 3-Aminooxetane vs. Alternative Scaffolds

The choice of a scaffold is a critical decision in drug design. The following table provides a head-to-head comparison of the 3-aminooxetane scaffold with other commonly used four- and five-membered heterocycles.[12]

Property3-AminooxetaneAzetidineCyclobutane
Heteroatom OxygenNitrogenCarbon
Polarity HighModerate to HighLow
H-bond Acceptor StrongModerateWeak
H-bond Donor Yes (Amine)Yes (Amine)No
Basicity (pKa) of Amine Attenuated[2]Typical AlkylamineTypical Alkylamine
Metabolic Stability Generally High[3]VariableGenerally High
Three-Dimensionality HighHighHigh
Synthetic Tractability Moderate to High[1][2]HighModerate

This comparison highlights the unique profile of the 3-aminooxetane scaffold. Its ability to act as a strong hydrogen bond acceptor while attenuating the basicity of the adjacent amine is a key differentiator.

Experimental Protocols

Protocol for Co-crystallization of a 3-Aminooxetane Ligand with a Target Protein

This protocol outlines a general workflow for the co-crystallization of a protein-ligand complex using the sitting-drop vapor diffusion method.

  • Protein and Ligand Preparation:

    • Purify the target protein to >95% homogeneity.

    • Dissolve the 3-aminooxetane-containing ligand in a suitable solvent (e.g., DMSO) to a stock concentration of 10-50 mM.

  • Complex Formation:

    • Mix the protein and ligand in a 1:1.5 to 1:3 molar ratio.

    • Incubate on ice for 1-2 hours to allow for complex formation.

  • Crystallization Screening:

    • Use a commercially available sparse-matrix screen to sample a wide range of crystallization conditions.

    • Set up sitting drops by mixing 1 µL of the protein-ligand complex with 1 µL of the reservoir solution.

  • Crystal Optimization:

    • Once initial hits are identified, optimize the conditions by systematically varying the precipitant concentration, pH, and additives.

  • Crystal Harvesting and Cryo-protection:

    • Carefully remove a single crystal from the drop.

    • Briefly soak the crystal in a cryo-protectant solution (typically the reservoir solution supplemented with 20-30% glycerol or ethylene glycol) to prevent ice formation during freezing.

  • Data Collection:

    • Flash-cool the crystal in liquid nitrogen.

    • Collect X-ray diffraction data at a synchrotron source.[13]

Case Study: A Spirocyclic Oxetane in the PDB

A search of the Protein Data Bank (PDB) reveals numerous examples of ligands containing the 3-aminooxetane or related spirocyclic oxetane scaffolds. For instance, the ligand XET, found in PDB entry 8S40, is a potent inhibitor that features a 1,6-diazaspiro[3.3]heptane moiety.[14] The crystal structure of this complex would provide invaluable insights into the specific interactions of the spirocyclic oxetane with the target protein, showcasing how the unique geometry and electronic properties of the scaffold contribute to binding affinity and selectivity.

Visualization of Key Concepts

Experimental Workflow for Protein-Ligand Co-crystallization

G cluster_prep Preparation cluster_main Crystallization cluster_data Data Collection Protein_Prep Protein Purification (>95% Homogeneity) Complex_Formation Complex Formation (1:3 Molar Ratio) Protein_Prep->Complex_Formation Ligand_Prep Ligand Solubilization (10-50 mM in DMSO) Ligand_Prep->Complex_Formation Screening Sparse Matrix Screening (Sitting-Drop Vapor Diffusion) Complex_Formation->Screening Optimization Condition Optimization (Fine-tuning variables) Screening->Optimization Harvesting Crystal Harvesting & Cryo-protection Optimization->Harvesting Data_Collection X-ray Diffraction (Synchrotron) Harvesting->Data_Collection Structure_Solution Structure Solution & Refinement Data_Collection->Structure_Solution

Caption: A generalized workflow for the co-crystallization of a protein-ligand complex.

Comparison of Scaffold Interaction Profiles

G cluster_oxetane 3-Aminooxetane cluster_azetidine Azetidine Oxetane Oxetane Oxygen Receptor_Site Receptor H-Bond Acceptor/Donor Oxetane->Receptor_Site Strong H-Bond Acceptor Amine_Ox Amine (Attenuated pKa) Amine_Ox->Receptor_Site H-Bond Donor Azetidine_N Azetidine Nitrogen Azetidine_N->Receptor_Site Moderate H-Bond Acceptor/Donor Amine_Az Amine (Standard pKa) Amine_Az->Receptor_Site H-Bond Donor

Caption: Conceptual comparison of hydrogen bonding capabilities.

Conclusion and Future Outlook

The 3-aminooxetane scaffold is a powerful tool in the medicinal chemist's arsenal, offering a unique combination of properties that can be leveraged to design superior drug candidates. While its distinct physicochemical characteristics can present challenges for X-ray crystallography, a strategic and informed approach can lead to high-resolution structures that are critical for advancing structure-based drug discovery programs. As synthetic methodologies for creating diverse oxetane derivatives continue to expand, so too will their representation in the crystallographic literature, further solidifying the importance of this remarkable scaffold.

References

Mitigating Cardiotoxicity Risk: A Comparative Guide to the hERG Inhibition Profile of 3-Aminooxetane Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, medicinal chemists, and drug development professionals, navigating the challenge of cardiotoxicity is a critical aspect of bringing new therapeutics to patients. A primary hurdle in this endeavor is the inhibition of the human Ether-à-go-go-Related Gene (hERG) potassium channel, a notorious off-target that has led to the downfall of many promising drug candidates.[1] Blockade of the hERG channel can delay cardiac repolarization, leading to QT interval prolongation and a potentially fatal arrhythmia known as Torsades de Pointes (TdP).[2] Consequently, early and accurate assessment of a compound's hERG liability is paramount.

This guide provides an in-depth analysis of the 3-aminooxetane moiety as a strategic tool to mitigate hERG inhibition. We will objectively compare its performance against more traditional amine-containing scaffolds, supported by experimental data, and provide detailed protocols for assessing hERG liability in your own drug discovery programs.

The Physicochemical Driver of hERG Inhibition: Basicity and Lipophilicity

The promiscuity of the hERG channel is well-documented; its large inner cavity can accommodate a wide variety of structurally diverse molecules.[2] However, a common pharmacophore for hERG blockers has emerged, typically characterized by a basic amine that becomes protonated at physiological pH, and one or more lipophilic or aromatic regions.[3] These features facilitate interaction with key residues within the channel pore. Therefore, a primary strategy to de-risk compounds for hERG liability is to modulate their physicochemical properties, specifically by reducing basicity (pKa) and lipophilicity (LogP/LogD).[4]

The 3-Aminooxetane Advantage: A Built-in Safety Catch

The oxetane ring, a four-membered cyclic ether, has gained significant traction in medicinal chemistry as a versatile building block.[5] Its small size, polarity, and three-dimensional nature can confer a range of beneficial properties, including improved aqueous solubility and metabolic stability.[6][7] Crucially, when incorporated as a 3-aminooxetane, the electron-withdrawing nature of the oxetane's oxygen atom significantly reduces the basicity of the adjacent amine. This "safety catch" mechanism is a powerful tool for designing molecules with a reduced propensity for hERG channel binding.

Comparative Analysis: 3-Aminooxetanes vs. Alternative Scaffolds

The true value of the 3-aminooxetane scaffold is best illustrated through direct comparison with other commonly used amine-containing groups. The following data, synthesized from published drug discovery campaigns, demonstrates the tangible benefits of this approach.

One compelling case study involves the optimization of a series of mTOR inhibitors. A lead compound containing a tertiary alkylamine exhibited potent hERG inhibition (IC50 = 8.5 µM), which was attributed to its high basicity (pKa = 7.6). By replacing this moiety with an N-oxetanyl group, the basicity was markedly reduced (pKa = 5.0), resulting in a dramatic decrease in hERG liability (IC50 > 100 µM).[5][6]

In another example from a CK2 kinase inhibitor program, a matched-pair analysis was conducted where an N-cyclopropyl group was replaced with an N-oxetanyl group. This substitution led to a reduction in lipophilicity and a concomitant decrease in hERG ion channel binding.[8]

Compound/ScaffoldKey Structural FeaturepKahERG IC50 (µM)Reference
mTOR Inhibitor Series
Compound 42 Tertiary Alkylamine7.68.5[6]
Compound 43 (GDC-0349)N-oxetanyl derivative~5.0> 100[5][6]
MNK Inhibitor Series
Compound 40 3-aminooxetane derivativeN/ANo inhibition observed[6]
General Matched-Pair Analysis
Analog AN-cyclopropylHigherHigher hERG binding[8]
Analog BN-oxetanylLowerReduced hERG binding[8]

Table 1: Comparative hERG inhibition data for 3-aminooxetane derivatives and their analogs.

This comparative data underscores a critical principle: the incorporation of a 3-aminooxetane is a highly effective strategy for mitigating hERG risk by directly addressing one of the root causes of binding – high basicity.

Experimental Protocols for Assessing hERG Inhibition

To empower researchers to validate these findings and assess their own compounds, we present detailed methodologies for two gold-standard hERG assays. The choice of assay often depends on the stage of the drug discovery process, with higher throughput assays used for initial screening and the more resource-intensive patch-clamp technique reserved for lead candidates.

Gold Standard: Manual Patch-Clamp Electrophysiology

Manual patch-clamp is the definitive assay for characterizing a compound's effect on hERG channel function, providing detailed information on potency and mechanism of block.[9]

Objective: To determine the concentration-dependent inhibition of the hERG current (IKr) by a test compound in a heterologous expression system.

Materials:

  • HEK293 or CHO cell line stably expressing the hERG channel.

  • Cell culture reagents.

  • External solution (e.g., Tyrode's solution).

  • Internal solution (pipette solution) containing potassium as the primary charge carrier.

  • Patch-clamp rig (amplifier, micromanipulator, perfusion system).

  • Test compound stock solution (typically in DMSO).

Step-by-Step Methodology:

  • Cell Preparation: Plate the hERG-expressing cells onto glass coverslips 24-48 hours prior to the experiment.

  • Chamber Perfusion: Place a coverslip in the recording chamber on the microscope stage and perfuse with external solution at a physiological temperature (e.g., 35-37°C).[9]

  • Pipette Preparation: Pull glass micropipettes and fill with internal solution. The pipette resistance should be 2-5 MΩ.

  • Giga-seal Formation: Approach a single cell with the micropipette and apply gentle suction to form a high-resistance seal (>1 GΩ) with the cell membrane.

  • Whole-Cell Configuration: Rupture the cell membrane patch under the pipette tip to gain electrical access to the cell's interior.

  • Voltage Protocol & Baseline Recording: Apply a specific voltage-clamp protocol to elicit hERG currents. A typical protocol involves a depolarizing step to activate the channels, followed by a repolarizing step to measure the characteristic "tail" current, which is used to quantify hERG block. Record a stable baseline current in the vehicle control solution.

  • Compound Application: Perfuse the cell with increasing concentrations of the test compound, allowing the current to reach a steady-state at each concentration.

  • Data Analysis: Measure the amplitude of the hERG tail current at each concentration and normalize it to the baseline current. Plot the percent inhibition against the compound concentration and fit the data to a concentration-response curve to determine the IC50 value.

Diagram of the Patch-Clamp Workflow

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Data Analysis cell_prep Plate hERG-expressing cells pipette_prep Prepare internal solution-filled micropipette giga_seal Form Giga-seal on a single cell cell_prep->giga_seal pipette_prep->giga_seal whole_cell Establish Whole-Cell Configuration giga_seal->whole_cell baseline Record Baseline hERG Current (Vehicle) whole_cell->baseline compound_app Apply Test Compound Concentrations baseline->compound_app washout Washout (optional) compound_app->washout measure Measure Tail Current Amplitude compound_app->measure washout->measure normalize Normalize to Baseline measure->normalize plot Plot Concentration-Response Curve normalize->plot ic50 Determine IC50 Value plot->ic50

Caption: Workflow for hERG assessment via manual patch-clamp.

Higher-Throughput Alternative: Radioligand Binding Assay

This assay provides a more rapid, cost-effective method for screening larger numbers of compounds by measuring their ability to displace a known radiolabeled hERG channel blocker.

Objective: To determine the binding affinity (Ki) of a test compound to the hERG channel.

Materials:

  • Membrane preparations from HEK293 cells expressing the hERG channel.

  • Radioligand (e.g., [3H]-Astemizole or [3H]-Dofetilide).

  • Unlabeled competitor for non-specific binding determination (e.g., cold Astemizole).

  • Assay buffer.

  • 96-well filter plates.

  • Scintillation counter.

Step-by-Step Methodology:

  • Reaction Setup: In a 96-well plate, combine the hERG membrane preparation, the radioligand at a fixed concentration, and varying concentrations of the test compound.

  • Control Wells: Include wells for "total binding" (membranes + radioligand only) and "non-specific binding" (membranes + radioligand + a high concentration of an unlabeled hERG blocker).

  • Incubation: Incubate the plate for a defined period (e.g., 60-120 minutes) at room temperature to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through a filter plate and wash with cold assay buffer to separate bound from free radioligand.

  • Counting: Dry the filter plate, add scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

  • Data Analysis: Calculate the specific binding by subtracting the non-specific binding from the total binding. Plot the percentage of specific binding against the test compound concentration and fit the data to determine the IC50, which can then be converted to a Ki value.

Diagram of the Radioligand Binding Assay Workflow

G cluster_setup Assay Setup cluster_procedure Procedure cluster_analysis Data Analysis reagents Combine hERG membranes, radioligand, and test compound controls Prepare Total & Non-Specific Binding Controls incubate Incubate to Equilibrium reagents->incubate controls->incubate filter Filter and Wash incubate->filter count Scintillation Counting filter->count calculate Calculate Specific Binding count->calculate plot Plot Displacement Curve calculate->plot determine_ic50 Determine IC50/Ki plot->determine_ic50

Caption: Workflow for hERG radioligand binding assay.

Conclusion: A Strategic Choice for Safer Drug Design

The evidence strongly supports the use of the 3-aminooxetane moiety as a proactive strategy in medicinal chemistry to mitigate hERG-related cardiotoxicity. By intrinsically lowering the basicity of the crucial amine function, this scaffold disrupts a key interaction with the hERG channel, often leading to a significantly improved safety profile when compared to traditional bioisosteres like piperidines, pyrrolidines, or cyclopropylamines. While every drug discovery program presents its unique challenges, the thoughtful incorporation of 3-aminooxetanes, guided by rigorous experimental validation using the protocols outlined here, provides a powerful and rational approach to designing safer, more effective medicines.

References

A Comparative Guide to Cross-Reactivity Profiling of 3-(4-Bromophenyl)oxetan-3-amine Based Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of the Oxetane Scaffold and the Imperative of Selectivity

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that confer improved physicochemical and pharmacological properties is relentless. The 3-amino-oxetane motif has emerged as a particularly valuable building block.[1] Its rigid, three-dimensional structure offers an elegant solution to challenges often encountered with traditional planar aromatic systems, providing a means to enhance aqueous solubility, metabolic stability, and target engagement.[1][2] The incorporation of the 3-(4-Bromophenyl)oxetan-3-amine core, in particular, has been noted in the development of clinical candidates, underscoring its relevance in contemporary drug discovery programs.[2]

However, the development of any potent inhibitor brings with it the critical challenge of ensuring target selectivity. Off-target interactions are a primary cause of compound attrition during preclinical and clinical development, leading to unforeseen toxicity or a misleading interpretation of a compound's mechanism of action (MOA).[3] Therefore, a rigorous and systematic evaluation of cross-reactivity is not merely a supplementary exercise but a cornerstone of a successful drug discovery campaign.

This guide provides a comprehensive framework for designing and executing cross-reactivity studies for a hypothetical lead compound, Inhibitor-789 , a potent kinase inhibitor derived from the 3-(4-Bromophenyl)oxetan-3-amine scaffold. We will objectively compare its selectivity profile with two alternative compounds targeting the same primary kinase, Aurora Kinase B (AURKB), a critical regulator of cell division and a validated oncology target.[4] The methodologies described herein represent the industry standard for establishing a robust selectivity profile, ensuring a higher probability of success for advancing lead candidates.

The Strategic Framework for Assessing Inhibitor Selectivity

A robust cross-reactivity assessment follows a tiered approach, moving from broad, high-throughput biochemical screening to more focused, physiologically relevant cellular assays. This progression allows for the early identification of potential liabilities and provides a comprehensive understanding of a compound's behavior in a biological context.

G cluster_0 Tier 1: Broad Biochemical Profiling cluster_1 Tier 2: Cellular Target Validation cluster_2 Data Analysis & Decision T1 Broad Kinome Profiling (e.g., KINOMEscan®) ~480 Kinases T2_CETSA Cellular Thermal Shift Assay (CETSA®) (On-Target & Key Off-Targets) T1->T2_CETSA Identifies Hits for Cellular Confirmation T2_BRET NanoBRET™ Target Engagement (On-Target & Key Off-Targets) T1->T2_BRET Identifies Hits for Cellular Confirmation T3 Calculate Selectivity Score Go/No-Go Decision T2_CETSA->T3 T2_BRET->T3 caption Fig 1. Tiered workflow for inhibitor cross-reactivity profiling.

Caption: Fig 1. Tiered workflow for inhibitor cross-reactivity profiling.

Our rationale is to first cast a wide net using a biochemical assay to understand the compound's intrinsic binding affinities across a large portion of the human kinome. Subsequently, we validate the most significant on- and off-target interactions in a more complex, live-cell environment. This confirms that the compound can access its targets in a physiological setting and allows for a more accurate prediction of its therapeutic window.

Comparative Data Analysis

For this guide, we will compare our lead, Inhibitor-789 , against two hypothetical alternatives:

  • Competitor A: A quinazoline-based AURKB inhibitor, representing a different chemical scaffold.

  • Competitor B: An earlier-generation oxetane-based inhibitor known for potent AURKB inhibition but with a less favorable selectivity profile.

Tier 1: KINOMEscan® Biochemical Profiling

The KINOMEscan® platform is an active site-directed competition binding assay that quantitatively measures the interaction of a compound against a large panel of kinases.[3][5] The results are typically reported as "% of Control," where a lower number indicates a stronger binding interaction.

Table 1: Comparative KINOMEscan® Results (% of Control @ 1 µM)

Kinase TargetInhibitor-789Competitor ACompetitor BKinase FamilyRationale for Inclusion
AURKB (Target) 0.1 0.5 0.2 Aurora Primary Therapeutic Target
AURKA15.225.81.1AuroraKey family member; selectivity is crucial
AURKC22.535.15.4AuroraKey family member; selectivity is crucial
FLT385.691.28.9 RTKCommon oncology off-target
KDR (VEGFR2)92.188.412.3 RTKCommon oncology off-target
ABL195.398.075.4TyrosineImportant off-target in cancer
SRC78.985.59.8 TyrosineMajor signaling hub; off-target toxicity risk
CDK265.772.345.1CMGCCell cycle kinase; potential for overlapping effects
PLK155.468.933.2PLKMitotic kinase; potential for overlapping effects

Data is hypothetical for illustrative purposes. Lower values indicate stronger binding.

Interpretation:

  • Inhibitor-789 demonstrates exceptional potency against its primary target, AURKB, and maintains a clean profile against other kinases, with AURKA being the most significant off-target, though at a much-reduced affinity.

  • Competitor A is also potent against AURKB and shows good selectivity, serving as a solid benchmark.

  • Competitor B , while potent against AURKB, exhibits significant cross-reactivity with other Aurora family members and several critical off-targets like FLT3, KDR, and SRC. This "polypharmacology" could lead to both desired and undesired biological effects and represents a higher risk profile.[6]

Tier 2: Cellular Target Engagement Validation

To confirm that the biochemical binding translates to target engagement within a living cell, we employ orthogonal methods like the Cellular Thermal Shift Assay (CETSA®) and the NanoBRET™ Target Engagement Assay.[7][8]

  • CETSA® measures the stabilization of a target protein upon ligand binding by subjecting intact cells to a heat challenge. A more stable protein (i.e., one bound to the inhibitor) will remain in solution at higher temperatures.[9]

  • NanoBRET™ is a proximity-based assay that measures energy transfer between a NanoLuc® luciferase-fused target protein and a fluorescent tracer that binds to the same protein. A competing compound will displace the tracer, leading to a loss of signal.[10]

Table 2: Comparative Cellular Target Engagement (IC₅₀, nM)

AssayTargetInhibitor-789Competitor ACompetitor B
NanoBRET™ AURKB 5 12 8
NanoBRET™AURKA25060025
CETSA® AURKB 8 15 10
CETSA®SRC>10,000>10,000150

Data is hypothetical for illustrative purposes. IC₅₀ represents the concentration for 50% inhibition/displacement in intact cells.

Interpretation: The cellular data corroborates the biochemical findings. Inhibitor-789 and Competitor A demonstrate potent and selective engagement of AURKB in live cells. Crucially, the significant off-target activity of Competitor B against SRC, first identified in the KINOMEscan®, is confirmed in the cellular context by CETSA®, validating it as a genuine cross-reactivity concern.

Detailed Experimental Protocols

The integrity of any comparative guide rests on the reproducibility of its methods. The following protocols provide a detailed, step-by-step guide for the key assays discussed.

Protocol 1: KINOMEscan® Competition Binding Assay

This protocol is based on the principles of the DiscoverX (now Eurofins) KINOMEscan® platform.[11]

G cluster_0 A DNA-tagged Kinase D Binding Competition in Solution A->D B Immobilized Broad-Spectrum Ligand E Capture on Solid Support B->E C Test Compound (e.g., Inhibitor-789) C->D D->E F Wash to Remove Unbound Kinase E->F G Quantify Bound Kinase via qPCR of DNA Tag F->G conclusion conclusion G->conclusion Less qPCR Signal = Higher Compound Affinity

Caption: Fig 2. Principle of the KINOMEscan® competition binding assay.

Methodology:

  • Assay Preparation: Kinases are tagged with a unique DNA identifier. A broad-spectrum kinase inhibitor is immobilized on a solid support (e.g., beads).

  • Competition Reaction: The test compound (Inhibitor-789) is incubated in solution with the DNA-tagged kinase and the immobilized ligand beads. The test compound and the immobilized ligand compete for binding to the kinase's ATP site.

  • Binding and Washing: The mixture is allowed to reach equilibrium. Unbound kinase is washed away.

  • Quantification: The amount of kinase remaining bound to the beads is quantified by eluting the kinase and measuring the amount of its associated DNA tag using quantitative PCR (qPCR).

  • Data Analysis: The amount of kinase captured is compared to a DMSO vehicle control. The results are expressed as a percentage of the control, where 100% indicates no inhibition and 0% indicates complete inhibition.

Protocol 2: Cellular Thermal Shift Assay (CETSA®)

This protocol outlines a standard Western Blot-based CETSA® experiment.[7]

Methodology:

  • Cell Culture and Treatment: Culture the chosen cell line (e.g., HeLa or a relevant cancer cell line) to ~80% confluency. Treat cells with the desired concentrations of Inhibitor-789 or controls (and a vehicle, e.g., DMSO) for 1-2 hours in serum-free media.

  • Harvest and Aliquot: Harvest the cells, wash with PBS, and resuspend in PBS containing protease and phosphatase inhibitors. Aliquot the cell suspension into PCR tubes.

  • Thermal Challenge: Place the PCR tubes in a thermal cycler. Heat the samples across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by a 3-minute hold at room temperature. One aliquot should remain at room temperature as the non-heated control.

  • Cell Lysis: Lyse the cells by three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.

  • Separation of Soluble Fraction: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated, aggregated proteins.

  • Protein Quantification: Carefully collect the supernatant (soluble fraction) and determine the protein concentration using a standard method (e.g., BCA assay).

  • Immunoblotting: Normalize the protein concentration for all samples. Separate the proteins by SDS-PAGE, transfer to a PVDF membrane, and probe with primary antibodies specific for the target protein (e.g., anti-AURKB) and a loading control (e.g., anti-GAPDH).

  • Data Analysis: Quantify the band intensities. Plot the normalized intensity of the target protein against the temperature for both the vehicle- and compound-treated samples to generate melting curves. A shift in the curve to higher temperatures indicates thermal stabilization and target engagement.

Protocol 3: NanoBRET™ Target Engagement Assay

This protocol describes a quantitative, live-cell assay for measuring compound affinity at a target protein.[6][10]

G cluster_0 cluster_1 Nluc Target-NanoLuc® (Donor) Tracer Fluorescent Tracer (Acceptor) Nluc->Tracer Binding BRET High BRET Signal Tracer->BRET Energy Transfer Nluc2 Target-NanoLuc® (Donor) Inhibitor Inhibitor-789 Nluc2->Inhibitor Binding Tracer2 Fluorescent Tracer (Acceptor) NoBRET Low BRET Signal Inhibitor->NoBRET Displaces Tracer

Caption: Fig 3. Principle of the NanoBRET™ Target Engagement Assay.

Methodology:

  • Cell Preparation: Transfect HEK293 cells with a plasmid encoding the target protein (e.g., AURKB) fused to NanoLuc® luciferase. Plate the transfected cells in a white, 96-well assay plate and incubate for 24 hours.

  • Compound Dosing: Prepare serial dilutions of the test compound (Inhibitor-789) in Opti-MEM® medium.

  • Tracer Addition: Add the specific NanoBRET™ fluorescent tracer (at a pre-determined optimal concentration) to the compound dilutions.

  • Cell Treatment: Add the compound/tracer mixture to the cells in the assay plate. Also include "tracer only" (for max signal) and "no tracer" (for background) controls. Equilibrate the plate at 37°C, 5% CO₂ for 2 hours.

  • Substrate Addition: Prepare the NanoBRET™ Nano-Glo® Substrate according to the manufacturer's protocol, mixing it with an extracellular NanoLuc® inhibitor to prevent signal from any lysed cells. Add this solution to all wells.

  • Signal Detection: Read the plate within 10 minutes on a luminometer capable of sequentially measuring the donor emission (~460 nm) and acceptor emission (~618 nm).

  • Data Analysis: Calculate the raw BRET ratio by dividing the acceptor signal by the donor signal. Normalize the data to the controls and plot the corrected BRET ratio against the compound concentration. Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value, which reflects the intracellular affinity of the compound for the target.

Conclusion and Forward Look

The comprehensive, multi-tiered approach detailed in this guide provides the necessary framework to rigorously assess the cross-reactivity of novel inhibitors based on the promising 3-(4-Bromophenyl)oxetan-3-amine scaffold. The hypothetical data for Inhibitor-789 illustrates the profile of a superior drug candidate: high on-target potency combined with a clean off-target profile in both biochemical and cellular assays. In contrast, Competitor B highlights the risks of insufficient selectivity, which can compromise the therapeutic window and lead to clinical failure.

By systematically applying broad kinome screening followed by orthogonal, cellular target validation, drug discovery teams can make informed, data-driven decisions. This strategy de-risks development programs, provides a clear understanding of a compound's mechanism of action, and ultimately accelerates the delivery of safe and effective medicines to patients.

References

A Senior Application Scientist's Guide to Confirming Target Engagement of Oxetane-Modified Compounds in Cells

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of Oxetanes and the Imperative of Target Validation

In modern medicinal chemistry, the oxetane ring has emerged as a valuable structural motif.[1][2] This small, four-membered cyclic ether is increasingly incorporated into drug candidates to enhance key physicochemical properties.[2][3] The introduction of an oxetane can improve aqueous solubility, metabolic stability, and lipophilicity, while also modulating the basicity of nearby functional groups.[1][4] These improvements can translate into more "drug-like" molecules with better pharmacokinetic profiles.[4][5]

However, the successful development of any therapeutic agent, including those containing an oxetane moiety, hinges on a critical principle: confirming that the compound interacts with its intended molecular target within the complex environment of a living cell.[6][7] This process, known as target engagement, provides the mechanistic foundation for a drug's observed pharmacological effects and is essential for building confidence in a lead compound.[7][8] Without robust evidence of target engagement, researchers risk misinterpreting cellular data, leading to wasted resources and the advancement of compounds with ambiguous mechanisms of action.[6][9]

This guide provides a comparative overview of the leading methodologies for confirming target engagement in a cellular context, with a focus on their application to oxetane-modified compounds. We will delve into the principles, workflows, advantages, and limitations of each technique, supported by experimental data and detailed protocols to empower researchers in their drug discovery efforts.

The Cellular Challenge: Moving Beyond Biochemical Assays

While in vitro assays with purified proteins are invaluable for initial screening, they do not fully recapitulate the complexities of the cellular milieu.[10] Factors such as cell permeability, compound efflux, off-target binding, and the native conformational state of the target protein can all influence a compound's activity.[10] Therefore, demonstrating target engagement in intact cells is a crucial step to bridge the gap between biochemical potency and cellular efficacy.[7]

A Comparative Analysis of Key Target Engagement Methodologies

Several powerful techniques have been developed to measure drug-target interactions directly in cells. Below, we compare the most widely adopted methods, highlighting their unique strengths and considerations.

Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is a label-free method based on the principle of ligand-induced thermal stabilization.[11][12] The binding of a compound to its target protein enhances the protein's stability, making it more resistant to heat-induced denaturation and aggregation.[10][12] By measuring the amount of soluble protein remaining after a heat shock at various temperatures, a "melting curve" can be generated. A shift in this curve in the presence of the compound provides direct evidence of target engagement.[10][11]

Experimental Workflow:

cluster_0 CETSA Workflow A 1. Cell Treatment Treat intact cells with oxetane compound or vehicle. B 2. Heat Shock Heat cell aliquots across a temperature gradient. A->B C 3. Cell Lysis Lyse cells to release proteins (e.g., freeze-thaw). B->C D 4. Separation Centrifuge to pellet aggregated proteins. C->D E 5. Detection Quantify soluble target protein in the supernatant (e.g., Western Blot, ELISA). D->E F 6. Data Analysis Plot soluble protein vs. temperature to generate melting curves. E->F

Caption: General workflow for a Western Blot-based Cellular Thermal Shift Assay (CETSA).

Advantages:

  • Label-free: Does not require modification of the compound or the target protein, providing a more physiologically relevant assessment.[11]

  • Intact Cells: Can be performed in living cells, accounting for cell permeability and other cellular factors.[13]

  • Versatile: Applicable to a wide range of targets and can be adapted to high-throughput formats.[10][14]

Limitations:

  • Not Universal: Some ligand-protein interactions may not result in a significant change in thermal stability, leading to false negatives.[15]

  • Antibody Dependent: Traditional Western blot-based CETSA requires a specific and high-quality antibody for the target protein.[16] However, mass spectrometry (TPP) or tagged-protein (HiBiT, SplitLuc) approaches can overcome this.[10][16][17]

Data Presentation: Isothermal Dose-Response (ITDR) CETSA

A powerful variation is the Isothermal Dose-Response (ITDR) CETSA, where cells are treated with varying compound concentrations and heated at a single, optimized temperature. This allows for the determination of cellular EC50 values for target engagement.

CompoundTargetCell LineITDR Temperature (°C)Cellular EC50 (µM)
SelumetinibMEK1A549540.25
Oxetane AnalogMEK1A549540.18

This is representative data based on typical kinase inhibitor profiles.

Photoaffinity Labeling (PAL)

Principle: PAL is a powerful chemical biology technique used to identify the direct binding partners of a small molecule.[18][19] The oxetane-containing compound is modified to include a photoreactive group (e.g., diazirine, benzophenone) and a reporter tag (e.g., biotin, alkyne).[18][20] Upon UV irradiation, the photoreactive group forms a highly reactive species that covalently crosslinks to any protein in close proximity, ideally the specific target.[18][21] The tagged proteins can then be enriched and identified by mass spectrometry.[21]

Experimental Workflow:

cluster_1 Photoaffinity Labeling Workflow A 1. Probe Treatment Incubate cells with oxetane-PAL probe. B 2. UV Crosslinking Irradiate cells with UV light to induce covalent bond formation. A->B C 3. Lysis & Conjugation Lyse cells and use click chemistry to attach an enrichment handle (e.g., biotin). B->C D 4. Enrichment Use affinity purification (e.g., streptavidin beads) to isolate labeled proteins. C->D E 5. Proteomics Digest proteins and identify by LC-MS/MS. D->E F 6. Target Identification Analyze data to identify specific protein targets. E->F

Caption: Workflow for a typical Photoaffinity Labeling (PAL) experiment for target identification.

Advantages:

  • Direct Identification: Covalently labels the target, providing strong evidence of a direct interaction and enabling unambiguous target identification.[18][22]

  • Binding Site Information: Can potentially identify the specific amino acid residues involved in binding, offering valuable structural insights.[19][23]

  • Unbiased Discovery: Can be used to identify unknown or "off-target" proteins that the compound interacts with.[19]

Limitations:

  • Compound Modification: Requires synthesis of a modified probe, which may alter the compound's binding affinity or properties.[24]

  • Non-specific Labeling: Probes can crosslink to highly abundant or non-specifically interacting proteins, requiring careful control experiments (e.g., competition with the unmodified parent compound).[18]

  • Low Efficiency: Crosslinking efficiency can be low, making the detection of low-abundance targets challenging.[25]

Activity-Based Protein Profiling (ABPP)

Principle: ABPP is a chemoproteomic method that uses activity-based probes (ABPs) to measure the functional state of entire enzyme families directly in native biological systems.[26][27] In a competitive ABPP format for target engagement, cells are first treated with the inhibitor (the oxetane compound). Subsequently, a broad-spectrum ABP that targets the same enzyme class is added. The ABP will only label enzymes whose active sites are not occupied by the inhibitor. Target engagement is thus measured as a decrease in the ABP signal for a specific protein.[26][28]

Experimental Workflow:

cluster_2 Competitive ABPP Workflow A 1. Inhibitor Treatment Treat cells/lysate with oxetane compound. B 2. Probe Labeling Add a broad-spectrum activity-based probe (ABP) for the target enzyme class. A->B C 3. Analysis Lyse cells (if treated intact). Analyze proteome via gel or LC-MS/MS. B->C D 4. Quantify Engagement Measure the decrease in ABP signal for the target protein. C->D

Caption: Workflow for competitive Activity-Based Protein Profiling (ABPP).

Advantages:

  • Functional Readout: Measures engagement with the functionally active portion of the proteome, providing a direct link between binding and functional inhibition.[22][26]

  • Selectivity Profiling: Can simultaneously assess the compound's engagement with numerous related enzymes, providing a proteome-wide selectivity profile in a single experiment.[27][29]

  • No Compound Modification: The therapeutic compound itself is not modified.[28]

Limitations:

  • Probe Availability: Relies on the availability of a suitable ABP for the enzyme class of interest.

  • Enzyme-Class Specific: Primarily applicable to enzyme classes with reactive active-site residues for which probes can be designed (e.g., serine hydrolases, kinases, cysteine proteases).[27]

Method Comparison Summary

FeatureCellular Thermal Shift Assay (CETSA)Photoaffinity Labeling (PAL)Activity-Based Protein Profiling (ABPP)
Principle Ligand-induced thermal stabilizationUV-induced covalent crosslinkingCompetition for active site labeling
Compound Modification NoYes (photoreactive group + tag)No
Primary Readout Change in protein melting temperature (ΔTm)Identification of covalently labeled proteinsDecrease in probe labeling intensity
Key Advantage Label-free, applicable in intact cellsUnambiguous target ID, binding site infoFunctional readout, proteome-wide selectivity
Key Limitation No thermal shift ≠ no bindingProbe synthesis can alter affinityRequires a suitable activity-based probe
Best For... Validating known targets, SAR in cellsDeconvoluting phenotypic screen hitsAssessing functional engagement & selectivity

Detailed Experimental Protocols

Protocol 1: Western Blot-Based Cellular Thermal Shift Assay (CETSA)

This protocol outlines a general framework for assessing the target engagement of an oxetane-modified compound using CETSA with Western blot detection.[11][13]

  • Cell Culture and Treatment: a. Plate cells at an appropriate density and allow them to adhere overnight. b. Treat cells with the desired concentrations of the oxetane compound or vehicle control (e.g., DMSO) for a specified duration (e.g., 1-2 hours) at 37°C.

  • Heating Step: a. Harvest cells (e.g., by trypsinization), wash with PBS, and resuspend the cell pellet in PBS containing protease inhibitors. b. Aliquot the cell suspension into PCR tubes. c. Heat the samples across a range of temperatures (e.g., 40-70°C) for 3 minutes using a thermal cycler, followed by cooling at 4°C for 3 minutes.[11] Include a non-heated control (kept on ice).

  • Lysis and Separation of Soluble Fraction: a. Lyse the cells by subjecting them to three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.[11] b. Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the precipitated proteins.[30]

  • Protein Quantification and Analysis: a. Carefully collect the supernatant, which contains the soluble protein fraction. b. Determine the protein concentration of each sample (e.g., using a BCA assay). c. Prepare samples for SDS-PAGE by adding loading buffer and boiling. d. Load equal amounts of total protein per lane, run the gel, and transfer to a PVDF membrane. e. Probe the membrane with a primary antibody specific to the target protein, followed by an appropriate HRP-conjugated secondary antibody. f. Visualize the bands using a chemiluminescence detection system. Quantify band intensity using densitometry software.

  • Data Analysis: a. Normalize the intensity of each band to the non-heated control for each treatment group. b. Plot the normalized soluble protein fraction against temperature for both vehicle- and compound-treated samples to visualize the thermal shift.

Conclusion and Decision-Making

Confirming target engagement in a cellular context is a non-negotiable step in modern drug discovery. For oxetane-modified compounds, as with any therapeutic candidate, this validation provides critical, mechanism-of-action data that justifies further development.

The choice of methodology depends on the specific research question:

  • To validate engagement with a known target , CETSA offers a robust, label-free approach.

  • To identify the unknown target(s) from a phenotypic screen, Photoaffinity Labeling is the gold standard.

  • To understand functional engagement and selectivity across an enzyme family, competitive ABPP is unparalleled.

By selecting the appropriate assay and carefully designing experiments with the necessary controls, researchers can generate high-confidence data to drive their projects forward, ultimately increasing the probability of developing safe and effective medicines.

References

Safety Operating Guide

A Comprehensive Guide to the Safe Disposal of 3-(4-Bromophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and scientists at the forefront of drug development, the integrity of the laboratory environment is as critical as the integrity of their data. The proper management and disposal of chemical reagents, such as 3-(4-Bromophenyl)oxetan-3-amine hydrochloride, are foundational to operational safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, step-by-step protocol for the safe disposal of this compound, grounded in established safety principles and regulatory standards. The procedures outlined are designed to be self-validating, ensuring that each step contributes to a comprehensively safe workflow.

Hazard Identification and Risk Assessment: Understanding the Compound

  • Halogenated Organic Compound: Brominated compounds are categorized as halogenated organic wastes.[1][2] These substances can be persistent in the environment and may have long-term adverse effects.[3] Therefore, they are subject to stringent disposal regulations and typically require high-temperature incineration at a licensed facility.[1]

  • Amine Hydrochloride: The hydrochloride salt of an amine is acidic and can be corrosive or irritating. Similar amine hydrochloride compounds are known to cause skin irritation, serious eye damage, and respiratory irritation.[4][5]

Based on these classifications and data from structurally similar chemicals, we can infer the following hazard profile:

Hazard ClassificationDescriptionSupporting Evidence
Acute Toxicity, Oral Harmful if swallowed.Based on analogs like (R)-1-(2-Bromophenyl)ethanamine hydrochloride.[4]
Skin Corrosion/Irritation Causes skin irritation, potentially severe burns with prolonged contact.A common hazard for amine salts and halogenated aromatics.[4][5]
Serious Eye Damage/Irritation Causes serious eye irritation or damage, with a risk of blindness.[5][6]Characteristic of corrosive amine hydrochlorides.[5]
Respiratory Irritation May cause respiratory irritation upon inhalation of dust.A noted hazard for similar powdered chemical reagents.[4][7]
Environmental Hazard Potentially harmful to aquatic life with long-lasting effects.A general concern for organobromine compounds.[3][8]

Immediate Safety and Handling Precautions

Before initiating any disposal procedure, it is imperative to establish a safe working environment.

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including:

    • Safety goggles or a face shield.[4]

    • Chemical-resistant gloves (nitrile or neoprene).

    • A lab coat.[9]

  • Ventilation: All handling of the solid compound or its solutions must be conducted in a well-ventilated area, preferably within a certified chemical fume hood, to prevent inhalation of dust or vapors.[9][10]

Step-by-Step Disposal Protocol

The disposal of this compound must be managed through your institution's Environmental Health and Safety (EHS) department or a certified hazardous waste contractor.[9] Under no circumstances should this chemical or its solutions be disposed of down the drain or in regular trash. [8][9]

Protocol 1: Segregation and Collection of Chemical Waste

Proper segregation is the first and most critical step in hazardous waste management. Halogenated and non-halogenated waste streams must always be kept separate.[1][11][12]

  • Obtain Designated Waste Containers: Contact your EHS office to obtain correctly labeled hazardous waste containers. You will need separate containers for "Halogenated Organic Solids" and "Halogenated Organic Liquids."[13]

  • Solid Waste Collection:

    • Place unused this compound, or contaminated items like weigh boats, gloves, and paper towels, directly into the designated "Halogenated Organic Solids" container.[9]

    • Ensure the container has a secure, screw-on cap to prevent spills and the release of dust.

  • Liquid Waste Collection:

    • Collect all solutions containing this compound in a designated "Halogenated Organic Liquids" container.[13]

    • This includes reaction mixtures, mother liquors, and solvent rinses.

    • Do not mix this waste stream with non-halogenated solvents or aqueous waste.[11]

  • Labeling:

    • Clearly label each waste container with a "Hazardous Waste" tag before the first drop of waste is added.[13]

    • The label must include the full chemical name: "this compound" and its CAS Number if available. List all other components of the mixture with their approximate percentages.[1]

    • Keep the container closed at all times except when actively adding waste.[13]

Protocol 2: Decontamination of Empty Containers

Empty containers that once held this compound must be decontaminated before they can be disposed of as regular waste.

  • Triple Rinsing:

    • Rinse the empty container three times with a suitable solvent in which the compound is soluble (e.g., ethanol or methanol).[9]

    • Crucially, collect all three rinsates as hazardous liquid waste. Transfer the rinsate into your "Halogenated Organic Liquids" waste container.[9][12]

  • Label Defacement: After the triple-rinsed container is completely dry, deface or remove the original chemical label to prevent confusion.[9]

  • Final Disposal: The decontaminated container can now be disposed of in the regular trash or recycling, according to your institution's policies.[9]

Disposal Workflow Diagram

The following diagram provides a visual decision-making guide for the proper disposal route of this compound and associated materials.

G start Waste Generated (Containing this compound) decision1 What is the form of the waste? start->decision1 solid_waste Solid Waste (Unused reagent, contaminated labware) decision1->solid_waste Solid liquid_waste Liquid Waste (Solutions, reaction mixtures, rinsates) decision1->liquid_waste Liquid empty_container Empty Reagent Container decision1->empty_container Empty Container collect_solid Collect in 'Halogenated Organic Solid Waste' container. solid_waste->collect_solid collect_liquid Collect in 'Halogenated Organic Liquid Waste' container. liquid_waste->collect_liquid triple_rinse Triple rinse with a suitable solvent. empty_container->triple_rinse final_solid_liquid Label container with all constituents and store in Satellite Accumulation Area. collect_solid->final_solid_liquid collect_liquid->final_solid_liquid collect_rinsate Collect rinsate as hazardous liquid waste. triple_rinse->collect_rinsate deface_label Deface original label. triple_rinse->deface_label collect_rinsate->collect_liquid final_container Dispose of container in regular trash or recycling. deface_label->final_container ehs_pickup Arrange for pickup by EHS or licensed contractor. final_solid_liquid->ehs_pickup

Caption: Decision workflow for disposal of this compound.

Prohibited Disposal Methods

To ensure safety and compliance, the following disposal methods are strictly prohibited:

  • Drain Disposal: Do not pour the chemical or any solution containing it down the sanitary sewer.[9] Halogenated compounds can disrupt wastewater treatment processes and harm aquatic ecosystems.

  • Trash Disposal: Unused chemical and contaminated materials (unless decontaminated as described above) must not be placed in the regular trash.[8]

  • Evaporation: Do not allow solvents containing this compound to evaporate in the fume hood as a method of disposal. All waste must be collected.

  • Neutralization (In-Lab): While neutralization is a common procedure for simple acids and bases, the organic component of this molecule requires specialized disposal. In-lab treatment is not recommended without a specific, validated protocol and EHS approval.

By adhering to this comprehensive guide, laboratory professionals can manage the disposal of this compound with confidence, ensuring a safe and compliant research environment while protecting our shared ecosystem.

References

Personal protective equipment for handling 3-(4-Bromophenyl)oxetan-3-amine hydrochloride

Author: BenchChem Technical Support Team. Date: January 2026

Essential Safety and Handling Guide for 3-(4-Bromophenyl)oxetan-3-amine hydrochloride

This guide provides critical safety and logistical information for researchers, scientists, and drug development professionals handling this compound (CAS: 1349718-53-1).[1][2][3] Given the absence of a comprehensive, publicly available Safety Data Sheet (SDS), this document synthesizes established best practices for handling structurally similar compounds, namely halogenated aromatic compounds and amine hydrochlorides.[4][5]

Disclaimer: This guidance is based on the safety profiles of related chemical classes and is intended for informational purposes. It is imperative to obtain and meticulously follow the specific Safety Data Sheet (SDS) provided by the supplier for the exact chemical being used before any handling, storage, or disposal.

Hazard Assessment and Core Principles

The core principle of handling this compound is the stringent avoidance of direct contact and inhalation. This is achieved through a multi-layered approach encompassing engineering controls, appropriate Personal Protective Equipment (PPE), and meticulous handling procedures.

Personal Protective Equipment (PPE): A Multi-Layered Defense

A comprehensive PPE plan is non-negotiable when handling this compound. The following table summarizes the recommended PPE, categorized by the area of protection.

Area of Protection Required PPE Rationale and Expert Insight
Eye and Face Chemical safety goggles and a face shield.Protects against splashes and potential vapors that could cause serious eye damage. The face shield offers a broader barrier of protection for the entire face.[4][9][10]
Skin and Body Chemical-resistant gloves (Nitrile or Neoprene recommended), a flame-retardant and chemically resistant lab coat, long pants, and closed-toe shoes.[4][11]Prevents skin contact, which can lead to irritation or burns. Nitrile gloves provide good resistance to a range of chemicals, while neoprene is suitable for acids and other hazardous substances.[10] The lab coat should be fully buttoned.[11]
Respiratory Work should be conducted in a certified chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with cartridges appropriate for organic vapors and acid gases should be used.Minimizes the inhalation of any fine powders or vapors, which could cause respiratory tract irritation.[4][7] A fume hood is the primary engineering control to mitigate this risk.

Step-by-Step Operational Plan for Safe Handling

Adherence to a strict, procedural workflow is paramount to ensuring safety. The following steps outline the process from preparation to cleanup.

Preparation and Pre-Handling Checklist
  • Verify Fume Hood Operation: Ensure the chemical fume hood is operational and the airflow is within the certified range.

  • Assemble all Materials: Place all necessary equipment, including the chemical container, spatulas, weighing paper, solvents, and reaction vessels, within the fume hood to minimize movement in and out of the controlled workspace.

  • Don PPE: Put on all required PPE in the correct sequence: lab coat, closed-toe shoes, long pants, safety goggles, face shield, and finally, gloves.

Chemical Handling Workflow

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep1 Verify Fume Hood prep2 Assemble Materials in Hood prep1->prep2 prep3 Don Full PPE prep2->prep3 handle1 Carefully Unseal Container prep3->handle1 handle2 Aliquot Chemical handle1->handle2 handle3 Perform Reaction handle2->handle3 handle4 Securely Seal Container handle3->handle4 clean1 Decontaminate Glassware handle4->clean1 clean2 Segregate Waste clean1->clean2 clean3 Dispose of Waste clean2->clean3 clean4 Doff PPE clean3->clean4

Caption: Workflow for Safe Handling of this compound.

  • Aliquoting the Chemical: Carefully open the container within the fume hood. Use appropriate tools, such as a clean spatula, to measure and transfer the required amount of the compound. Avoid creating dust.

  • Performing the Reaction: Conduct all experimental procedures within the chemical fume hood. Keep the sash at the lowest possible height that still allows for comfortable and safe work.

  • Post-Handling: Securely close the primary container of this compound.

Disposal Plan: Segregation and Compliance

Proper disposal is a critical final step to ensure environmental safety and regulatory compliance. Brominated organic compounds are classified as hazardous waste and require special handling.[12]

Waste Segregation
  • Halogenated Organic Waste: All waste containing this compound, including reaction residues and contaminated solvents, must be collected in a designated, properly labeled "Halogenated Organic Waste" container.[4]

  • Contaminated PPE: Used gloves, weighing paper, and other disposable items that have come into contact with the chemical should be placed in a sealed bag and disposed of as solid hazardous waste.

  • Glassware Decontamination: Rinse all contaminated glassware with a suitable solvent (e.g., acetone) within the fume hood. This rinsate must be collected and treated as halogenated organic waste.[4]

Disposal Workflow

G cluster_waste Waste Generation cluster_segregation Segregation cluster_disposal Final Disposal waste1 Reaction Residue seg1 Halogenated Liquid Waste Container waste1->seg1 waste2 Contaminated Solvents waste2->seg1 waste3 Used PPE & Consumables seg2 Solid Hazardous Waste Bag waste3->seg2 waste4 Glassware Rinsate waste4->seg1 disp1 Follow Institutional Hazardous Waste Procedures seg1->disp1 seg2->disp1

Caption: Waste Segregation and Disposal Workflow.

All waste must be disposed of following your institution's specific hazardous waste management procedures. This typically involves collection by a certified hazardous waste disposal service.[4]

Emergency Procedures

In the event of an exposure or spill, immediate and correct action is crucial.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes and remove contaminated clothing.[7] Seek medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[7] Seek immediate medical attention.

  • Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention.[7]

  • Spill: In a fume hood, absorb the spill with an inert, non-combustible material (e.g., vermiculite, sand) and place it in a sealed container for disposal as hazardous waste. Ventilate the area and wash the spill site after material pickup is complete.[13]

By adhering to these rigorous safety protocols, you can effectively mitigate the risks associated with handling this compound, ensuring a safe and productive research environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.